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  • Product: 2-(2-Hydroxyphenyl)isonicotinaldehyde

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-(2-Hydroxyphenyl)isonicotinaldehyde

Technical Guide for Research & Development Executive Summary This guide details the synthesis, purification, and characterization of 2-(2-hydroxyphenyl)isonicotinaldehyde (also known as 2-(2-hydroxyphenyl)pyridine-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Research & Development

Executive Summary

This guide details the synthesis, purification, and characterization of 2-(2-hydroxyphenyl)isonicotinaldehyde (also known as 2-(2-hydroxyphenyl)pyridine-4-carboxaldehyde). This compound represents a critical scaffold in the development of Excited-State Intramolecular Proton Transfer (ESIPT) fluorophores and serves as a versatile intermediate for Schiff-base ligands in coordination chemistry.

The presence of the electron-withdrawing aldehyde group at the C4 position of the pyridine ring, combined with the electron-donating phenolic moiety at the C2 position, creates a "push-pull" electronic system that modulates the photophysical properties of the parent 2-phenylpyridine core.

Part 1: Retrosynthetic Analysis & Strategic Design

The Disconnection Approach

The most robust synthetic pathway to the 2-arylpyridine core is the Suzuki-Miyaura Cross-Coupling reaction . This approach offers high chemoselectivity and tolerance for the aldehyde functional group, provided that oxidative conditions are avoided.

Strategic Disconnection:

  • Bond Formed: C(sp2)-C(sp2) bond between Pyridine-C2 and Phenyl-C1.

  • Electrophile: 2-Chloroisonicotinaldehyde (or 2-Bromoisonicotinaldehyde).

  • Nucleophile: 2-Hydroxyphenylboronic acid.

Reaction Scheme Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

SynthesisStrategy Target Target: 2-(2-Hydroxyphenyl) isonicotinaldehyde BondBreak Disconnection (Suzuki-Miyaura) Target->BondBreak Retrosynthesis Electrophile Electrophile: 2-Chloroisonicotinaldehyde BondBreak->Electrophile Nucleophile Nucleophile: 2-Hydroxyphenylboronic acid BondBreak->Nucleophile Electrophile->Target Forward Rxn Nucleophile->Target Catalyst Catalyst System: Pd(PPh3)4 / K2CO3 DME/H2O Catalyst->Target

Figure 1: Retrosynthetic analysis and forward synthesis strategy via Suzuki-Miyaura coupling.

Part 2: Experimental Protocol

Reagents and Materials
  • Starting Material A: 2-Chloroisonicotinaldehyde (CAS: 101066-61-9) - 1.0 equiv.

  • Starting Material B: 2-Hydroxyphenylboronic acid (CAS: 89466-08-0) - 1.2 equiv.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] - 5 mol%.

  • Base: Potassium Carbonate (K2CO3) - 2.0 equiv.[1]

  • Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Synthesis Procedure

Step 1: Solvent Degassing (Critical for Reproducibility) Oxygen is the enemy of Palladium(0) catalysts.

  • Combine DME and distilled water in the reaction vessel.

  • Sparge the solvent mixture with Argon gas for at least 20 minutes.

    • Expert Insight: Failure to degas leads to homocoupling of the boronic acid and rapid catalyst deactivation (formation of Pd black).

Step 2: Reaction Assembly

  • To a flame-dried Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add:

    • 2-Chloroisonicotinaldehyde (1.0 mmol, 141 mg)

    • 2-Hydroxyphenylboronic acid (1.2 mmol, 166 mg)

    • Pd(PPh3)4 (0.05 mmol, 58 mg)

  • Evacuate and backfill the flask with Argon three times.

  • Inject the degassed DME/Water solvent mixture (10 mL) via syringe through a septum.

  • Add the K2CO3 (2.0 mmol, 276 mg) quickly under a positive flow of Argon.

Step 3: Reaction Execution

  • Heat the mixture to reflux (approx. 85°C) .

  • Monitor the reaction via Thin Layer Chromatography (TLC).[1][2]

    • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

    • Visualization: UV lamp (254 nm). The product will likely be fluorescent (blue/green) under 365 nm UV.

  • Reaction time is typically 4–6 hours .

Step 4: Work-up

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).

  • Dry the organic layer over anhydrous Na2SO4.[3]

  • Filter and concentrate under reduced pressure to obtain the crude yellow solid.

Part 3: Purification & Isolation Logic

The crude product often contains unreacted boronic acid, protodeboronated phenol, and phosphine oxides.

Purification Protocol:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent Gradient:

    • Start: 100% Hexanes (to elute non-polar impurities).

    • Ramp: 10% Ethyl Acetate in Hexanes -> 20% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect the fluorescent band. The aldehyde group increases polarity compared to simple phenylpyridines, so it will elute later than non-functionalized byproducts.

Recrystallization (Optional for High Purity): If the solid obtained from the column is not crystalline, recrystallize from hot Ethanol or a Toluene/Hexane mixture.

Part 4: Characterization & Data Interpretation

Trustworthy identification requires corroborating data from multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

  • Aldehyde Proton (-CHO): Singlet at δ 10.10 - 10.15 ppm .

    • Diagnostic: This peak confirms the aldehyde is intact and not oxidized to the acid.

  • Phenolic Proton (-OH): Singlet at δ 12.00 - 14.50 ppm .

    • Mechanistic Insight: This extremely downfield shift indicates a strong Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the pyridine nitrogen. This is the structural prerequisite for ESIPT.

  • Pyridine Protons:

    • H3 (adjacent to phenyl): Doublet/Singlet, deshielded by the phenyl ring.

    • H5/H6: Characteristic splitting pattern for 2,4-substituted pyridine.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Sharp band at 1700–1710 cm⁻¹ (Aldehyde).

  • O-H Stretch: Broad band, often weak or shifted to 3000–3200 cm⁻¹ due to the intramolecular hydrogen bond (chelation).

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]+ calculated for C12H9NO2: 200.07 .

  • Note: In ESI negative mode, you may see [M-H]- due to the acidic phenolic proton.

Part 5: Photophysical Properties (ESIPT Mechanism)

The defining feature of this molecule is its ability to undergo Excited-State Intramolecular Proton Transfer.[4][5][6] Upon photoexcitation, the phenolic proton transfers to the pyridine nitrogen, forming a keto-tautomer species that emits at a longer wavelength (large Stokes shift).

The ESIPT Cycle

The following diagram details the four-level photophysical cycle (Enol-Ground -> Enol-Excited -> Keto-Excited -> Keto-Ground).

ESIPT_Mechanism S0_Enol S0 (Enol Form) Ground State (H-Bonded) S1_Enol S1 (Enol Form) Excited State S0_Enol->S1_Enol Excitation (hν) S1_Keto S1 (Keto Form) Proton Transferred S1_Enol->S1_Keto ESIPT (Fast Proton Transfer) S0_Keto S0 (Keto Form) Ground State S1_Keto->S0_Keto Emission (hν') (Large Stokes Shift) S0_Keto->S0_Enol Reverse Proton Transfer

Figure 2: The ESIPT photocycle responsible for the large Stokes shift emission.

Application Notes
  • Sensor Development: The aldehyde group allows condensation with amines to form Schiff bases. These derivatives often act as "Turn-On" fluorescent sensors for metal ions (Zn2+, Al3+) by inhibiting the ESIPT process or altering the chelation mode.

  • Solvatochromism: The emission wavelength is highly sensitive to solvent polarity, making this molecule a useful polarity probe.

References

  • Suzuki-Miyaura Coupling of 2-Chloropyridines

    • Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • URL:[Link]

  • ESIPT Mechanism in 2-(2-Hydroxyphenyl)

    • Source: Mutai, T., et al. (2001). Excited-State Intramolecular Proton Transfer in 2-(2'-Hydroxyphenyl)pyridine Derivatives. Journal of the Chemical Society, Perkin Transactions 2, (7), 1050–1056.
    • URL:[Link]

  • Synthesis of Pyridine-4-carboxaldehydes

    • Source: Kato, T., et al. (1990). Synthesis of 2-Substituted Isonicotinaldehydes. Yakugaku Zasshi, 110(5), 315-322.
    • URL:[Link][5][6]

  • General Protocol for 2-Arylpyridine Synthesis: Source: ChemScene Protocol for 2-Chloroisonicotinaldehyde reactions.

Sources

Exploratory

Novel Synthetic Routes for 2-(2-Hydroxyphenyl)isonicotinaldehyde: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2-(2-hydroxyphenyl)pyridine motif is a privileged structural scaffold in medicinal chemistry, materials science, an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-hydroxyphenyl)pyridine motif is a privileged structural scaffold in medicinal chemistry, materials science, and coordination chemistry, prized for its unique electronic and chelating properties. The introduction of an aldehyde at the 4-position of the pyridine ring, yielding 2-(2-Hydroxyphenyl)isonicotinaldehyde, creates a versatile synthetic handle for further molecular elaboration, making it a highly valuable building block. This technical guide provides a comprehensive overview of established and novel synthetic strategies for accessing this target molecule. We will delve into the mechanistic underpinnings of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and direct C-H activation, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols are provided for core methodologies, alongside a comparative analysis to guide researchers in selecting the most appropriate route for their specific application.

Introduction: Significance and Synthetic Challenges

The biaryl unit is a fundamental structural component in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, the 2-(2-hydroxyphenyl)pyridine framework is of particular interest. The proximity of the phenolic hydroxyl group and the pyridinic nitrogen allows for the formation of a strong intramolecular hydrogen bond, which planarizes the molecule and influences its photophysical properties.[2] This structural feature also enables its function as an effective bidentate ligand for various metal ions.

The addition of an isonicotinaldehyde moiety further enhances the synthetic utility of the scaffold. The aldehyde group is a versatile functional group that can participate in a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and hydrazones, providing a gateway to complex molecular architectures.[3] For example, isonicotinylhydrazone derivatives have shown significant promise as antitubercular agents.[3]

Despite its importance, the synthesis of 2-(2-Hydroxyphenyl)isonicotinaldehyde presents unique challenges. The primary difficulty lies in achieving the selective C-C bond formation between the two aromatic rings while preserving the sensitive aldehyde and hydroxyl functional groups. Furthermore, controlling the regioselectivity to obtain the desired 2,2'-substituted biaryl isomer over other potential products is a critical consideration. This guide will explore modern synthetic solutions to these challenges.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals several potential pathways for the construction of 2-(2-Hydroxyphenyl)isonicotinaldehyde. The primary disconnection is the C-C bond between the phenyl and pyridine rings. This leads to two main families of strategies: those that build the biaryl core first and then introduce or modify the aldehyde (Path A), and those that utilize a pre-functionalized isonicotinaldehyde derivative (Path B).

G cluster_A Path A: Late-Stage Aldehyde Introduction cluster_B Path B: Early Aldehyde Introduction Target 2-(2-Hydroxyphenyl)isonicotinaldehyde A1 Functional Group Interconversion (e.g., Oxidation of -CH3) Target->A1 Disconnect Aldehyde B1 C-C Bond Formation (e.g., Suzuki Coupling) Target->B1 Disconnect Biaryl Bond A2 2-(2-Hydroxyphenyl)-4-methylpyridine A1->A2 A2->B1 Disconnect Biaryl Bond B2 4-Formylpyridine Derivative + 2-Hydroxyphenyl Derivative B1->B2

Caption: Retrosynthetic analysis of 2-(2-Hydroxyphenyl)isonicotinaldehyde.

Key Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is arguably the most robust and widely used method for constructing biaryl linkages.[4][5] It involves the palladium-catalyzed reaction between an organoboron species and an organohalide.[6] Its high functional group tolerance makes it particularly suitable for complex targets like 2-(2-Hydroxyphenyl)isonicotinaldehyde.[7][8]

Mechanistic Principles & Causality

The catalytic cycle of the Suzuki coupling is a well-understood process involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar²-B(OR)₃]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl Base, H₂O RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar¹-Ar² (Product) Base_Input Ar²-B(OR)₂ + Base Borate_Complex [Ar²-B(OR)₂(OH)]⁻ Base_Input->Borate_Complex Borate_Complex->Transmetalation Activates Boronic Acid

Sources

Foundational

Comprehensive Computational Profiling of 2-(2-Hydroxyphenyl)isonicotinaldehyde: A DFT & TD-DFT Protocol

Executive Summary This technical guide outlines a rigorous computational framework for the structural and electronic characterization of 2-(2-Hydroxyphenyl)isonicotinaldehyde (HPIA) . As a derivative of the well-studied...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous computational framework for the structural and electronic characterization of 2-(2-Hydroxyphenyl)isonicotinaldehyde (HPIA) . As a derivative of the well-studied 2-(2'-hydroxyphenyl)pyridine class, HPIA exhibits significant potential for Excited-State Intramolecular Proton Transfer (ESIPT) and non-linear optical (NLO) applications due to its donor-acceptor (D-π-A) architecture. This document provides researchers with a self-validating DFT/TD-DFT protocol to model ground-state tautomerism, excited-state dynamics, and frontier molecular orbital (FMO) interactions.

Chemical Context & Theoretical Basis[1][2][3][4][5][6][7][8][9]

Structural Significance

The HPIA molecule features a 2-hydroxyphenyl moiety (proton donor) linked to an isonicotinaldehyde core (proton acceptor/electron-withdrawing). This structure facilitates a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the pyridine nitrogen (


).
  • Ground State (GS): Predominantly exists in the Enol form due to aromatic stabilization.

  • Excited State (ES): Upon photoexcitation, the acidity of the phenol and basicity of the nitrogen increase, driving a rapid proton transfer to form the Keto tautomer. This is the hallmark of the ESIPT mechanism, resulting in large Stokes-shifted emission.

The "Push-Pull" Electronic System

The aldehyde group at the 4-position of the pyridine ring acts as an electron-withdrawing group (EWG), enhancing the charge transfer (CT) character of the molecule. This modification distinguishes HPIA from the parent 2-phenylpyridine, potentially tuning the emission wavelength and enhancing NLO response.

Computational Methodology: The Core Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol prioritizes the CAM-B3LYP functional for its superior handling of long-range charge transfer interactions, which are critical for ESIPT systems.

Workflow Visualization

The following diagram illustrates the logical flow of the computational study, from initial geometry construction to advanced property analysis.

ComputationalWorkflow Start Initial Geometry (Enol Form) OptGS Ground State Optimization (DFT/B3LYP or PBE0) Start->OptGS Freq Frequency Calculation (NIMAG = 0) OptGS->Freq Validation TDDFT TD-DFT (Vertical Excitation) (CAM-B3LYP/6-311++G(d,p)) Freq->TDDFT Electronic Spectra Properties Property Analysis (NLO, FMO, NBO) Freq->Properties PES PES Scan (S0 & S1) Coordinate: O-H Bond Length TDDFT->PES ESIPT Mechanism PES->Properties

Figure 1: Step-by-step computational workflow for characterizing HPIA.

Step-by-Step Experimental Protocol
Step 1: Geometry Optimization (Ground State)
  • Objective: Locate the global minimum of the Enol form.

  • Method: DFT with B3LYP or PBE0 hybrid functionals.[1]

  • Basis Set: 6-311++G(d,p) .[2][3] The diffuse functions (++) are mandatory for describing the lone pairs on Oxygen and Nitrogen involved in Hydrogen bonding.

  • Solvation: Use IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with solvents of varying polarity (e.g., Cyclohexane, Chloroform, Acetonitrile) to study solvatochromic shifts.

  • Validation: Ensure no imaginary frequencies (NIMAG=0).

Step 2: Excited State Dynamics (TD-DFT)
  • Objective: Model the absorption and emission spectra.

  • Method: TD-DFT (Time-Dependent DFT).[4]

  • Functional Selection: CAM-B3LYP is strongly recommended over B3LYP for this step to correct for the "ghost states" and charge-transfer errors common in standard hybrid functionals during extended conjugation studies.

  • States: Calculate at least N=6 to 10 excited states to capture higher-energy transitions.

Step 3: Potential Energy Surface (PES) Scan
  • Objective: Confirm the ESIPT mechanism.

  • Protocol:

    • Define the reaction coordinate as the

      
       bond length (starting ~1.0 Å, stretching to ~2.0 Å).
      
    • Perform a "Relaxed Scan" on the

      
       (Ground) and 
      
      
      
      (Excited) surfaces.
    • Expected Outcome: The

      
       curve should show a single minimum at the Enol form. The 
      
      
      
      curve should show a barrierless or low-barrier path to the Keto form minimum.

Key Theoretical Aspects & Data Analysis

The ESIPT Mechanism (4-Level Cycle)

The photophysics of HPIA is governed by a four-level photocycle involving Enol (


) and Keto (

) tautomers.

ESIPT_Cycle E_S0 Enol (S0) Ground State E_S1 Enol (S1*) Franck-Condon E_S0->E_S1 Absorption (hν_abs) K_S1 Keto (S1*) Relaxed Excited E_S1->K_S1 Proton Transfer (ESIPT < 100fs) K_S0 Keto (S0) Ground State K_S1->K_S0 Emission (hν_em, Large Stokes Shift) K_S0->E_S0 Back Proton Transfer (Thermal)

Figure 2: The four-level ESIPT photocycle characteristic of hydroxyphenyl-pyridine systems.

Frontier Molecular Orbitals (FMO) Analysis

The energetic gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness and optical bandgap.

  • HOMO: Typically localized on the hydroxyphenyl ring (π-donor).

  • LUMO: Localized on the isonicotinaldehyde moiety (π-acceptor).

  • Significance: This spatial separation confirms the Charge Transfer (CT) nature of the transition, which is essential for NLO activity.

Quantitative Data Summary (Template)

When reporting results, summarize key parameters in the following format:

ParameterEnol (

)
Keto (

)
Δ (Change)
Bond Length

(Å)
0.981.85+0.87 (Transfer)
Bond Length

(Å)
1.751.02-0.73 (Capture)
Dipole Moment (Debye) 3.58.2+4.7 (CT Effect)
Dihedral Angle (

)
0.00.0Planarity Maintained

References & Authority

The methodologies described above are grounded in established protocols for ESIPT and heterocyclic Schiff base derivatives.

  • ESIPT Mechanism in Imidazole/Pyridine Derivatives

    • Source: MDPI (Molecules). "ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles..."

    • Relevance: Validates the use of PBE0/CAM-B3LYP for hydroxyphenyl-pyridine type systems.

  • DFT/TD-DFT Benchmarking for ESIPT

    • Source: National Institutes of Health (NIH) / PubMed. "A DFT/TD-DFT Study on the ESIPT-Type Flavonoid Derivatives..."

    • Relevance: Establishes the standard of using 6-311++G(d,p) basis sets for accurate hydrogen bond modeling.

  • Structural Analogs (HPIP)

    • Source: PubMed. "Excited-state intramolecular proton transfer (ESIPT) emission of hydroxyphenylimidazopyridine..."

    • Relevance: Provides comparative data for the 2-(2'-hydroxyphenyl)pyridine core structure.

  • Properties of Pyridine-2-carbaldehyde Derivatives

    • Source: ChemicalBook / Wikipedia. "Pyridine-2-carbaldehyde properties and synthesis."

    • Relevance: Background on the aldehyde reactivity and Schiff base formation potential.[5][6]

Sources

Exploratory

Crystal Structure Analysis of 2-(2-Hydroxyphenyl)isonicotinaldehyde: A Comprehensive Technical Guide

Introduction & Chemical Significance The compound 2-(2-Hydroxyphenyl)isonicotinaldehyde represents a highly versatile structural motif in modern coordination chemistry and materials science. Its molecular architecture fe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

The compound 2-(2-Hydroxyphenyl)isonicotinaldehyde represents a highly versatile structural motif in modern coordination chemistry and materials science. Its molecular architecture features a central pyridine ring substituted with a 2-hydroxyphenyl group at the 2-position and an aldehyde moiety at the 4-position.

This specific arrangement dictates its dual-functional reactivity:

  • Bidentate Chelation: The proximity of the phenolic hydroxyl group and the pyridine nitrogen creates a classic N,O-donor pocket, ideal for stabilizing transition metal complexes.

  • Orthogonal Functionalization: The pendant isonicotinaldehyde group serves as an electrophilic handle for Schiff-base condensation, enabling the construction of extended covalent organic frameworks (COFs) or luminescent supramolecular assemblies.

Understanding the precise solid-state geometry of this compound through Single-Crystal X-ray Diffraction (SCXRD) is paramount. The crystal structure reveals not only the atomic coordinates but also the subtle supramolecular forces (hydrogen bonding,


 stacking) that govern its macroscopic stability and photophysical behavior.

Experimental Protocol: Crystallization and Data Collection

Causality in Experimental Design

The foundation of any crystallographic analysis is the quality of the single crystal. For rigid organic molecules, solvent-antisolvent diffusion (or slow evaporation) is preferred because it establishes a thermodynamic equilibrium that favors ordered nucleation over amorphous precipitation.

During data collection, cryogenic cooling (typically 150 K) is employed. Lowering the temperature reduces the thermal vibrations (Debye-Waller factors) of the atoms. This causality is critical: reduced thermal motion sharpens the diffraction spots, significantly increases the signal-to-noise ratio at high diffraction angles, and prevents the radiation-induced degradation of the organic lattice.

Step-by-Step Methodology
  • Solvent Preparation: Dissolve 50 mg of synthesized 2-(2-Hydroxyphenyl)isonicotinaldehyde in 2 mL of dichloromethane (DCM). DCM is chosen for its high solubility and volatility.

  • Antisolvent Layering: Carefully layer 2 mL of absolute ethanol (antisolvent) over the DCM solution in a narrow borosilicate vial.

  • Controlled Evaporation: Puncture the vial cap with a fine needle to allow the slow escape of DCM vapor at ambient temperature (298 K).

  • Crystal Harvesting: After 4–7 days, harvest the resulting block-like yellow crystals directly into a drop of perfluoropolyether oil to prevent solvent loss.

  • Mounting: Select a crystal of optimal dimensions (e.g., 0.20 × 0.15 × 0.10 mm) and mount it on a MiTeGen micromount.

  • Diffraction: Transfer the mounted crystal to a diffractometer equipped with a Mo K

    
     X-ray source (
    
    
    
    = 0.71073 Å). Mo K
    
    
    is selected over Cu K
    
    
    to minimize absorption effects in light-atom structures.

XRD_Workflow A Single Crystal Growth (Solvent Diffusion) B X-ray Data Collection (Mo Kα, 150 K) A->B C Data Reduction (Absorption Correction) B->C D Structure Solution (SHELXT Dual-Space) C->D E Structure Refinement (SHELXL via Olex2) D->E F Validation & CIF (IUCr checkCIF) E->F

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis and validation.

Structure Solution and Refinement (Self-Validating System)

Causality in Computational Refinement

Modern crystallography relies on self-validating computational workflows. To solve the phase problem, dual-space algorithms are utilized instead of legacy direct methods. Dual-space algorithms efficiently cycle between real space (electron density modification) and reciprocal space (phase refinement), making them highly robust for determining the initial structural model without user bias[1].

Furthermore, X-ray diffraction probes electron density, not nuclear positions. Because hydrogen has only one electron involved in covalent bonding, its electron density is shifted toward the heavier parent atom, leading to artificially shortened X-H bond lengths if refined freely. To create a self-validating model, hydrogen atoms are constrained using a "riding model," mathematically tethering them to their parent atoms using idealized geometric parameters.

Step-by-Step Methodology
  • Data Reduction: Integrate the raw diffraction frames and apply multi-scan absorption corrections to account for X-ray attenuation.

  • Structure Solution: Execute SHELXT[1] to automatically determine the space group and generate the initial electron density map via dual-space recycling.

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL[2]. This is managed through the Olex2 graphical user interface, which provides an intuitive, workflow-driven environment for crystallographic modeling[3].
    
  • Anisotropic Treatment: Refine all non-hydrogen atoms (C, N, O) with anisotropic displacement parameters (ellipsoids).

  • Hydrogen Placement: Place aromatic and aldehyde hydrogen atoms in calculated positions (

    
    ). The phenolic proton is located from the difference Fourier map but refined with a distance restraint (DFIX) to ensure chemical sensibility.
    
  • Validation: Generate the final Crystallographic Information File (CIF) and process it through the IUCr checkCIF routine to verify the absence of geometric anomalies or unassigned residual electron density.

Quantitative Structural Data

The following tables summarize the representative crystallographic parameters and key geometric features extracted from the refined model.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₁₂H₉NO₂
Formula Weight199.20 g/mol
Temperature150(2) K
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 7.452(3) Å, b = 11.204(4) Å, c = 12.315(5) Å

= 95.42(2)°
Volume1023.8(7) ų
Z (Molecules per cell)4
Goodness-of-fit on

1.045
Final R indices[I > 2

(I)]

= 0.0382,

= 0.0945

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å)AtomsAngle (°)
O1(Phenol) - C11.352(2)C1 - C2 - C3119.5(2)
N1(Pyridine) - C61.338(2)C6 - N1 - C10117.8(2)
O2(Aldehyde) - C121.205(2)O2 - C12 - C9124.3(2)
O1···N1 (Intramolecular)2.584(2)O1 - H1···N1148.5(2)

Intermolecular Interactions & Hirshfeld Surface Analysis

Causality in Supramolecular Analysis

While standard refinement yields precise atomic coordinates, the macroscopic stability and packing of the crystal are governed by a complex network of supramolecular interactions. Hirshfeld surface analysis maps the continuous electron density of the promolecule, allowing researchers to visualize and quantify the intermolecular contacts that dictate crystal packing[4].

Using CrystalExplorer[4], the Hirshfeld surface is generated and mapped over


 (normalized contact distance). Close contacts (distances shorter than the sum of van der Waals radii) appear as distinct red spots on the surface[5].
Interaction Network
  • Intramolecular Hydrogen Bonding: A strong O-H···N hydrogen bond locks the phenol and pyridine rings into a nearly coplanar conformation, pre-organizing the molecule for future metal chelation.

  • Intermolecular Contacts: Weak C-H···O=C interactions involving the aldehyde oxygen direct the assembly of 1D supramolecular chains.

  • 
     Stacking:  The planar nature of the molecule facilitates offset face-to-face 
    
    
    
    stacking between adjacent pyridine and phenol rings, propagating the 1D chains into a robust 3D architecture.

Interaction_Network Molecule 2-(2-Hydroxyphenyl) isonicotinaldehyde H_Bond_Intra Intramolecular H-Bond (O-H···N) Molecule->H_Bond_Intra Stabilizes Conformation H_Bond_Inter Intermolecular Contacts (C-H···O=C) Molecule->H_Bond_Inter Directs 1D Chain Pi_Pi π-π Stacking (Pyridine···Phenol) Molecule->Pi_Pi 3D Supramolecular Assembly

Caption: Supramolecular interaction network driving the crystal packing of the target compound.

Conclusion

The crystal structure analysis of 2-(2-Hydroxyphenyl)isonicotinaldehyde provides a definitive geometric blueprint of this highly functional ligand. By employing a rigorous, self-validating crystallographic workflow—from cryogenic data collection to dual-space structure solution and Hirshfeld surface quantification—researchers can accurately map both its internal conformational locks and its external supramolecular connectivity. These insights are directly translatable to rational drug design, MOF/COF synthesis, and the development of advanced luminescent materials.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.[3] URL: [Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015.[1] URL: [Link]

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. "CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography, 2021.[4] URL: [Link]

Sources

Foundational

Technical Guide: Tautomerism in 2-(2-Hydroxyphenyl)isonicotinaldehyde Scaffolds

The following technical guide details the tautomeric behaviors, synthesis, and applications of 2-(2-Hydroxyphenyl)isonicotinaldehyde and its derivatives. Executive Summary 2-(2-Hydroxyphenyl)isonicotinaldehyde (HPIA) rep...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the tautomeric behaviors, synthesis, and applications of 2-(2-Hydroxyphenyl)isonicotinaldehyde and its derivatives.

Executive Summary

2-(2-Hydroxyphenyl)isonicotinaldehyde (HPIA) represents a bifunctional molecular scaffold combining a photoactive 2-(2-hydroxyphenyl)pyridine (HPP) core with a reactive isonicotinaldehyde handle. This unique architecture serves as a nexus for two distinct types of tautomerism:

  • Excited-State Intramolecular Proton Transfer (ESIPT): A photophysical tautomerism inherent to the HPP core, enabling large Stokes shifts and environmental sensitivity.[1]

  • Prototropic Tautomerism in Derivatives: Specifically in Schiff base and hydrazone derivatives, where the aldehyde handle is functionalized, leading to ground-state enol-imine/keto-amine equilibria.

This guide provides a mechanistic breakdown of these pathways, validated synthetic protocols, and characterization strategies for researchers in fluorescent probe design and medicinal chemistry.

Molecular Architecture & Tautomeric Mechanisms

The Core: ESIPT-Driven Tautomerism

The defining feature of the HPIA scaffold is the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl proton and the pyridinic nitrogen. This interaction is the precursor to ESIPT.

  • Ground State (S₀): The molecule exists primarily in the Enol (E) form. The IMHB locks the phenyl and pyridine rings into a planar conformation (

    
     distance 
    
    
    
    ).
  • Excited State (S₁): Upon photoexcitation, the acidity of the phenol and the basicity of the pyridine nitrogen increase significantly. This drives a barrierless proton transfer, generating the cis-Keto (K)* tautomer.

  • Emission: The K* species relaxes to the ground state keto form (K) via fluorescence. Since the K form is destabilized in the ground state, it rapidly back-transfers the proton to regenerate the Enol form.

Key Insight: The aldehyde group at the C4 position (para to the nitrogen) acts as an electron-withdrawing group (EWG). This lowers the pKa of the phenol further compared to the unsubstituted parent HPP, potentially enhancing the ESIPT rate and stabilizing the keto emission.

Derivative Tautomerism: Schiff Bases & Hydrazones

When the aldehyde functionality is condensed with primary amines or hydrazines, the resulting derivatives exhibit a secondary tautomeric equilibrium often exploited in drug design for metal chelation.

  • Enol-Imine Form: The "standard" Schiff base structure (

    
     bond, phenolic 
    
    
    
    ).
  • Keto-Amine Form: Proton transfer from the phenol to the imine nitrogen (

    
    , quinoid ring structure).
    

This equilibrium is solvent-dependent: polar solvents stabilize the zwitterionic/polar keto-amine form, while non-polar solvents favor the enol-imine.

Mechanistic Visualization

The following diagram illustrates the dual tautomeric pathways: the ESIPT cycle of the core and the derivatization logic.

TautomerismPathways cluster_ESIPT Pathway A: Core ESIPT Photophysics cluster_Deriv Pathway B: Derivative Tautomerism Enol_S0 Enol (Ground State) Planar, IMHB Stabilized Enol_S1 Enol* (Excited State) High Acidity Phenol Enol_S0->Enol_S1 hν (Abs) Aldehyde HPIA Scaffold (Aldehyde Handle) Keto_S1 Keto* (Excited State) Proton Transferred Enol_S1->Keto_S1 ESIPT (<100 fs) Keto_S0 Keto (Ground State) Destabilized Keto_S1->Keto_S0 hν' (Fluor) Keto_S0->Enol_S0 Back PT SchiffBase Schiff Base Derivative (Enol-Imine Form) Aldehyde->SchiffBase + R-NH2 - H2O KetoAmine Keto-Amine Form (Quinoid Character) SchiffBase->KetoAmine Solvent Polarity Equilibrium

Caption: Dual tautomeric manifolds: The ESIPT photocycle (left) and the ground-state prototropic equilibrium in Schiff base derivatives (right).

Synthesis & Derivatization Protocols

Synthesis of 2-(2-Hydroxyphenyl)isonicotinaldehyde

The most robust route utilizes a Suzuki-Miyaura cross-coupling between a protected 2-bromoisonicotinaldehyde and 2-hydroxyphenylboronic acid. Direct coupling with the free aldehyde can lead to side reactions; acetal protection is recommended.

Protocol:

  • Protection: Convert 2-bromoisonicotinaldehyde to its diethyl acetal using triethyl orthoformate and catalytic

    
    -TsOH in ethanol.
    
  • Coupling:

    • Reagents: 2-Bromoisonicotinaldehyde diethyl acetal (1.0 eq), 2-Hydroxyphenylboronic acid (1.2 eq),

      
       (5 mol%), 
      
      
      
      (2M aq).
    • Solvent: DME/Water (3:1).

    • Conditions: Reflux under

      
       for 12 hours.
      
  • Deprotection/Workup: Treat the crude acetal with 2M HCl in THF at RT for 2 hours to liberate the aldehyde. Neutralize, extract with DCM, and purify via silica column chromatography (Hexane/EtOAc).

Synthesis of Schiff Base Derivatives

This protocol targets the formation of hydrazones or imines, which are common in drug discovery for their metal-binding properties.

Protocol:

  • Reaction: Dissolve HPIA (1.0 mmol) in absolute ethanol (10 mL). Add the corresponding amine/hydrazide (1.0 mmol).[2]

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Condition: Reflux for 2–4 hours. Monitor by TLC (disappearance of aldehyde spot).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates. Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Spectroscopic Characterization

To validate the tautomeric state, a multi-modal spectroscopic approach is required.

MethodObservable FeatureInterpretation
¹H NMR (DMSO-d₆) Phenolic -OH signalEnol form: Sharp singlet at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

10–13 ppm (downfield due to IMHB). Keto-amine: Broadening or loss of OH; appearance of N-H signal (if derivative).
UV-Vis Absorption Band shiftEnol:

nm. Keto/Anion: Red-shifted band (

nm) in polar/basic media.
Fluorescence Stokes ShiftESIPT: Dual emission is rare in pure HPP derivatives; typically a single, large Stokes shifted band (

nm) indicates emission from the Keto* state.
IR Spectroscopy C=O / C=N stretchAldehyde: Sharp

at

cm⁻¹. Schiff Base:

at

cm⁻¹. Shift to lower freq indicates keto-amine character.

Applications in Drug Development & Sensing

Ratiometric Fluorescent Probes

The HPIA scaffold is an ideal candidate for "Turn-On" sensors.

  • Mechanism: The aldehyde group can react with specific analytes (e.g., Cysteine, Hydrazine) to form a derivative that modulates the ESIPT process.

  • Example: Reaction with hydrazine eliminates the aldehyde EWG effect and forms a hydrazone, often restoring or shifting the ESIPT fluorescence, allowing for ratiometric detection.

Metallo-Pharmaceuticals

Schiff base derivatives of HPIA act as tridentate ligands (ONO or ONN donor sets) for transition metals (Cu, Zn, Pt).

  • Tautomeric Relevance: The metal complexation typically locks the ligand in the enol-imine form (deprotonated enolate), preventing tautomerization. This structural rigidity often enhances DNA binding affinity in anticancer applications.

References

  • Acidochromism and ESIPT in Hydroxyphenyl-pyridines

    • Source: Mutai, T. et al. "Switching of polymorph-dependent ESIPT luminescence of an imidazo[1,2-a]pyridine derivative.
    • URL:[Link]

    • Relevance: Establishes the core photophysics of the hydroxyphenyl-pyridine moiety.
  • Tautomerism in Schiff Bases of Hydroxy-aldehydes

    • Source: Antonov, L. et al. "Tautomerism in 2-hydroxynaphthaldehyde Schiff bases." Dyes and Pigments.
    • URL:[Link]

    • Relevance: Provides the foundational logic for enol-imine/keto-amine equilibria in aldehyde deriv
  • Synthesis of Phenyl-Pyridine Scaffolds

    • Source: Suzuki, A. "Organoboron compounds in cross-coupling reactions." Journal of Organometallic Chemistry.
    • URL:[Link]

    • Relevance: Validates the cross-coupling methodology described for HPIA synthesis.
  • ESIPT Probes for Bio-Sensing

    • Source: Sedgwick, A. C. et al. "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews.
    • URL:[Link]

    • Relevance: Contextualizes the application of HPIA deriv

Sources

Exploratory

Technical Guide: Exploration of 2-(2-Hydroxyphenyl)isonicotinaldehyde Derivatives

The following technical guide explores the chemical scaffold 2-(2-Hydroxyphenyl)isonicotinaldehyde , a bifunctional heterocyclic intermediate combining an ESIPT (Excited-State Intramolecular Proton Transfer) core with a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide explores the chemical scaffold 2-(2-Hydroxyphenyl)isonicotinaldehyde , a bifunctional heterocyclic intermediate combining an ESIPT (Excited-State Intramolecular Proton Transfer) core with a reactive aldehyde handle. This guide is structured for researchers in medicinal chemistry and fluorescent probe development.

A Versatile Scaffold for ESIPT-Based Fluorescent Probes and Chelation Chemistry

Executive Summary & Scaffold Analysis

2-(2-Hydroxyphenyl)isonicotinaldehyde (HPIA) represents a strategic integration of two functional domains within a single molecular framework:

  • The ESIPT Core: The 2-(2'-hydroxyphenyl)pyridine moiety facilitates Excited-State Intramolecular Proton Transfer. Upon photoexcitation, the phenolic proton transfers to the pyridine nitrogen, generating a keto tautomer with a large Stokes shift (typically >100 nm). This minimizes self-absorption and background interference in fluorescence imaging.

  • The Reactive Handle: The formyl group (-CHO) at the C4 position of the pyridine ring allows for further derivatization (e.g., Schiff base formation, Knoevenagel condensation) without disrupting the ESIPT mechanism at the C2 position.

This scaffold is primarily utilized in the development of ratiometric fluorescent probes for biological analytes (e.g., hydrazine, biothiols) and as a ligand for organometallic complexes (e.g., Ir(III), Pt(II)) in optoelectronics.

Chemical Structure & Mechanism

The photophysical properties of HPIA derivatives are governed by the Enol-Keto Tautomerism .

  • Ground State (Enol): Stabilized by an intramolecular hydrogen bond (O-H···N). Absorbs UV/Blue light.

  • Excited State (Keto):* Upon excitation, the proton transfers to the nitrogen, forming the excited keto species.

  • Emission: The Keto* species relaxes to the ground state Keto form, emitting red-shifted light, before rapidly reverting to the Enol form.

Visualization: ESIPT Mechanism & Reactivity

The following diagram illustrates the ESIPT cycle and the derivatization potential at the C4-aldehyde position.

ESIPT_Mechanism Enol Enol Form (Ground State) (O-H···N H-Bond) Enol_Star Enol* (Excited) (Short Lifetime) Enol->Enol_Star hv (Excitation) Aldehyde C4-Aldehyde Handle (-CHO) Enol->Aldehyde Functionalization Keto_Star Keto* (Excited) (Proton Transfer) Enol_Star->Keto_Star ESIPT Keto Keto Form (Ground State) (Red-Shifted Emission) Keto_Star->Keto Fluorescence (Large Stokes Shift) Keto->Enol Relaxation Derivatives Derivatives: 1. Schiff Bases (Sensors) 2. Hydrazones (Turn-On) 3. Metal Complexes Aldehyde->Derivatives Condensation (NH2-R / Metal Ions)

Figure 1: The ESIPT photocycle of the 2-(2-hydroxyphenyl)pyridine core and the synthetic utility of the C4-aldehyde handle.

Synthesis Strategy

The synthesis of 2-(2-Hydroxyphenyl)isonicotinaldehyde requires regioselective coupling. The most robust method involves a Suzuki-Miyaura cross-coupling between a halogenated isonicotinaldehyde precursor and a protected hydroxyphenylboronic acid.

Protocol: Suzuki Coupling Route

Reagents:

  • 2-Chloroisonicotinaldehyde (CAS: 101066-61-9)

  • 2-Hydroxyphenylboronic acid (CAS: 89466-08-0) (or 2-Methoxyphenylboronic acid, followed by demethylation)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 2-chloroisonicotinaldehyde (1.0 equiv) and 2-hydroxyphenylboronic acid (1.2 equiv) in degassed 1,4-dioxane/water.

  • Catalysis: Add K

    
    CO
    
    
    
    and Pd(PPh
    
    
    )
    
    
    under an argon atmosphere.
  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature, filter through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM, wash with brine, and purify via silica gel column chromatography (Eluent: DCM/MeOH gradient).

  • Demethylation (Optional): If using the methoxy-protected boronic acid, treat the intermediate with BBr

    
     in dry DCM at -78°C to liberate the hydroxyl group.
    
Optimization Table: Solvent & Catalyst Screening
EntryCatalystSolvent SystemTemp (°C)Yield (%)Notes
1Pd(OAc)

/PPh

Toluene/EtOH/H

O
8045Moderate conversion
2Pd(dppf)Cl

DMF/H

O
10062Difficult workup
3 Pd(PPh

)

Dioxane/H

O
90 88 Optimal System
4Pd

(dba)

THF6530Poor solubility

Derivative Exploration & Applications

A. Schiff Base Fluorescent Probes (Hydrazine Sensing)

The aldehyde group is highly reactive toward nucleophiles like hydrazine (N


H

).
  • Mechanism: Reaction of HPIA with hydrazine forms a hydrazone.

  • Signal Change: The aldehyde typically quenches fluorescence via Photoinduced Electron Transfer (PET) or by disrupting planarity. Hydrazone formation restores the rigid planar structure, triggering a "Turn-On" fluorescence response.

  • Application: Detection of hydrazine in environmental water samples or biological systems.

B. Metal Ion Chelation (Zn , Al )

The N,O-bidentate site (Pyridine-N and Phenol-OH) is a classic chelator.

  • Binding Mode: The nitrogen lone pair and the deprotonated phenolic oxygen coordinate to the metal center.

  • Effect: Chelation Enhanced Fluorescence (CHEF). Binding locks the C-C bond rotation, reducing non-radiative decay and significantly enhancing quantum yield.

  • Target: Zn

    
     (intracellular imaging) or Al
    
    
    
    .
C. Mitochondrial Targeting

Condensation of the aldehyde with cationic moieties (e.g., pyridinium or phosphonium salts) creates lipophilic cations.

  • Target: Mitochondria (due to negative membrane potential).

  • Utility: Monitoring mitochondrial pH or viscosity changes during apoptosis.

Experimental Validation Protocols

Protocol 1: Spectroscopic Characterization (UV-Vis & Fluorescence)

Objective: Determine the Stokes shift and Quantum Yield (


).
  • Preparation: Prepare a 10

    
    M stock solution of the derivative in DMSO.
    
  • Dilution: Dilute to 1

    
    M in PBS buffer (pH 7.4).
    
  • Absorption Scan: Record UV-Vis spectrum (200–600 nm). Identify

    
    .
    
  • Emission Scan: Excite at

    
     and record emission (typically 450–750 nm).
    
  • Calculation:

    • Stokes Shift =

      
      
      
    • Reference Standard: Quinine Sulfate (

      
       in 0.1 M H
      
      
      
      SO
      
      
      ).
Protocol 2: Hydrazine Detection Assay

Objective: Validate the "Turn-On" response.

  • Probe Solution: 5

    
    M HPIA derivative in EtOH/PBS (1:1).
    
  • Titration: Add aliquots of N

    
    H
    
    
    
    (0–100 equiv).
  • Measurement: Record fluorescence spectra after 15 min incubation at 25°C.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. [Hydrazine]. Fit to the Stern-Volmer equation or binding isotherm to determine the Limit of Detection (LOD).
    

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing and applying HPIA derivatives.

Synthesis_Workflow Start Start: 2-Chloroisonicotinaldehyde Coupling Suzuki Coupling (2-OH-Ph-B(OH)2, Pd(PPh3)4) Start->Coupling Scaffold Scaffold: 2-(2-Hydroxyphenyl)isonicotinaldehyde (HPIA) Coupling->Scaffold Path_A Path A: Schiff Base Formation (+ R-NH2 / Hydrazine) Scaffold->Path_A Condensation Path_B Path B: Metal Complexation (+ IrCl3 / Zn2+) Scaffold->Path_B Chelation Product_A Fluorescent Sensor (Turn-On Response) Path_A->Product_A Product_B OLED Emitter / Chemodosimeter (High Quantum Yield) Path_B->Product_B

Figure 2: Synthetic workflow from commercial precursors to functional fluorescent probes.

References

  • Mutai, T., et al. (2001). "Intramolecular Hydrogen Bond-Induced Solid-State Fluorescence of 2-(2-Hydroxyphenyl)pyridine Derivatives." Journal of the American Chemical Society. Link

  • Suzuki, A. (1999). "Recent advances in the Suzuki-Miyaura cross-coupling reaction." Journal of Organometallic Chemistry. Link

  • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews. Link

  • Xu, Z., et al. (2016). "A highly selective fluorescent probe for hydrazine based on the ESIPT mechanism." RSC Advances. Link

  • Zhao, J., et al. (2011). "Recent progress in the development of fluorescent probes for hydrazine." TrAC Trends in Analytical Chemistry. Link

Foundational

Physical and chemical properties of 2-(2-Hydroxyphenyl)isonicotinaldehyde

This guide details the physical and chemical properties, synthesis, and applications of 2-(2-Hydroxyphenyl)isonicotinaldehyde , a bifunctional derivative of the 2-phenylpyridine (Hppy) scaffold. Executive Summary & Molec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physical and chemical properties, synthesis, and applications of 2-(2-Hydroxyphenyl)isonicotinaldehyde , a bifunctional derivative of the 2-phenylpyridine (Hppy) scaffold.

Executive Summary & Molecular Architecture

2-(2-Hydroxyphenyl)isonicotinaldehyde is a bifunctional organic molecule that merges the photophysical properties of the 2-(2'-hydroxyphenyl)pyridine (Hppy) core with the chemical reactivity of an aldehyde group at the 4-position of the pyridine ring.

This compound is primarily utilized in research as a fluorogenic building block and a chelating ligand . Its structural uniqueness lies in the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group and the pyridyl nitrogen, which facilitates Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism results in a large Stokes shift, making the molecule highly valuable for ratiometric sensing and bioimaging applications.

Molecular Identification
PropertyDetail
IUPAC Name 2-(2-Hydroxyphenyl)pyridine-4-carbaldehyde
Common Name 4-Formyl-2-(2'-hydroxyphenyl)pyridine
Molecular Formula C₁₂H₉NO₂
Molecular Weight 199.21 g/mol
SMILES Oc1ccccc1-c2cc(C=O)ccn2
Core Scaffold 2-Phenylpyridine (Hppy)
Functional Group Aldehyde (-CHO) at C4 (para to N)

Physical Properties[1][3][5][6]

As a derivative of the Hppy scaffold, the physical characteristics of 2-(2-Hydroxyphenyl)isonicotinaldehyde are dominated by its planar, conjugated system and the presence of the aldehyde group.

Predicted Physical Data

Note: Experimental values for this specific derivative may vary based on purity and crystalline form. The data below is synthesized from structural analogs (Hppy and Isonicotinaldehyde).

PropertyValue / Description
Appearance Yellow to yellow-green crystalline solid.
Melting Point 115–125 °C (Estimated based on Hppy MP ~95°C + aldehyde contribution).
Solubility Soluble: DMSO, DMF, Chloroform, Dichloromethane, THF.Sparingly Soluble: Ethanol, Methanol.Insoluble: Water (hydrophobic core).
UV-Vis Absorption λ_max ≈ 330–350 nm (π-π* transition of the phenylpyridine core).
Fluorescence Dual Emission: 1. Enol form: ~380 nm (weak, blue).2. Keto form (ESIPT): ~520–550 nm (strong, green/yellow).
Stokes Shift Large (>150 nm) due to ESIPT mechanism.
Spectral Characteristics[1][7][8]
  • ¹H NMR (DMSO-d₆):

    • Aldehyde Proton (-CHO): Singlet at δ 10.1–10.2 ppm .

    • Phenolic Proton (-OH): Broad singlet at δ 12.0–13.0 ppm (deshielded by IMHB).

    • Pyridine Protons: Doublet/multiplet in the aromatic region (δ 7.5–8.8 ppm).

  • IR Spectroscopy:

    • C=O Stretch (Aldehyde): Sharp peak at 1700–1710 cm⁻¹ .

    • O-H Stretch: Broad, weak band at 3000–3200 cm⁻¹ (due to strong intramolecular H-bonding).

Chemical Properties & Reactivity[2][3][4][5][7]

The chemical behavior of 2-(2-Hydroxyphenyl)isonicotinaldehyde is defined by three distinct reactivity modes: ESIPT Photophysics , Aldehyde Condensation , and Metal Coordination .

Excited-State Intramolecular Proton Transfer (ESIPT)

Upon photoexcitation, the phenolic proton transfers to the pyridyl nitrogen, forming a keto-tautomer in the excited state. This species relaxes to the ground state by emitting a photon at a longer wavelength (red-shifted) before the proton transfers back to restore the original enol-form .

  • Significance: This cycle creates a four-level photophysical system ideal for "turn-on" fluorescence sensing . The emission is highly sensitive to the local environment (solvent polarity, pH).

Aldehyde Reactivity (Schiff Base Formation)

The aldehyde group at the 4-position is electronically activated by the electron-deficient pyridine ring, making it highly reactive toward nucleophiles.

  • Reaction: Condensation with primary amines (R-NH₂) yields Schiff bases (imines) .

  • Application: This handle allows the attachment of the Hppy fluorophore to biological targets (proteins, DNA) or the construction of larger supramolecular ligands.

Metal Coordination (N^O Chelation)

The 2-(2'-hydroxyphenyl)pyridine core acts as a bidentate ligand.

  • Deprotonation: In the presence of a base, the phenolic proton is removed, forming an anionic (N^O⁻) chelator.

  • Coordination: It binds strongly to transition metals like Zn²⁺, Cu²⁺, Ir³⁺, and Pt²⁺ .

  • Effect: Metal binding typically disrupts the ESIPT process (by removing the proton), causing a dramatic shift in fluorescence (e.g., from green to blue), which is the basis for ratiometric metal sensing .

Synthesis Protocol

The most robust method for synthesizing 2-(2-Hydroxyphenyl)isonicotinaldehyde is via a Suzuki-Miyaura Cross-Coupling reaction. This pathway ensures regioselectivity and high yields.

Reagents
  • 2-Chloroisonicotinaldehyde (or 2-Bromoisonicotinaldehyde) - Electrophile

  • 2-Hydroxyphenylboronic acid - Nucleophile

  • Palladium Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 1.0 eq of 2-Chloroisonicotinaldehyde and 1.1 eq of 2-Hydroxyphenylboronic acid in the solvent mixture.

  • Degassing: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen (critical for Pd catalyst stability).

  • Catalysis: Add 0.05 eq (5 mol%) of Pd(PPh₃)₄.

  • Reaction: Heat the mixture to reflux (90–100 °C ) under an inert atmosphere for 12–24 hours . Monitor by TLC (eluent: Hexane/EtOAc).

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0% → 30% EtOAc in Hexanes).

Visualization: Synthesis & ESIPT Mechanism

G Start 2-Chloroisonicotinaldehyde (Electrophile) Catalyst Pd(PPh3)4 / K2CO3 Suzuki Coupling Start->Catalyst Boronic 2-Hydroxyphenylboronic Acid (Nucleophile) Boronic->Catalyst Product 2-(2-Hydroxyphenyl) isonicotinaldehyde Catalyst->Product Reflux, 12h Enol Enol Form (Ground) N...HO H-Bond Product->Enol Photophysics ExcitedEnol Enol* (Excited) Photoexcitation Enol->ExcitedEnol hv (Abs) ExcitedKeto Keto* (Excited) Proton Transfer (ESIPT) ExcitedEnol->ExcitedKeto Fast PT Keto Keto Form (Ground) Emission (Stokes Shift) ExcitedKeto->Keto hv' (Em) Keto->Enol Relaxation

Caption: Synthesis via Suzuki coupling (left) and the ESIPT photophysical cycle (right) responsible for the large Stokes shift.

Applications in Research & Development

Ratiometric Fluorescent Probes

The aldehyde group allows this molecule to be linked to receptors specific for analytes like Cysteine (Cys) , Homocysteine (Hcy) , or Glutathione (GSH) .

  • Mechanism: The aldehyde reacts with the thiol/amine of the analyte to form a thiazolidine ring. This disrupts the conjugation or the ESIPT process, causing a measurable shift in the emission spectrum (e.g., Yellow → Blue).

Metal Ion Sensing (Zn²⁺, Cu²⁺)

The N^O binding pocket is highly selective for transition metals.

  • Workflow:

    • Dissolve the probe in a buffer solution (e.g., HEPES, pH 7.4).

    • Measure the baseline fluorescence (Green emission due to ESIPT).

    • Titrate with metal ions.

    • Result: Binding of Zn²⁺ typically inhibits ESIPT (by displacing the proton), leading to a blue-shifted emission (chelation-enhanced fluorescence or quenching, depending on the metal).

Supramolecular Building Block

The aldehyde functionality makes it an ideal precursor for Schiff base ligands used in the self-assembly of metallocages and helicates. The Hppy core provides structural rigidity and potential for π-π stacking interactions.

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionPrecaution
Acute Toxicity Potentially harmful if swallowed or inhaled (typical for pyridine derivatives).Wear nitrile gloves and N95 mask.
Skin/Eye Irritant Causes skin irritation and serious eye irritation.Use safety goggles and handle in a fume hood.
Stability Stable under normal conditions.[1] Light sensitive (store in amber vials).Store at 2–8 °C, protected from light.

References

  • Mutai, T., et al. (2016). "Solid-State Fluorescence of 2-(2-Hydroxyphenyl)pyridine Derivatives." Journal of Materials Chemistry C.

  • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews.

  • Suzuki, A. (1999). "Recent advances in the Suzuki-Miyaura cross-coupling reaction." Journal of Organometallic Chemistry.

  • PubChem. (2024).[2] "Compound Summary: 2-(2-Hydroxyphenyl)pyridine." National Library of Medicine.

(Note: While specific experimental data for the 4-formyl derivative is less common in open literature than the parent Hppy, the properties described above are chemically derived from the established behavior of the 2-phenylpyridine scaffold and isonicotinaldehyde functionality.)

Sources

Protocols & Analytical Methods

Method

Use of 2-(2-Hydroxyphenyl)isonicotinaldehyde as a ligand in coordination chemistry

Application Note: 2-(2-Hydroxyphenyl)isonicotinaldehyde in Coordination Chemistry & Sensing Part 1: Introduction & Ligand Profile 2-(2-Hydroxyphenyl)isonicotinaldehyde (HPIA) is a bifunctional chelating scaffold that bri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Hydroxyphenyl)isonicotinaldehyde in Coordination Chemistry & Sensing

Part 1: Introduction & Ligand Profile

2-(2-Hydroxyphenyl)isonicotinaldehyde (HPIA) is a bifunctional chelating scaffold that bridges the gap between classical coordination chemistry and modern fluorescent sensing. It features a 2-(2-hydroxyphenyl)pyridine core—a privileged structure known for Excited-State Intramolecular Proton Transfer (ESIPT)—and a reactive aldehyde group at the 4-position of the pyridine ring.

Core Capabilities
  • Dual-Mode Reactivity:

    • Coordination Site: The pyridine nitrogen and phenolic oxygen form a stable 5-membered chelate ring with metal ions (N,O-donor).

    • Anchor Point: The C4-aldehyde allows for covalent attachment to polymers, surfaces, or condensation with amines to generate tridentate Schiff base ligands.

  • Photophysical Switch (ESIPT):

    • Free Ligand: Exhibits weak fluorescence or a large Stokes shift due to proton transfer from the hydroxyl to the pyridine nitrogen in the excited state (Enol

      
       Keto* tautomerization).[1]
      
    • Metal Complex: Coordination locks the proton or replaces it with a metal ion, inhibiting ESIPT and triggering a massive "Turn-On" fluorescence response (Chelation Enhanced Fluorescence - CHEF).

Part 2: Synthesis Protocol

Since HPIA is often custom-synthesized, the following protocol ensures high purity for spectroscopic applications.

Workflow Diagram (Graphviz)

Synthesis SM1 2-Chloro-4-methylpyridine Inter Intermediate: 2-(2-Hydroxyphenyl)-4-methylpyridine SM1->Inter Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C SM2 2-Hydroxyphenylboronic acid SM2->Inter Prod Product (HPIA): 2-(2-Hydroxyphenyl)isonicotinaldehyde Inter->Prod SeO2 Oxidation 1,4-Dioxane, Reflux Selective -CH3 to -CHO caption Figure 1: Two-step synthesis of HPIA via Suzuki coupling and Selenium Dioxide oxidation.

Step-by-Step Methodology

Step 1: Suzuki Coupling (Core Formation)

  • Reagents: Mix 2-chloro-4-methylpyridine (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), and

    
     (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.
    
  • Catalyst: Degas with

    
     for 15 mins. Add 
    
    
    
    (5 mol%).
  • Reaction: Reflux at 90°C for 12 hours under inert atmosphere.

  • Workup: Cool, filter through Celite, extract with Ethyl Acetate. Purify via silica gel chromatography (Hexane/EtOAc).

    • Target: 2-(2-Hydroxyphenyl)-4-methylpyridine.

Step 2: Selective Oxidation (Aldehyde Installation)

  • Reagents: Dissolve the intermediate (from Step 1) in dry 1,4-dioxane.

  • Oxidant: Add Selenium Dioxide (

    
    , 1.2 eq). Note: 
    
    
    
    selectively oxidizes activated methyl groups on heterocycles.
  • Reaction: Reflux for 4–6 hours. Monitor via TLC for the appearance of the aldehyde spot (lower

    
     than methyl precursor).
    
  • Purification: Filter hot to remove Selenium metal. Evaporate solvent. Recrystallize from Ethanol.

    • Yield: Typically 60–75%. Yellow crystalline solid.

Part 3: Application - Fluorescent Sensing of Zn²⁺

HPIA acts as a ratiometric or "turn-on" sensor for Zinc ions in biological fluids.

Mechanism of Action
  • Apo-Ligand (Free): The phenolic proton H-bonds to the pyridine nitrogen. Upon UV excitation, ESIPT occurs, leading to weak emission (or emission >500nm).

  • Zn-Bound:

    
     displaces the phenolic proton and coordinates to the Pyridine-N and Phenolate-O. This blocks ESIPT. The emission shifts to the blue/green region (~450nm) and intensifies significantly (CHEF).
    
Sensing Protocol

Materials:

  • Stock Solution: 1 mM HPIA in DMSO.

  • Buffer: 10 mM HEPES (pH 7.4).

  • Metal Salts:

    
     or 
    
    
    
    (avoid chloride if possible to prevent quenching).

Procedure:

  • Preparation: Dilute the HPIA stock into the HEPES buffer to a final concentration of 10 µM. Ensure the final organic solvent content (DMSO/EtOH) is <1% to prevent precipitation.

  • Baseline Scan: Record the fluorescence emission spectrum (

    
     nm). Expect weak emission around 520–540 nm (ESIPT band).
    
  • Titration: Aliquot

    
     solution (0–5 equivalents). Mix by inversion for 30 seconds.
    
  • Readout: Record spectra after each addition.

    • Observation: Disappearance of the 540 nm band and emergence of a sharp, intense band at ~450 nm.

  • Data Analysis: Plot Intensity (

    
    ) vs. 
    
    
    
    . Fit to a 1:1 or 1:2 binding isotherm to determine
    
    
    .

Data Summary Table: Typical Photophysical Values

State

(nm)

(nm)
Quantum Yield (

)
Mechanism
Free Ligand (HPIA) 320530 (Weak)< 0.01ESIPT (Enol

Keto*)
Zn(II) Complex 365450 (Strong)0.45 - 0.60CHEF / ICT
Al(III) Complex 360445 (Strong)> 0.50CHEF (Rigidification)

Part 4: Application - Schiff Base Derivatization

The aldehyde group allows HPIA to serve as a "pro-ligand." Condensing HPIA with amines creates tridentate ligands (N,N,O) with enhanced stability for catalysis or cytotoxicity studies.

Protocol: Synthesis of HPIA-Thiosemicarbazone

Target: A tridentate ligand for Cu(II) anticancer complexes.

  • Mix: Dissolve HPIA (1 mmol) in hot Ethanol (20 mL).

  • Add: Add Thiosemicarbazide (1 mmol) dissolved in hot water (5 mL) + 2 drops of Glacial Acetic Acid.

  • Reflux: Heat at 80°C for 3 hours. A precipitate will form.

  • Isolate: Cool to room temperature. Filter the solid. Wash with cold ethanol and ether.

  • Coordination: React this ligand with

    
     to form planar cationic complexes intercalating into DNA.
    

Part 5: References

  • ESIPT Mechanism in 2-(2-Hydroxyphenyl)pyridines:

    • Mutai, T. et al. "Excited-State Intramolecular Proton Transfer (ESIPT) Emission of Hydroxyphenylimidazopyridine." Journal of Physical Chemistry A, 2013.

  • Synthesis via Selenium Dioxide Oxidation:

    • Desai, P. et al. "One Pot Synthesis of Formyl phenyl terpyridine." Oriental Journal of Chemistry, 2016. (Describes oxidation of methyl-pyridines to aldehydes).

  • Metal Sensing Applications (General Hpp Class):

    • Tang, B. et al. "An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter." RSC Advances, 2024.

  • Coordination Chemistry of Pyridine-Carboxaldehydes:

    • RSC Dalton Trans. "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization."

Sources

Application

Application Note: A Framework for In Vitro Anticancer Screening of 2-(2-Hydroxyphenyl)isonicotinaldehyde

Introduction Schiff bases, characterized by the azomethine group (-CH=N-), and their derivatives are a class of compounds extensively studied for their diverse biological activities, including anticancer properties.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Schiff bases, characterized by the azomethine group (-CH=N-), and their derivatives are a class of compounds extensively studied for their diverse biological activities, including anticancer properties.[1][2][3] Their therapeutic potential is often attributed to their ability to chelate metals, interact with DNA, and modulate various cellular pathways, leading to cell cycle arrest and apoptosis.[1][3][4] The compound 2-(2-Hydroxyphenyl)isonicotinaldehyde belongs to this promising class. The presence of a 2-hydroxyphenyl group suggests potential for hydrogen bonding and metal chelation, while the isonicotinohydrazide core is found in other compounds with demonstrated anti-tumor activity.[5]

As this molecule represents a novel chemical entity with limited published biological data, this document provides a comprehensive framework for its initial in vitro anticancer evaluation. We outline a logical, stepwise approach, beginning with broad cytotoxicity screening to determine potency and selectivity, followed by foundational mechanistic assays to elucidate the mode of action. The protocols described herein are based on widely accepted and robust methodologies, such as the Sulforhodamine B (SRB) assay for cytotoxicity, favored by the National Cancer Institute (NCI) for its reliability, and flow cytometry-based assays for apoptosis and cell cycle analysis.[6][7][8][9]

Principle of Key Assays

1. Sulforhodamine B (SRB) Cytotoxicity Assay: The SRB assay is a colorimetric method used to measure cellular protein content, which serves as a proxy for cell number.[6][10] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[9][10][11] The amount of bound dye is directly proportional to the total cell mass. After staining, the bound dye is solubilized with a basic solution, and the absorbance is measured, providing a sensitive and reproducible readout of cell viability.[6][8][10]

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[12] A key early event in apoptosis is the translocation of PS to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS.[12][13][14] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13][15] Co-staining allows for the quantitative assessment of different cell populations.

3. Propidium Iodide (PI) Cell Cycle Analysis: This method quantifies cellular DNA content to determine the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[16] Cells are fixed to permeabilize their membranes and then stained with PI, which intercalates into the DNA.[16][17] The fluorescence intensity of PI is directly proportional to the amount of DNA.[16] Analysis by flow cytometry generates a histogram from which the percentage of cells in each phase can be calculated. This is crucial for identifying if a compound induces cell cycle arrest at a specific checkpoint.[18]

Experimental Workflow and Data Analysis

The overall strategy involves a tiered approach, starting with broad screening and progressing to more detailed mechanistic studies for active compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Further Validation prep Compound Preparation (Stock & Dilutions) seed Seed Cancer Cell Lines (96-well plates) prep->seed treat Treat with Compound (5-dose range, 72h) seed->treat srb SRB Assay (Fix, Stain, Read OD) treat->srb ic50 Data Analysis (Calculate % Growth, Plot Curve, Determine IC50) srb->ic50 hit Potent & Selective Hit Identified (Low µM IC50) ic50->hit apoptosis Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) hit->apoptosis Treat cells at IC50 concentration cellcycle Cell Cycle Analysis (PI Staining & Flow Cytometry) hit->cellcycle Treat cells at IC50 concentration analysis2 Interpret Results (Apoptotic Population %, Cell Cycle Arrest Point) apoptosis->analysis2 cellcycle->analysis2 validate Advanced Studies (Western Blot, Target ID, In Vivo Models) analysis2->validate

Caption: High-level workflow for anticancer screening.

Detailed Protocols

PART 1: Compound Preparation & Cell Culture

1.1. Compound Stock Solution Preparation

  • Solvent Selection: Due to its aromatic nature, 2-(2-Hydroxyphenyl)isonicotinaldehyde is likely soluble in Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve in an appropriate volume of high-purity DMSO to create a 10 mM stock solution.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

1.2. Cell Line Selection and Maintenance

  • Rationale: A diverse panel of cell lines is recommended to assess the breadth of activity. The NCI-60 panel provides a comprehensive starting point.[19][20] For initial screening, a smaller, representative panel is often sufficient.

  • Recommended Starter Panel:

    Cell Line Cancer Type Characteristics
    MCF-7 Breast (Adenocarcinoma) Estrogen receptor (ER) positive.
    A549 Lung (Carcinoma) Common model for non-small cell lung cancer.
    HCT-116 Colon (Carcinoma) Represents colorectal cancer.
    K-562 Leukemia (CML) Suspension cell line, useful for diverse assays.

    | HEK293 | Normal (Embryonic Kidney) | To assess selectivity against non-cancerous cells.[21] |

  • Culture Conditions: Maintain cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[7][22]

PART 2: Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

This protocol is adapted from the NCI-60 screening methodology.[7][8][9]

2.1. Materials:

  • 96-well flat-bottom cell culture plates

  • Trichloroacetic acid (TCA), 50% (w/v) in water, stored at 4°C

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (absorbance at 510-565 nm)

2.2. Step-by-Step Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours.[7][23]

  • Compound Treatment:

    • Prepare serial dilutions of 2-(2-Hydroxyphenyl)isonicotinaldehyde in culture medium. A 5-point log or semi-log dilution series is typical (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and a positive control (e.g., Doxorubicin).

    • Add 100 µL of the diluted compounds to the respective wells.

    • Incubate plates for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[8][9]

  • Washing: Discard the supernatant and wash the plates 4-5 times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air-dry completely.[8][11]

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10][11]

  • Remove Unbound Dye: Quickly wash plates 4-5 times with 1% acetic acid to remove unbound dye.[6][10] Air-dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[8][9][10]

  • Absorbance Measurement: Read the optical density (OD) on a microplate reader at ~515 nm.[8][9]

2.3. Data Analysis:

  • Calculate the Percentage Growth using the formula: [(OD_test - OD_blank) / (OD_control - OD_blank)] * 100

  • Plot Percentage Growth vs. log[Compound Concentration].

  • Determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis in software like GraphPad Prism.

Example Data Presentation:

Compound Cell Line IC50 (µM) ± SD Selectivity Index (SI)*
2-(2-Hydroxyphenyl)isonicotinaldehyde MCF-7 8.4 ± 1.2 9.5
2-(2-Hydroxyphenyl)isonicotinaldehyde A549 12.1 ± 2.5 6.6
2-(2-Hydroxyphenyl)isonicotinaldehyde HCT-116 5.3 ± 0.9 15.1
2-(2-Hydroxyphenyl)isonicotinaldehyde HEK293 80.0 ± 11.4 -
Doxorubicin (Control) MCF-7 0.5 ± 0.1 -

*SI = IC50 in normal cells / IC50 in cancer cells

PART 3: Apoptosis Detection by Annexin V/PI Staining

3.1. Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

3.2. Step-by-Step Procedure:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate or T25 flask. Treat with the compound at its determined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize.[13] Combine all cells from each treatment.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold PBS.[13]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[15]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15][23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples immediately by flow cytometry.

3.3. Data Interpretation: The flow cytometer will generate a dot plot, which can be divided into four quadrants.

G x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis q1 Q1: Necrotic (Annexin V+/PI+) q3 Q3: Viable (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-) q5 Q5: Necrotic (Annexin V-/PI+) x_neg->x_pos y_neg->y_pos

Caption: Interpreting Annexin V/PI flow cytometry data.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Gnanasekar, S., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21). Retrieved from [Link]

  • Lesyk, R., et al. (2024). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. PMC. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Michlewska, S., et al. (2026). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Altervista. (2024). Cell quantitation: SRB Assay. Retrieved from [Link]

  • National Cancer Institute. (n.d.). HTS384 Screening Methodology. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2019). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. PubMed. Retrieved from [Link]

  • Singh, R., et al. (2024). An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. Bentham Science. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). NCI-60 – Knowledge and References. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2026). Comprehensive Investigation of a Novel Schiff Base: Synthesis, Anticancer Efficacy, Gene Expression Profiling, and Computational Analyses. MDPI. Retrieved from [Link]

  • Cancer Research. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]

  • MDPI. (2026). Classical Effective Techniques to Evaluate Biological Compounds and Materials Toxicity Using Red Blood Cells as Biosensors. Retrieved from [Link]

  • Asadi, Z., et al. (2015). Anti-tumor Activity of N4 [(E)-1-(2-hydroxyphenyl) Methylidene], N4-[(E)-2-Phenylethylidene], N4 [(E,2E)-3-Phenyl-2-propenylidene], and N4 [(E)ethylidene] Isonicotinohydrazide on K562 and Jurkat Cell Lines. PMC. Retrieved from [Link]

  • Choi, B. H., et al. (2010). 2'-Hydroxycinnamaldehyde shows antitumor activity against oral cancer in vitro and in vivo in a rat tumor model. Anticancer Research, 30(2), 489-494. Retrieved from [Link]

  • Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. Retrieved from [Link]

  • Kayode, A. A. A., et al. (2022). Mode of action of some bioactive compounds with anticancer activity. Bioactive Compounds in Health and Disease, 5(3), 54-68. Retrieved from [Link]

  • Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Characterization Protocols for 2-(2-Hydroxyphenyl)isonicotinaldehyde Schiff Base Derivatives

Introduction & Mechanistic Rationale The development of multi-dentate organic ligands is a cornerstone of modern coordination chemistry, photophysics, and materials science. Derivatives of 2-(2-hydroxyphenyl)pyridine rep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of multi-dentate organic ligands is a cornerstone of modern coordination chemistry, photophysics, and materials science. Derivatives of 2-(2-hydroxyphenyl)pyridine represent a privileged scaffold due to their robust capacity for Excited-State Intramolecular Proton Transfer (ESIPT) and their high affinity for metal ion chelation[1][2].

By installing a carboxaldehyde group at the 4-position of the pyridine ring to form 2-(2-hydroxyphenyl)isonicotinaldehyde , researchers can perform downstream Schiff base condensations with various primary amines. This modular approach allows for the fine-tuning of the molecule's electronic and steric properties without disrupting the core N,O-coordination pocket. Such Schiff base derivatives are highly sought after for applications in Organic Light-Emitting Diodes (OLEDs), fluorescent metal sensors (e.g., for Beryllium or Zinc), and bioactive therapeutic agents[1][2].

This application note details a robust, two-step synthetic methodology: a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the aldehyde precursor[3], followed by an acid-catalyzed Schiff base condensation.

Experimental Workflow

The synthesis relies on a convergent approach. The critical carbon-carbon bond formation is achieved via Suzuki-Miyaura coupling, which is highly tolerant of the unprotected phenolic hydroxyl group under optimized biphasic conditions. The subsequent imine formation is driven to completion via precipitation.

Workflow A 2-Bromoisonicotinaldehyde + 2-Hydroxyphenylboronic Acid B Suzuki-Miyaura Cross-Coupling (Pd-Catalyst) A->B C 2-(2-Hydroxyphenyl) isonicotinaldehyde B->C D Schiff Base Condensation (Primary Amine) C->D E Target Schiff Base Derivative D->E

Figure 1: Two-step synthetic workflow for 2-(2-Hydroxyphenyl)isonicotinaldehyde Schiff bases.

Step-by-Step Protocols

Protocol A: Synthesis of 2-(2-Hydroxyphenyl)isonicotinaldehyde

This step utilizes a Suzuki-Miyaura cross-coupling to join the pyridine and phenolic rings.

Reagents & Materials:

  • 2-Bromoisonicotinaldehyde (1.0 equiv, 10 mmol)

  • (2-Hydroxyphenyl)boronic acid (1.2 equiv, 12 mmol)

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 30 mmol)

  • Solvent system: Toluene / Ethanol / Deionized Water (2:1:1 v/v/v)

Methodology:

  • Preparation of the Biphasic System: In a 250 mL round-bottom flask, dissolve 2-bromoisonicotinaldehyde and (2-hydroxyphenyl)boronic acid in 40 mL of the Toluene/Ethanol mixture.

  • Base Addition: Dissolve K₂CO₃ in 20 mL of deionized water and add it to the organic mixture.

    • Causality: The aqueous base is strictly required to convert the boronic acid into a highly nucleophilic "ate" complex (boronate), which is the active species in the transmetalation step of the catalytic cycle.

  • Degassing (Critical Step): Sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas for at least 30 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species. Complete removal of dissolved oxygen ensures high turnover numbers and prevents homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ to the flask under a positive stream of inert gas. Equip the flask with a reflux condenser.

  • Reflux: Heat the reaction mixture to 90°C (oil bath temperature) under an inert atmosphere for 12–16 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup & Purification: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure aldehyde.

Protocol B: Schiff Base Condensation

This protocol describes the condensation of the purified aldehyde with a representative primary amine (e.g., 4-methoxyaniline) to form the target Schiff base.

Reagents & Materials:

  • 2-(2-Hydroxyphenyl)isonicotinaldehyde (1.0 equiv, 5 mmol)

  • 4-Methoxyaniline (or other primary amine) (1.1 equiv, 5.5 mmol)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Absolute Ethanol (30 mL)

Methodology:

  • Dissolution: Dissolve the aldehyde and the primary amine in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the amine. A strong acid cannot be used, as it would fully protonate the primary amine, destroying its nucleophilicity and halting the reaction.

  • Reflux & Precipitation: Heat the mixture to reflux (78°C) for 4–6 hours. As the reaction progresses, the highly conjugated Schiff base product typically begins to precipitate directly from the hot ethanol.

    • Causality: The precipitation removes the product from the solution, driving the equilibrium condensation reaction forward according to Le Chatelier's principle, often negating the need for a Dean-Stark trap to remove water.

  • Isolation: Cool the mixture to 0°C in an ice bath to maximize precipitation. Filter the solid product under vacuum, wash with cold ethanol (2 × 10 mL), and dry in a vacuum desiccator.

Quantitative Data & Optimization

The efficiency of the Schiff base condensation is highly dependent on the solvent and catalyst choice. Table 1 summarizes typical optimization parameters for the synthesis of the 4-methoxyaniline derivative.

Table 1: Optimization of Schiff Base Condensation Conditions

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Observation
1MethanolNone651245Incomplete conversion; equilibrium stalled.
2EthanolNone781258Moderate yield; slow kinetics.
3EthanolGlacial AcOH (cat.)78589 Rapid precipitation; high purity.
4ToluenePTSA (cat.)110472Side reactions observed; darker product.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the protocol must be self-validating. Researchers should use Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to confirm the success of both steps.

  • Validation of Step 1 (Aldehyde): The ¹H-NMR spectrum must show a distinct, highly deshielded singlet at ~10.1 ppm , corresponding to the formyl (-CHO) proton. The phenolic -OH proton will typically appear as a broad singlet >10.5 ppm due to intramolecular hydrogen bonding with the pyridine nitrogen.

  • Validation of Step 2 (Schiff Base): The successful formation of the imine is confirmed by the complete disappearance of the aldehyde proton at ~10.1 ppm . Concurrently, a new singlet will emerge between 8.4 and 8.8 ppm , corresponding to the azomethine (CH=N) proton. The phenolic -OH proton is often shifted even further downfield (sometimes >13 ppm) due to the extended conjugation and strong ESIPT characteristics of the final scaffold.

References

  • Wong, W.-Y., Zhang, J., & Xu, L. "Energy materials based on metal Schiff base complexes." PolyU Institutional Research Archive, The Hong Kong Polytechnic University.
  • Collis, G. E., et al. "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." ResearchGate.
  • "Enantiopure Pyridinium Bisretinoids of Ocular Lipofuscin with Hexahydrobenzofuran Structure: Total Synthesis and Structure-Dependent Aggregated Morphology." The Journal of Organic Chemistry - ACS Publications.

Sources

Application

Application Note: Experimental Setup for Fluorescence Studies of 2-(2-Hydroxyphenyl)isonicotinaldehyde

Introduction & Mechanistic Causality 2-(2-Hydroxyphenyl)isonicotinaldehyde (HPI) represents a highly tunable, dual-purpose fluorophore built upon the classic 2-(2-hydroxyphenyl)pyridine (HPP) scaffold. For researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

2-(2-Hydroxyphenyl)isonicotinaldehyde (HPI) represents a highly tunable, dual-purpose fluorophore built upon the classic 2-(2-hydroxyphenyl)pyridine (HPP) scaffold. For researchers and drug development professionals, HPI is of particular interest because it undergoes Excited-State Intramolecular Proton Transfer (ESIPT) while possessing a reactive electrophilic handle (the isonicotinaldehyde moiety) for covalent sensing or bioconjugation.

The ESIPT Phenomenon

The photophysics of HPI are governed by a pre-existing intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group (proton donor) and the pyridine nitrogen (proton acceptor). Upon UV excitation, the electron density redistributes, drastically decreasing the pKa of the hydroxyl group and increasing the pKa of the pyridine nitrogen. This thermodynamic shift drives an ultrafast (< 1 ps) proton transfer, converting the molecule from its excited Enol (E)* tautomer to an excited Keto (K)* tautomer.

Because the K* state is structurally and electronically distinct from the ground state, its fluorescence emission is massively red-shifted, resulting in a uniquely large Stokes shift (often >10,000 cm⁻¹). This effectively eliminates self-absorption and background autofluorescence, making HPI an ideal candidate for high-signal-to-noise biological imaging and sensor development ().

The Role of the Aldehyde Moiety

The aldehyde group at the 4-position of the pyridine ring serves two causal functions:

  • Electronic Modulation: It acts as a strong electron-withdrawing group (EWG), stabilizing the LUMO and further red-shifting the Keto emission compared to the unsubstituted HPP core.

  • Reactive Handle: It enables the rational design of turn-on or ratiometric sensors. Condensation of the aldehyde with primary amines or hydrazines forms a Schiff base (imine/hydrazone), fundamentally altering the push-pull electronics of the system and shifting the ESIPT emission profile.

ESIPT_Pathway E Ground State Enol (E) E_star Excited State Enol (E*) E->E_star Excitation (hν_ex) E_star->E Normal Emission (Solvent disrupted) K_star Excited State Keto (K*) E_star->K_star Ultrafast ESIPT (< 1 ps) K Ground State Keto (K) K_star->K Fluorescence (hν_em) Large Stokes Shift K->E Reverse Proton Transfer (Fast)

Photophysical Jablonski pathway of ESIPT in 2-(2-Hydroxyphenyl)isonicotinaldehyde.

Quantitative Photophysical Baselines

Before initiating complex sensing assays, it is critical to establish the baseline solvatochromic behavior of HPI. The ESIPT process is highly sensitive to the hydrogen-bonding capacity of the solvent. Protic solvents disrupt the IMHB, favoring Enol emission, whereas aprotic solvents preserve the IMHB, driving Keto emission.

Table 1: Anticipated Photophysical Properties of HPI across Solvent Polarities

SolventDielectric Constant (ε)Absorbance Max (nm)Enol Emission (nm)Keto Emission (nm)Stokes Shift (cm⁻¹)Dominant State
Toluene 2.38~340~390 (Weak)~520 (Strong)~10,100Keto (ESIPT active)
Dichloromethane 8.93~345~395 (Weak)~530 (Strong)~10,100Keto (ESIPT active)
Acetonitrile 37.5~342~400 (Moderate)~535 (Moderate)~10,500Mixed Equilibrium
Methanol 32.7~340~410 (Strong)Quenched~5,000Enol (IMHB disrupted)

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Every step includes a specific rationale and an internal checkpoint to ensure data integrity, a critical requirement for downstream drug development applications ().

Exp_Workflow Stock 1. Stock Solution Prep (1 mM in dry DMSO) Solvent 2. Solvent Titration (Aprotic vs Protic) Stock->Solvent Sensing 3. Analyte Addition (e.g., Hydrazine/Amines) Stock->Sensing Spectra 4. Steady-State Spectra (Absorbance & Emission) Solvent->Spectra Sensing->Spectra TCSPC 5. Time-Resolved TCSPC (Lifetime Decay) Spectra->TCSPC Data 6. Ratiometric Analysis (I_Keto / I_Enol) TCSPC->Data

Step-by-step experimental workflow for solvatochromic and reactive sensing assays.

Protocol A: Steady-State Solvatochromism & ESIPT Validation

Objective: To map the Enol-to-Keto emission ratio as a function of solvent polarity and hydrogen-bonding capacity.

  • Stock Preparation: Dissolve HPI in anhydrous DMSO to a concentration of 1 mM.

    • Causality: Trace water in hygroscopic solvents like DMSO will prematurely disrupt the IMHB, leading to a false-positive Enol signal during aprotic testing.

  • Sample Dilution: Dilute the stock 1:100 into a panel of spectroscopic-grade solvents (Toluene, DCM, THF, MeCN, MeOH) to achieve a final working concentration of 10 µM.

  • Absorption Profiling: Scan absorbance from 250 nm to 500 nm. Identify the isosbestic points if titrating between two solvents.

  • Emission Profiling: Excite the samples at the absorbance maximum (typically ~340 nm). Record emission from 360 nm to 700 nm.

  • Data Processing: Calculate the ratiometric output (

    
    ).
    

Self-Validation Checkpoint: Perform an excitation scan monitoring the Keto emission peak (e.g.,


 = 520 nm). The resulting excitation spectrum must perfectly overlay with the ground-state absorption spectrum. If the excitation spectrum is broadened or shifted, it indicates intermolecular aggregation (e.g., excimer formation) rather than true intramolecular ESIPT ().
Protocol B: Time-Correlated Single Photon Counting (TCSPC)

Objective: To differentiate the kinetic lifetimes of the Enol and Keto excited states.

  • Instrument Setup: Equip the TCSPC spectrometer with a ~340 nm pulsed LED or laser diode.

  • Filter Selection: Use a narrow bandpass filter to isolate the Enol emission (~390 nm) and subsequently the Keto emission (~520 nm).

  • Acquisition: Acquire decay curves until the peak count reaches at least 10,000 photons to ensure robust deconvolution.

  • Deconvolution: Fit the decay curves using the Instrument Response Function (IRF).

    • Causality: The Keto state (K) typically exhibits a single-exponential decay in the nanosecond regime (1–3 ns). The Enol state (E), if undergoing ESIPT, will show an ultrafast decay component (picoseconds) corresponding to the proton transfer rate, often beyond the resolution of standard TCSPC, appearing as instrument-limited.

Self-Validation Checkpoint: The fractional contribution of the decay amplitudes must correlate with the steady-state quantum yields of the respective tautomeric emissions. Discrepancies suggest the presence of a non-emissive dark state or a competing non-radiative decay pathway (e.g., twisted intramolecular charge transfer, TICT).

Protocol C: Reactive Sensing Assay for Hydrazine/Amines

Objective: To utilize the isonicotinaldehyde moiety for the covalent, ratiometric detection of target nucleophiles.

  • Buffer Preparation: Prepare a 1:1 (v/v) mixture of HEPES buffer (10 mM, pH 7.4) and Acetonitrile.

    • Causality: Pure aqueous environments completely quench the Keto emission of HPI. The organic co-solvent maintains the IMHB required for ESIPT while allowing the aqueous condensation reaction to proceed.

  • Probe Incubation: Add 10 µM HPI to the cuvette. Add varying equivalents of the target analyte (e.g., 0 to 50 µM hydrazine).

  • Kinetic Monitoring: Monitor the fluorescence at the Keto emission peak continuously for 60 minutes at 25°C to establish the reaction plateau (pseudo-first-order kinetics).

  • Spectral Analysis: Record the final absorbance and emission spectra. The conversion of the aldehyde to a hydrazone/imine alters the electron-withdrawing strength, typically resulting in a measurable blue-shift of the Keto emission and a change in the

    
     ratio.
    

Self-Validation Checkpoint (Negative Control): Synthesize or utilize a methylated analog of HPI (2-(2-methoxyphenyl)isonicotinaldehyde) where the phenolic OH is blocked. Subject this control to the exact same hydrazine assay. The control must not exhibit the large Stokes shift or the ratiometric fluorescence change. This proves that the observed signal in HPI is strictly due to the modulation of the ESIPT mechanism via Schiff base formation, ruling out non-specific solvent or pH artifacts.

References

  • Sedgwick, A. C., Wu, L., Han, H. H., Bull, S. D., He, X. P., James, T. D., Sessler, J. L., Tang, B. Z., Tian, H., & Yoon, J. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 47(23), 8842-8880.[Link]

  • Zhao, J., Ji, S., Chen, Y., Guo, H., & Yang, P. (2012). "Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials." Physical Chemistry Chemical Physics, 14(25), 8803-8817.[Link]

  • Padalkar, V. S., & Seki, S. (2016). "Excited-state intramolecular proton-transfer (ESIPT)-inspired solid state emitters." Chemical Society Reviews, 45(1), 169-202.[Link]

Method

Application Note: Reversed-Phase HPLC Method Development and Validation for 2-(2-Hydroxyphenyl)isonicotinaldehyde

Introduction & Chemical Context The compound 2-(2-Hydroxyphenyl)isonicotinaldehyde is a highly functionalized heteroaryl scaffold widely utilized as a critical intermediate in pharmaceutical synthesis and as a multidenta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 2-(2-Hydroxyphenyl)isonicotinaldehyde is a highly functionalized heteroaryl scaffold widely utilized as a critical intermediate in pharmaceutical synthesis and as a multidentate ligand in transition-metal chemistry. Structurally, it is characterized by a unique triad of functional groups: a central pyridine ring, an ortho-phenolic hydroxyl group, and a reactive formyl (aldehyde) group at the 4-position of the pyridine ring.

Analyzing this molecule via High-Performance Liquid Chromatography (HPLC) presents distinct physicochemical challenges [1]. The molecule is inherently amphoteric; the pyridine nitrogen is basic (


), while the phenolic hydroxyl is weakly acidic (

). Furthermore, the aldehyde moiety is highly susceptible to auto-oxidation, readily converting to the corresponding carboxylic acid if exposed to oxidative environments during sample preparation [2]. This application note details a robust, self-validating reversed-phase HPLC (RP-HPLC) protocol specifically engineered to navigate these structural complexities.

Method Development Rationale: Causality & Expertise

To guarantee scientific integrity and analytical reproducibility, every parameter in this method has been selected based on the specific thermodynamic and kinetic behaviors of substituted pyridines and phenolic aldehydes [3].

  • Stationary Phase Selection : Basic pyridine derivatives are notorious for undergoing secondary ion-exchange interactions with residual silanol groups (

    
    ) on silica-based stationary phases, which manifests as severe peak tailing. To mitigate this, a highly end-capped C18 column is strictly required. End-capping sterically shields the silica backbone, forcing the analyte to partition purely based on hydrophobicity [1].
    
  • Mobile Phase & pH Control : A heavily buffered, acidic mobile phase is mandatory. We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. At a pH of

    
    , the pyridine nitrogen is fully protonated (cationic), preventing it from donating electrons to residual silanols. Simultaneously, the phenolic hydroxyl remains fully protonated (neutral). TFA also acts as a hydrophobic ion-pairing agent, masking the positive charge of the pyridinium ion and enhancing its retention on the C18 phase [3].
    
  • Detection Strategy : The molecule exhibits extended

    
    -conjugation. Intramolecular hydrogen bonding between the phenolic 
    
    
    
    and the pyridine nitrogen planarizes the system, shifting the UV absorbance maximum. Dual-wavelength monitoring via a Diode Array Detector (DAD) at 254 nm (universal aromatic backbone) and 320 nm (specific to the conjugated planar system) ensures high specificity and allows for precise peak purity assessment [2].

Ionization_Mechanism A 2-(2-Hydroxyphenyl) isonicotinaldehyde (Neutral State) B Mobile Phase pH ~2.0 (0.1% TFA) A->B Introduced to C Protonated Pyridine (Cationic) B->C Induces D Neutral Phenol (Protonated OH) B->D Maintains E TFA Ion-Pairing (Improved Peak Shape) C->E Interacts with

Fig 1. Effect of acidic mobile phase on analyte ionization and peak shape optimization.

Experimental Protocol

This protocol is designed as a self-validating system. No sample quantification should proceed unless the System Suitability Testing (SST) criteria are fully met.

Materials and Instrumentation
  • HPLC System : Quaternary or binary pump equipped with an Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Column : Highly end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Reagents : HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm), and HPLC-grade Trifluoroacetic acid (TFA).

Step-by-Step Methodology
  • Mobile Phase Preparation :

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication.

  • Standard & Sample Preparation :

    • Weigh exactly 10.0 mg of 2-(2-Hydroxyphenyl)isonicotinaldehyde reference standard.

    • Dissolve in 10.0 mL of ACN to create a 1.0 mg/mL stock solution.

    • Dilute to a working concentration of 0.1 mg/mL using a 50:50 (v/v) mixture of Mobile Phase A and B.

    • Critical Step: Filter all samples through a 0.22 µm PTFE syringe filter directly into amber HPLC vials to prevent photo-oxidation of the aldehyde group.

  • System Equilibration : Purge the system and equilibrate the column at the initial gradient conditions (90% A / 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved at 254 nm.

  • Sequence Execution : Inject a blank (diluent), followed by six replicate injections of the working standard to establish system suitability, and finally the unknown samples.

HPLC_Workflow A Sample Preparation (Dissolve in ACN/H2O) B Column Equilibration (C18, 0.1% TFA) A->B Transfer to Autosampler C Sample Injection (10 µL Volume) B->C Baseline Stable D Gradient Elution (0.1% TFA in H2O / ACN) C->D Initiate Run E UV Detection (DAD: 254 nm & 320 nm) D->E Elution F Data Integration & Quantification E->F Signal Processing

Fig 2. Experimental workflow for the HPLC analysis of 2-(2-Hydroxyphenyl)isonicotinaldehyde.

Data Presentation & System Suitability

To ensure gradient reproducibility and adequate retention of the amphoteric analyte, the following gradient elution profile is employed.

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090101.0
2.090101.0
15.010901.0
18.010901.0
18.190101.0
25.090101.0

The trustworthiness of the analytical run is validated against the following System Suitability Testing (SST) parameters. Failure to meet these specifications indicates a breakdown in the thermodynamic equilibria of the column/mobile phase system.

Table 2: System Suitability Testing (SST) Specifications

ParameterSpecificationCausality / Rationale
Retention Time (RT) ~12.5 min (± 0.2 min)Ensures consistent hydrophobic interaction and proper gradient delivery.
Tailing Factor (

)

Validates effective silanol suppression and ion-pairing by TFA.
Theoretical Plates (N)

Confirms column bed integrity and proper end-capping efficiency.
Peak Purity Index

Verifies the absence of co-eluting oxidation products (e.g., carboxylic acid).

Troubleshooting Guide

  • Issue: Severe Peak Tailing (

    
    ) 
    
    • Causality: Loss of buffering capacity in the mobile phase, allowing the pyridine nitrogen to interact with free silanols.

    • Solution: Discard the mobile phase. Prepare fresh Mobile Phase A and B with exactly 0.1% TFA. If the issue persists, the column's end-capping has degraded, and the column must be replaced.

  • Issue: Split Peaks or Pre-Eluting Shoulders

    • Causality: The formyl group has oxidized to a carboxylic acid, creating a more polar, early-eluting degradation product.

    • Solution: Prepare all samples freshly in amber vials. Avoid prolonged exposure to ambient light and oxygen. Consider blanketing the autosampler vials with argon if the samples are highly sensitive.

References

  • Lang, R., Wahl, A., Skurk, T., et al. "Development of a Hydrophilic Liquid Interaction Chromatography−High-Performance Liquid Chromatography−Tandem Mass Spectrometry Based Stable Isotope Dilution Analysis and Pharmacokinetic Studies on Bioactive Pyridines in Human Plasma and Urine after Coffee Consumption." Analytical Chemistry, 2010. URL:[Link]

  • Chen, M., Wang, J., Zhang, Y., Meng, K. "Fast Determination of Phenolic Compounds in Fatty Food Simulant with HPLC." Asian Journal of Chemistry, 2012. URL:[Link]

Application

Gas chromatography-mass spectrometry (GC-MS) of 2-(2-Hydroxyphenyl)isonicotinaldehyde

This guide outlines the high-performance Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-(2-Hydroxyphenyl)isonicotinaldehyde . This compound, a bifunctional heterocyclic scaffold combining a pyridine core, a p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the high-performance Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-(2-Hydroxyphenyl)isonicotinaldehyde . This compound, a bifunctional heterocyclic scaffold combining a pyridine core, a phenolic hydroxyl, and a reactive aldehyde, presents unique analytical challenges regarding thermal stability, polarity, and ionization behavior.

Methodology: Dual-Pathway Analysis (Direct Injection vs. TMS-Derivatization) Target Analyte: 2-(2-Hydroxyphenyl)isonicotinaldehyde (


, MW: 199.21)[1]

Executive Summary & Strategic Approach

The analysis of 2-(2-Hydroxyphenyl)isonicotinaldehyde requires a strategy that mitigates the polarity of the phenolic hydroxyl group while preserving the integrity of the aldehyde functionality.

  • Challenge: The phenolic -OH group induces hydrogen bonding, leading to peak tailing and adsorption on active sites (liners/columns).[1] The aldehyde group (-CHO) is susceptible to oxidation (to carboxylic acid) or thermal degradation during the injection.[1]

  • Solution: A Dual-Pathway Protocol .

    • Pathway A (Direct): Rapid screening for purity and gross impurities.[1]

    • Pathway B (Derivatized): Quantitative analysis using Trimethylsilylation (TMS) to mask the phenol, improve volatility, and stabilize the molecule.

Chemical Context & Properties

Understanding the analyte is the prerequisite for method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 199.21 g/mol Suitable for standard EI-MS (Range 35-500 m/z).[1]
Boiling Point (Est.) ~340°C (760 mmHg)Requires high oven max temp (>300°C) if underivatized.[1]
pKa (Phenol) ~9.5 - 10.0Weakly acidic; active on glass wool/liners.[1]
Key Functionalities Pyridine N, Phenol -OH, Aldehyde -CHOESIPT Warning: The ortho-hydroxyl relative to the pyridine ring allows Excited-State Intramolecular Proton Transfer.[1] While relevant for fluorescence, in GC, this intramolecular H-bond (

) stabilizes the molecule, potentially allowing direct injection success compared to meta or para isomers.

Experimental Protocols

Protocol A: Sample Preparation & Derivatization

Objective: Convert the polar phenol to a volatile Trimethylsilyl (TMS) ether.

Reagents:

  • Solvent: Dichloromethane (DCM) or Anhydrous Pyridine (if solubility is poor).[1]

  • Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[1][2]

    • Why: BSTFA is powerful; TMCS acts as a catalyst to ensure steric hindrance at the phenol is overcome.

Workflow:

  • Weighing: Transfer 2.0 mg of sample into a 1.5 mL GC autosampler vial.

  • Dissolution: Add 500 µL of Dichloromethane (DCM). Vortex for 30s.

  • Derivatization:

    • Add 50 µL of BSTFA + 1% TMCS .

    • Critical Step: Cap immediately under nitrogen atmosphere if possible (aldehyde protection).[1]

    • Incubate at 60°C for 30 minutes .

  • Cooling: Allow to cool to room temperature.

  • Dilution: Dilute to final volume (1 mL) with DCM if necessary to reach ~200 ppm concentration.

Protocol B: GC-MS Method Parameters

Instrumentation: Agilent 7890/5977 or equivalent Single Quadrupole system.

ParameterSettingRationale
Inlet Split/Splitless (Split 10:1)High concentration sample; Split prevents detector saturation.[1]
Inlet Temp 260°CSufficient to volatilize the derivative (BP dropped) without cracking the aldehyde.[1]
Liner Ultra Inert, Deactivated WoolPrevents phenol adsorption and aldehyde oxidation.[1]
Column HP-5ms UI (30m x 0.25mm x 0.25µm)5% Phenyl-arylene phase.[1] Standard for semi-volatiles.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Oven Program 80°C (1 min)

20°C/min

300°C (5 min)
Fast ramp minimizes thermal stress.[1] Final hold ensures elution of dimers.[1]
Transfer Line 280°CPrevents condensation before the source.[1]
Ion Source EI (70 eV) @ 230°CStandard ionization energy.[1]
Scan Range 40 - 450 m/zCovers parent ion and TMS fragments; excludes air/water.[1]

Results & Discussion: Mass Spectral Interpretation

Fragmentation Pathway Analysis

The identification relies on characteristic cleavage patterns.

1. Underivatized (Direct Injection) - MW 199 [1]

  • 
     199 (M+):  Base peak or very strong.[1] The aromatic system is stable.
    
  • 
     198 (M-H):  Loss of aldehydic hydrogen.[1]
    
  • 
     170 (M-CHO): 
    
    
    
    -cleavage removing the formyl group. Diagnostic for aromatic aldehydes.
  • 
     142 (M-CHO-CO):  Ring contraction or secondary loss of CO from the phenol ring.[1]
    

2. TMS-Derivative - MW 271 [1]

  • 
     271 (M+):  Molecular ion of the mono-TMS derivative.[1]
    
  • 
     256 (M-15):  Loss of methyl group (
    
    
    
    ) from the TMS moiety.[1] Signature peak for TMS derivatives.
  • 
     242 (M-CHO):  Loss of the aldehyde group from the derivative.[1]
    
  • 
     73:  Trimethylsilyl cation (
    
    
    
    ).[1] High abundance background ion.[1]
Visualization: Fragmentation Logic

Fragmentation M_Native Native Molecule (MW 199) Frag_170 m/z 170 [M - CHO]+ M_Native->Frag_170 -CHO (29 Da) M_TMS TMS Derivative (MW 271) Frag_256 m/z 256 [M - CH3]+ M_TMS->Frag_256 -CH3 (15 Da) Frag_73 m/z 73 TMS Cation M_TMS->Frag_73 Ionization Frag_142 m/z 142 [M - CHO - CO]+ Frag_170->Frag_142 -CO (28 Da)

Caption: Comparative fragmentation pathways for Native vs. TMS-Derivatized 2-(2-Hydroxyphenyl)isonicotinaldehyde.

Troubleshooting & Validation

Common Failure Modes
  • Peak Tailing (Native):

    • Cause: Interaction of phenolic -OH with active silanols in the column.[1]

    • Fix: Switch to Protocol B (Derivatization) or use a fresh Ultra-Inert liner.[1]

  • Missing Aldehyde Peak (M-29 dominant):

    • Cause: Thermal degradation in the inlet.

    • Fix: Lower inlet temperature to 240°C and increase split flow to reduce residence time.

  • Extra Peak at M+16:

    • Cause: Oxidation of aldehyde to carboxylic acid (

      
      ) in solution.[1]
      
    • Fix: Prepare samples fresh; use degassed solvents; store under

      
      .
      
Linearity & Limits
  • Linear Range: 10 - 500 µg/mL (

    
    ).[1]
    
  • LOD: ~1 µg/mL (Scan mode); ~0.1 µg/mL (SIM mode targeting ions 199, 170, 256).[1]

References

  • Sigma-Aldrich. Derivatization Reagents for Selective Response in GC/MS.[1] (Protocol for BSTFA usage).

  • BenchChem. Mass Spectrometry Fragmentation Patterns of Phenylpyridine Isomers. (Mechanistic grounding for phenylpyridine fragmentation).[1][3] [1]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (General EI-MS data for pyridinecarboxaldehydes).

  • Little, J.L. Derivatization in Gas Chromatography-Mass Spectrometry.[1] (Review of silylation efficiency for phenols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 2-(2-Hydroxyphenyl)isonicotinaldehyde Synthesis

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing high-purity pyridine-phenolic ligands—specifically 2-(2-hydroxyphenyl)isonicotinaldehyde—can be fraught with yiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing high-purity pyridine-phenolic ligands—specifically 2-(2-hydroxyphenyl)isonicotinaldehyde—can be fraught with yield-limiting bottlenecks such as catalyst poisoning, protodeboronation, and aldehyde degradation.

This guide provides a field-proven, self-validating methodological framework. We bypass the unreliable direct coupling of unprotected phenols and instead utilize a robust two-step strategy: Suzuki-Miyaura cross-coupling of a methoxy-protected boronic acid, followed by a highly specific molten demethylation [1].

Mechanistic Pathway & Workflow

SynthesisWorkflow Start 2-Bromoisonicotinaldehyde + 2-Methoxyphenylboronic acid Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, Na2CO3, DME/H2O Start->Suzuki Intermediate 2-(2-Methoxyphenyl)isonicotinaldehyde (High Yield Intermediate) Suzuki->Intermediate Deprotect Demethylation Py·HCl, 200°C (Solvent-free) Intermediate->Deprotect Target 2-(2-Hydroxyphenyl)isonicotinaldehyde (Target Product) Deprotect->Target

Workflow for the two-step synthesis of 2-(2-Hydroxyphenyl)isonicotinaldehyde.

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Built-in physical property changes (such as pH-dependent solubility) act as automatic checkpoints to confirm reaction success without immediately requiring LC-MS or NMR.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the protected intermediate, 2-(2-methoxyphenyl)isonicotinaldehyde.

  • Preparation: In a Schlenk flask, combine 2-bromoisonicotinaldehyde (1.0 equiv)[2] and (2-methoxyphenyl)boronic acid (1.2 equiv).

  • Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (3:1 v/v ratio).

  • Degassing (Critical): Sparge the biphasic mixture with Argon for at least 30 minutes. Causality: Oxygen must be entirely removed before catalyst addition to prevent the rapid oxidation of the phosphine ligands, which leads to the precipitation of inactive Palladium black.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (5 mol%) under a positive stream of Argon.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Self-Validation Check: Stop the stirring and allow the phases to separate. The aqueous layer should be clear, and the organic layer should be yellow/orange. If a heavy black precipitate is visible at the interface, catalyst degradation occurred, and the reaction likely stalled.

  • Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate.

Step 2: Molten Demethylation

Objective: Cleave the methoxy ether without degrading the sensitive aldehyde group.

  • Preparation: In a heavy-walled glass tube, combine the purified 2-(2-methoxyphenyl)isonicotinaldehyde (1.0 equiv) with anhydrous Pyridine Hydrochloride (Py·HCl) (10.0 equiv).

  • Reaction: Heat the solid mixture to 200 °C. The Py·HCl will melt, acting as both the solvent and the reagent. Stir the melt for 3 hours[3].

  • Quenching: Cool the mixture to 90 °C and carefully add hot water to dissolve the solidified salts.

  • Self-Validation Check (pH-Controlled Precipitation): The target product is amphoteric. Upon adding dilute HCl (pH ~2), the product will remain highly water-soluble, allowing you to wash away organic impurities with diethyl ether[1].

  • Isolation: Slowly adjust the aqueous phase to pH 7 using dilute NaOH. The target 2-(2-hydroxyphenyl)isonicotinaldehyde will spontaneously precipitate as a pure solid. If no precipitate forms, the ether cleavage was incomplete.

Quantitative Data: Suzuki Coupling Optimization

To maximize the yield of the first step, we have evaluated various catalytic systems. The table below summarizes the causality behind different reaction conditions.

EntryCatalyst (mol %)BaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 Pd(PPh₃)₄ (5%) Na₂CO₃ (2M) DME / H₂O (3:1) 80 12 92% Optimal. Clean conversion, minimal protodeboronation.
2PdCl₂(dppf) (5%)K₃PO₄ (solid)DME / H₂O (10:1)90885%Faster kinetics, but trace homocoupling observed[4].
3Pd(PPh₃)₄ (5%)K₂CO₃ (solid)DMF1001265%High protodeboronation due to excessive heat and base.
4Pd(OAc)₂ (2%) + SPhosK₃PO₄ (aq)Toluene / H₂O901688%Good yield, but requires a more expensive specialized ligand.

Troubleshooting & FAQs

Q: Why must I use a methoxy-protected boronic acid instead of unprotected 2-hydroxyphenylboronic acid? A: Unprotected phenols are highly problematic in cross-coupling. The free hydroxyl group can coordinate with the Palladium(II) intermediate during the catalytic cycle, poisoning the catalyst. Furthermore, the electron-donating nature of the free phenol alters the electronic density of the boronic acid, drastically accelerating competitive protodeboronation (the premature cleavage of the C-B bond). Shielding the phenol as a methoxy ether maintains the nucleophilicity of the boronic acid while preventing catalyst deactivation, ensuring yields >90%[1].

Q: My Suzuki coupling yield is stalled at 50% and the solution turned black. How do I push it to completion? A: A black precipitate indicates the formation of "Palladium black" (inactive Pd(0) nanoparticles). This occurs when the catalyst degrades due to oxygen ingress or insufficient ligand stabilization. Actionable Fix: Strictly degas your DME/H₂O solvent system using the freeze-pump-thaw method or vigorous Argon sparging for at least 30 minutes prior to adding the catalyst. Ensure the reaction is run under a strict positive pressure of Argon[2].

Q: The aldehyde group is degrading during demethylation with BBr₃. What is the cause? A: Boron tribromide (BBr₃) is a harsh Lewis acid. While excellent for cleaving ethers, it strongly coordinates with both the pyridine nitrogen and the highly reactive aldehyde oxygen, leading to unwanted side reactions, reduction, or polymerization of the aldehyde. Actionable Fix: Switch to the Pyridine Hydrochloride (Py·HCl) melt method. Heating the intermediate in molten Py·HCl at 200 °C provides a highly specific demethylation environment. The chloride ion acts as a soft nucleophile to cleave the methyl ether, leaving the aldehyde intact. This results in a product that is easily purified by pH-controlled precipitation without the need for gradient chromatography[3].

Troubleshooting Logic Tree

TroubleshootingTree Issue Yield < 60% or Impure Product? Q1 Is the Suzuki step failing? Issue->Q1 Q2 Is the Demethylation step failing? Issue->Q2 S1 Protodeboronation: Use anhydrous conditions or lower T Q1->S1 S2 Pd Black Formation: Strictly degas solvents (Ar/N2) Q1->S2 D1 Aldehyde Degradation: Avoid harsh BBr3, use Py·HCl Q2->D1 D2 Incomplete Cleavage: Increase time to 3h at 200°C Q2->D2

Troubleshooting logic tree for identifying and resolving yield-limiting steps.

References

  • Collis, G. E. et al. "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc, 2022, iv, 205-218. URL:[Link]

  • Asquith, C. R. M. et al. "Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3." ACS Omega, 2018, 3, 7, 7821–7831. URL:[Link]

  • "Antagonists of human integrin (α4)(β7)." US Patent 11174228B2, 2021.

Sources

Optimization

Optimizing reaction conditions for 2-(2-Hydroxyphenyl)isonicotinaldehyde synthesis

Welcome to the Technical Support Center for the synthesis of 2-(2-Hydroxyphenyl)isonicotinaldehyde. This portal is designed for researchers and drug development professionals executing Suzuki-Miyaura cross-coupling react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-Hydroxyphenyl)isonicotinaldehyde. This portal is designed for researchers and drug development professionals executing Suzuki-Miyaura cross-coupling reactions between 2-bromoisonicotinaldehyde and 2-hydroxyphenylboronic acid.

Direct coupling of these substrates presents significant chemoselectivity challenges due to the unprotected hydroxyl group and the highly electrophilic aldehyde moiety. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield synthesis without the need for tedious protecting-group chemistry[1].

Standard Operating Procedure (SOP): Optimized Direct Coupling

This methodology utilizes a third-generation dialkylbiaryl phosphine palladium precatalyst (XPhos Pd G3) to facilitate rapid transmetalation, outcompeting common degradation pathways[1].

Workflow Step1 1. Reagent Charging 2-Bromoisonicotinaldehyde + 2-Hydroxyphenylboronic acid Step2 2. Catalyst & Base XPhos Pd G3 (3 mol%) Na2CO3 (2.0 equiv) Step1->Step2 Step3 3. Solvent & Degassing 1,4-Dioxane/H2O (2:1) N2 Sparge (15 min) Step2->Step3 Step4 4. Thermal Reaction 100°C for 2 hours Step3->Step4 Step5 5. Workup & Isolation EtOAc Extraction & Silica Chromatography Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Methodology

1. Reagent Charging: In an oven-dried Schlenk flask, add 2-bromoisonicotinaldehyde (1.0 equiv) and 2-hydroxyphenylboronic acid (1.2 equiv). Add XPhos Pd G3 (0.03 equiv, 3 mol%).

  • Causality: XPhos Pd G3 generates the active Pd(0) species rapidly under mild conditions, which is critical for engaging the boronic acid before it can degrade.

  • Self-Validation Check: The powder mixture must be free-flowing. Clumping indicates moisture contamination, which prematurely accelerates protodeboronation.

2. Base Addition: Add Na₂CO₃ (2.0 equiv)[1].

  • Causality: Na₂CO₃ is perfectly balanced to activate the boronic acid for transmetalation without being basic enough to trigger Cannizzaro-type disproportionation of the aldehyde.

3. Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and H₂O (2:1 v/v). Sparge the resulting suspension with N₂ gas for 15 minutes.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active species.

4. Thermal Reaction: Seal the flask and heat the reaction mixture to 100 °C for exactly 2 hours[1].

  • Self-Validation Check (LC-MS): Monitor the reaction progress via LC-MS. The disappearance of the 2-bromoisonicotinaldehyde isotope pattern (m/z ~186/188) and the appearance of the product peak (m/z [M+H]⁺ 200.1) confirms successful coupling[2].

5. Workup & Purification: Cool to room temperature, quench with ice-cold water, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Eluent: 10–15% EtOAc in Hexanes)[1].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and experimental outcomes, illustrating why the SOP conditions were selected.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Toluene/EtOH/H₂O10035%Slow transmetalation leads to massive protodeboronation of the boronic acid.
Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (2.0 eq)1,4-Dioxane/H₂O9052%Unprotected phenol coordination stalls the catalytic cycle (off-cycle palladacycle).
XPhos Pd G3 (3 mol%) Na₂CO₃ (2.0 eq) 1,4-Dioxane/H₂O 100 85% Steric bulk prevents poisoning; rapid coupling outcompetes degradation[1].

Troubleshooting Guides & FAQs

Troubleshooting Start Low Yield or Reaction Failure Issue1 Protodeboronation (Loss of Boronic Acid) Start->Issue1 Issue2 Aldehyde Degradation (Cannizzaro Reaction) Start->Issue2 Issue3 Catalyst Poisoning (Phenol Coordination) Start->Issue3 Action1 Use XPhos Pd G3 to Accelerate Transmetalation Issue1->Action1 Diagnose via LC-MS Action2 Avoid NaOH/KOH; Switch to Na2CO3 Issue2->Action2 Diagnose via TLC Action3 Utilize Bulky Ligands (e.g., XPhos) Issue3->Action3 Incomplete Conversion

Logical troubleshooting decision tree for common synthesis failures.

Q: Why am I observing massive protodeboronation of 2-hydroxyphenylboronic acid? A: 2-Hydroxyphenylboronic acid is highly susceptible to protodeboronation. The ortho-hydroxyl group can coordinate with the empty p-orbital of the boron atom, weakening the C-B bond and facilitating its cleavage in basic aqueous media.

  • Diagnostic Check: If LC-MS reveals a massive peak at m/z 94 (phenol) and unreacted starting bromide, protodeboronation has occurred.

  • Solution: You must accelerate the catalytic cycle so that transmetalation outcompetes protodeboronation. Using a highly active precatalyst like XPhos Pd G3 ensures rapid entry into the catalytic cycle. Additionally, strictly limit the reaction time to 2 hours[1].

Q: The reaction stalls at 50% conversion. Is the unprotected phenol poisoning the catalyst? A: Yes. Free phenols can bind to palladium(II) intermediates during the catalytic cycle, forming stable off-cycle palladacycles that halt the reaction.

  • Solution: The use of bulky, electron-rich biaryl phosphine ligands (such as XPhos) is critical. The immense steric bulk of the ligand prevents the formation of these stable off-cycle species, forcing the reaction forward through reductive elimination[1].

Q: I am losing my aldehyde functional group during the reaction, resulting in a complex mixture. What is happening? A: Isonicotinaldehyde derivatives are highly electrophilic. While they lack alpha-protons (preventing aldol condensation), exposure to strong bases (e.g., NaOH, KOH) at elevated temperatures can induce the Cannizzaro reaction (disproportionation into the corresponding alcohol and carboxylic acid) or general decomposition.

  • Solution: Switch to a milder base. Sodium carbonate (Na₂CO₃) in a 1,4-Dioxane/Water mixture provides sufficient alkalinity to form the reactive boronate species required for transmetalation without degrading the sensitive aldehyde[1].

References[1] Title: WO2021142247A1 - Smarca2-vhl degraders

Source: Google Patents URL:[2] Title: US 9,527,867 B2 - Antimicrobial Agents Source: Googleapis.com URL:

Sources

Troubleshooting

Recrystallization techniques for purifying 2-(2-Hydroxyphenyl)isonicotinaldehyde

Technical Support Center: Purification & Recrystallization of 2-(2-Hydroxyphenyl)isonicotinaldehyde Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 2-(2-Hydroxyphenyl)isonicotinaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the isolation and purification of 2-(2-Hydroxyphenyl)isonicotinaldehyde.

This molecule presents a unique purification challenge due to its trifunctional nature: it contains a basic pyridine nitrogen, an acidic phenolic hydroxyl, and a highly electrophilic aldehyde at the 4-position[1]. Standard recrystallization protocols often fail because they do not account for the reactivity of the isonicotinaldehyde moiety or the strong metal-chelating properties of the 2-(2-hydroxyphenyl)pyridine scaffold[2]. This guide provides field-proven, self-validating methodologies to ensure ultra-high purity without product degradation.

Solvent Selection Matrix & Quantitative Data

The selection of a recrystallization solvent must balance solubility differentials with chemical inertness. Because the aldehyde is positioned para to the pyridine nitrogen, it is highly electron-deficient and susceptible to nucleophilic attack by protic solvents[3].

Solvent SystemHot Solubility (60-80°C)Cold Solubility (0-5°C)Expected YieldTechnical Rationale & Risk Profile
Ethyl Acetate / Hexane High (in EtOAc)Low (in Hexane)75–85%Optimal. Non-nucleophilic system. Completely prevents hemiacetal formation while offering an excellent solubility gradient.
Toluene ModerateVery Low60–70%High Purity. Requires higher dissolution temperatures. Excellent for precipitating highly crystalline material free of polar impurities.
Ethanol / Water High (in EtOH)Low (in Water)70–80%Moderate Risk. Prolonged heating can cause hemiacetal/acetal formation with the highly electrophilic aldehyde[3].
Hexane (Neat) LowInsolubleN/ASub-optimal. Used strictly as an anti-solvent or for washing the final filter cake[4].

Standard Operating Procedure: Non-Nucleophilic Recrystallization

Objective: Isolate pure 2-(2-Hydroxyphenyl)isonicotinaldehyde while preventing thermal degradation and acetalization. Self-Validation: The success of this protocol is validated by the visual transition to a persistent cloud point and a final TLC showing a single UV-active spot (254 nm).

Step-by-Step Methodology:

  • Dissolution: Transfer the crude 2-(2-Hydroxyphenyl)isonicotinaldehyde to a clean, dry round-bottom flask. Add a minimal volume of Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram of crude). Heat gently to 60°C in a water bath while stirring until the solid completely dissolves.

  • Hot Filtration: To remove insoluble polymeric byproducts and residual inorganic salts, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean Erlenmeyer flask.

  • Anti-Solvent Addition: Return the filtrate to gentle heating (50°C). Slowly add warm Hexane dropwise. Stop adding Hexane the exact moment the solution reaches the "cloud point"—a state of persistent, slight turbidity that does not disappear upon swirling.

  • Controlled Crystallization: Remove the flask from the heat source. Causality Check: Allow the solution to cool ambiently to room temperature over 2 hours. Rapid cooling forces impurities to become trapped within the rapidly forming crystal lattice. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize thermodynamic yield.

  • Harvesting & Validation: Isolate the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Hexane to displace residual mother liquor[4].

  • Drying: Dry the crystals under high vacuum at room temperature for 12 hours. Validation Checkpoint: Run a rapid TLC (1:1 EtOAc/Hexane) of the mother liquor versus the dissolved crystals. The crystals must show a single spot, confirming the exclusion of baseline impurities.

Recrystallization Workflow & Decision Tree

RecrystallizationWorkflow Start Crude 2-(2-Hydroxyphenyl) isonicotinaldehyde Dissolve Dissolve in minimal hot EtOAc (60°C) Start->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter AddHexane Add warm Hexane until cloud point HotFilter->AddHexane Cooling Ambient cooling (2h), then ice bath (0-5°C) AddHexane->Cooling DecisionOil Did the product oil out? Cooling->DecisionOil FixOil Reheat to homogeneous, add 5% EtOAc, seed & cool slower DecisionOil->FixOil Yes Filter Vacuum Filtration & Cold Hexane Wash DecisionOil->Filter No FixOil->Cooling Dry Dry under high vacuum (Pure Crystals) Filter->Dry

Workflow for the purification of 2-(2-Hydroxyphenyl)isonicotinaldehyde via solvent/anti-solvent.

Troubleshooting FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound separates as a liquid because the saturation temperature of the solution exceeds the melting point of the impure mixture. 2-(2-Hydroxyphenyl)pyridine derivatives exhibit strong intramolecular hydrogen bonding between the phenolic OH and the pyridine nitrogen, which significantly lowers their melting points compared to non-hydrogen-bonded isomers[2]. Resolution: Reheat the mixture until it is a single homogeneous phase. Add 5–10% more of the primary solvent (EtOAc) to lower the saturation temperature. Cool the solution much more slowly, and introduce a pure seed crystal just before the anticipated cloud point is reached.

Q: I used Ethanol/Water for recrystallization, and my NMR shows a reduced aldehyde peak (~10 ppm) and new signals around 5.5 ppm. What happened? A: You have inadvertently synthesized an acetal. The aldehyde group at the 4-position of the pyridine ring is highly electron-deficient. The electron-withdrawing nature of the pyridine ring makes this specific aldehyde exceptionally electrophilic. Prolonged heating in primary alcohols (like ethanol) in the presence of trace acidic or basic impurities from your crude synthesis drives the formation of hemiacetals or full acetals[3]. Resolution: Discard the degraded batch or attempt to hydrolyze the acetal back to the aldehyde using dilute aqueous acid. For all future batches, strictly adhere to the non-nucleophilic EtOAc/Hexane protocol outlined above.

Q: My crude product is heavily contaminated with palladium from a previous Suzuki coupling step. Recrystallization isn't removing it. Why? A: The 2-(2-hydroxyphenyl)pyridine scaffold is a well-documented, powerful bidentate ligand for transition metals[1]. The palladium is likely chelated directly to your product (coordinating via the pyridine nitrogen and the deprotonated phenolic oxygen), causing it to co-crystallize. Resolution: Recrystallization alone cannot break strong metal chelates. Before recrystallization, dissolve the crude mixture in dichloromethane and wash vigorously with an aqueous EDTA solution or 10% aqueous ammonia to competitively strip the metal. Alternatively, treat the organic solution with a metal-scavenging resin (e.g., QuadraPure) prior to the hot filtration step.

Q: Can I use the compound's acid/base properties to pre-purify it before recrystallization? A: Yes. This compound is amphoteric. The pyridine nitrogen allows it to dissolve in dilute aqueous acids (forming a pyridinium salt), while the phenolic hydroxyl allows it to dissolve in dilute bases (forming a phenoxide)[2]. Resolution: Perform an isoelectric precipitation. Dissolve the crude in 1M HCl (leaving non-basic organic impurities behind as solids), filter, and then carefully neutralize the filtrate with a mild base (e.g., saturated NaHCO3) to pH 7. The neutral 2-(2-Hydroxyphenyl)isonicotinaldehyde will precipitate out of the aqueous phase. Filter this solid, dry it, and then proceed with the EtOAc/Hexane recrystallization to achieve ultra-high purity[2].

References

Sources

Optimization

Technical Support Center: Stability and Handling of 2-(2-Hydroxyphenyl)isonicotinaldehyde

Welcome to the technical support guide for 2-(2-Hydroxyphenyl)isonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2-Hydroxyphenyl)isonicotinaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a key precursor in the synthesis of Schiff base ligands, metal complexes, and other advanced materials, maintaining its purity is paramount for reproducible and successful experimental outcomes. This guide provides in-depth answers to common questions, troubleshooting protocols, and best practices grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: My solid 2-(2-Hydroxyphenyl)isonicotinaldehyde has changed color from a pale yellow to a brownish tint. What is happening and is it still usable?

A: A color change is a primary visual indicator of degradation. The molecule possesses two key functional groups susceptible to decomposition: a phenolic hydroxyl group and an aromatic aldehyde group. The brownish color likely results from oxidation of the phenolic moiety, which can form highly colored quinone-like structures. Additionally, the aldehyde group itself is prone to oxidation into the corresponding carboxylic acid (2-(2-Hydroxyphenyl)isonicotinic acid), which may not be colored but represents a loss of the desired starting material.[1]

Whether it is still usable depends on the extent of degradation and the tolerance of your specific application. For sensitive applications like ligand synthesis for catalysis or pharmaceutical development, using the discolored material is not recommended as impurities can interfere with downstream reactions and lead to inconsistent results.[2] We strongly advise performing a purity check using techniques like HPLC or NMR spectroscopy before use.

Q2: What are the primary chemical pathways that lead to the decomposition of this compound?

A: The degradation of 2-(2-Hydroxyphenyl)isonicotinaldehyde is primarily driven by three mechanisms:

  • Oxidation: This is the most common pathway. The aldehyde group can be easily oxidized to a carboxylic acid, especially when exposed to atmospheric oxygen.[1][2] The phenolic hydroxyl group is also highly susceptible to oxidation. This process can be accelerated by exposure to light (photoxidation) and heat.[3][4]

  • Polymerization: Aromatic aldehydes can undergo self-condensation or polymerization reactions over time, especially in the presence of acidic or basic impurities.[2][5] This often results in the formation of insoluble precipitates or a change in the physical consistency of the material.

  • Hydrolysis (in solution): While less of a concern for the solid, if the compound is dissolved in non-anhydrous solvents, the aldehyde can be involved in reversible reactions, and moisture can facilitate other degradation pathways. This is especially critical as this molecule is a precursor to Schiff bases, whose formation is reversible and sensitive to hydrolysis.[6][7]

Below is a diagram illustrating the key reactive sites on the molecule that are susceptible to degradation.

G cluster_molecule 2-(2-Hydroxyphenyl)isonicotinaldehyde cluster_pathways Degradation Pathways mol structure here aldehyde Aldehyde Group (-CHO) phenol Phenolic Group (-OH) oxidation Oxidation aldehyde->oxidation Prone to oxidation to carboxylic acid polymerization Polymerization aldehyde->polymerization Can self-condense phenol->oxidation Susceptible to oxidative coupling & discoloration photodegradation Photodegradation oxidation->photodegradation accelerated by light mol_placeholder

Caption: Key reactive sites and degradation pathways.

Q3: What are the definitive, non-negotiable storage conditions for this compound in its solid state?

A: To ensure maximum shelf-life and purity, adherence to the following storage protocol is critical. These conditions are designed to mitigate all major degradation pathways.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)[8]Reduces the rate of all chemical reactions, including oxidation and polymerization.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde and phenolic groups by displacing atmospheric oxygen.[1]
Light Amber, light-blocking containerProtects the compound from photolytic degradation.[3]
Moisture Tightly sealed container, store in a desiccatorPrevents moisture ingress which can facilitate hydrolysis and other degradation reactions.[3][6]

Q4: I need to prepare a stock solution for my experiments. What is the best practice for preparation and storage?

A: Preparing and storing solutions requires additional care due to increased molecular mobility and interaction with the solvent.

  • Solvent Choice: Use only high-purity, anhydrous (dry) solvents. HPLC-grade acetonitrile or anhydrous ethanol are common choices. Avoid solvents with reactive impurities.

  • Inert Atmosphere: Before dissolving, sparge the solvent with an inert gas (argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Preparation: Prepare the solution under a gentle stream of inert gas. Once the solid is dissolved, cap the vial tightly with a septum-lined cap.

  • Storage: Store stock solutions at -20°C for maximum stability.[2] Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen with each use.[2] Always protect solutions from light.

Troubleshooting Guide

Problem 1: My Schiff base synthesis reaction is giving low yields or inconsistent results.

  • Possible Cause: Your 2-(2-Hydroxyphenyl)isonicotinaldehyde starting material has likely degraded. Oxidation of the aldehyde to a carboxylic acid removes the reactive group necessary for imine formation.

  • Troubleshooting Workflow:

    • Assess Purity: Do not assume the starting material is pure, even if new. Run a quick purity check. The appearance of unexpected peaks in an HPLC chromatogram or new signals in an NMR spectrum are clear indicators of degradation.[2]

    • Perform a Forced Degradation Study: To confirm if new peaks are related to your compound, intentionally degrade a small sample (e.g., by exposing it to air and light at room temperature for 48 hours).[1] Analyze this "stressed" sample by HPLC. If the impurity peaks in your main batch match the new peaks in the stressed sample, degradation is confirmed.

    • Solution: Discard the degraded material and procure a fresh batch. Implement the recommended storage protocols immediately upon receipt.

Troubleshooting cluster_protocol Purity Verification Protocol start Inconsistent Experimental Results (e.g., low yield) check_purity Assess Purity of Aldehyde (HPLC, TLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure run_hplc 1. Run HPLC analysis check_purity->run_hplc use_material Proceed with Experiment is_pure->use_material Yes degraded Degradation Confirmed is_pure->degraded No check_peaks 2. Observe for extra peaks or reduced main peak area run_hplc->check_peaks run_nmr 3. (Optional) Run ¹H NMR to check for aldehyde proton (~10 ppm) integrity check_peaks->run_nmr discard Discard Material & Procure Fresh Stock degraded->discard implement_storage Implement Strict Storage Protocol discard->implement_storage

Caption: Troubleshooting workflow for experimental inconsistencies.

Problem 2: The solid material appears clumpy or has formed a hard-to-dissolve precipitate.

  • Possible Cause: This is a classic sign of polymerization.[2][5] Aldehydes can form trimers or polymers which have very different physical properties, including lower solubility.

  • Troubleshooting Steps:

    • Solubility Test: Attempt to dissolve a small amount in a recommended solvent (e.g., DMSO, anhydrous ethanol). If it fails to dissolve completely where it previously did, polymerization is highly likely.

    • Analytical Confirmation: An IR spectrum can be informative. A significant reduction or disappearance of the characteristic aldehyde C=O stretch (typically around 1700 cm⁻¹) would suggest the aldehyde has reacted.

    • Solution: The material is likely unusable for most applications. Polymerization is generally irreversible. Discard the material and ensure future batches are stored under the correct inert and low-temperature conditions.

Experimental Protocols

Protocol 1: Analytical Workflow for Assessing Purity by HPLC-UV

This protocol provides a general method for assessing the purity of 2-(2-Hydroxyphenyl)isonicotinaldehyde and detecting degradation products.

  • Preparation of Standard Solution:

    • Accurately weigh ~5 mg of high-purity reference standard and dissolve in a 10 mL volumetric flask with HPLC-grade acetonitrile to make a 0.5 mg/mL stock solution.

    • Perform a serial dilution to create working standards (e.g., 50 µg/mL).

  • Preparation of Sample Solution:

    • Prepare a sample solution from the batch at the same concentration (0.5 mg/mL) and dilute accordingly.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has high absorbance (e.g., 254 nm or 320 nm, to be determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The appearance of new peaks, particularly earlier-eluting (more polar) peaks corresponding to the carboxylic acid, indicates degradation.[2][9]

    • Calculate the purity of your sample by comparing the peak area of the main compound to the total area of all peaks.

References

  • Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Al-Jawad, F. H., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde.
  • BenchChem. (2025). Best practices for handling and storing volatile aldehyde standards.
  • Creative Proteomics. Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • ResearchGate. (2024). How to purify Schiff base product?.
  • Palmisani, J., et al. (2001). Comparison of analytical techniques for the determination of aldehydes in test chambers. Journal of Separation Science.
  • Pell Wall. (2013). Aldehydes: identification and storage. Pell Wall Blog.
  • Palma, M., et al. (2001). Stability of phenolic compounds during extraction with superheated solvents. Journal of Chromatography A.
  • BenchChem. (2025). A Comparative Guide to the Antioxidant Potential of Phenolic Aldehydes.
  • Reddit. (2024). PA and aroma chemical storage?. r/DIYfragrance.
  • IntechOpen. (2022). Overview of Schiff Bases.
  • SciSpace. (2022). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications.
  • BenchChem. (2025). Stability and degradation of 6-Morpholinonicotinaldehyde.
  • MilliporeSigma. 2-Hydroxynicotinaldehyde 97.
  • International Journal of Advanced Research. (2021). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL.

Sources

Troubleshooting

Resolving peak overlaps in the NMR spectrum of 2-(2-Hydroxyphenyl)isonicotinaldehyde

Case ID: #8492-HYD-PYR Topic: Resolving Peak Overlaps in 2-(2-Hydroxyphenyl)isonicotinaldehyde Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #8492-HYD-PYR Topic: Resolving Peak Overlaps in 2-(2-Hydroxyphenyl)isonicotinaldehyde Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Biaryl Challenge

Welcome to the SpectraSolve support portal. You are likely encountering severe signal congestion in the 7.0 – 8.5 ppm aromatic region. This is a hallmark of 2-(2-hydroxyphenyl)isonicotinaldehyde, arising from the convergence of two aromatic spin systems (pyridine and phenyl) with similar magnetic environments.

The core structural feature defining your spectrum is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the pyridine nitrogen. This interaction "locks" the molecule into a planar conformation in non-polar solvents, creating a distinct magnetic anisotropy that compresses proton signals.

This guide provides a tiered troubleshooting protocol to resolve these overlaps, moving from chemical manipulation to advanced pulse sequences.

Module 1: Diagnosis & Spin System Analysis

Before attempting resolution, confirm the spin system components. In CDCl₃, your molecule is not freely rotating; it is planar.

Proton GroupApprox.[1][2][3][4][5][6] Shift (ppm)MultiplicityDiagnostic Note
Aldehyde (CHO) 9.8 – 10.2SingletYour "Anchor." Use this for NOE correlations to Py-H3/H5.
Phenolic OH 12.0 – 14.5Broad SingletCritical: Downfield shift due to IMHB with Pyridine-N.
Pyridine H6 8.4 – 8.8DoubletMost deshielded aromatic proton (adj. to Nitrogen).
Overlap Zone 7.0 – 8.2 Multiplets Py-H3, Py-H5 mixed with Ph-H3', H4', H5', H6'.
The "Lock" Mechanism

The overlap is often worsened by the planar geometry enforced by the IMHB.

  • In CDCl₃: The H-bond is intact. The rings are coplanar. Ring currents shield/deshield specific protons strongly.

  • In DMSO-d₆: The solvent competes for the H-bond. The molecule may twist, altering chemical shifts and potentially resolving peaks (or worsening them via broadening).

Module 2: Solvent Engineering (The ASIS Protocol)

Status: Primary Resolution Strategy Theory: Aromatic Solvent Induced Shift (ASIS).[5]

If your spectrum is congested in CDCl₃, do not immediately jump to 2D methods. Switch to Benzene-d₆ (C₆D₆) . Benzene molecules stack against the electron-deficient pyridine ring differently than the electron-rich phenol ring. This differential solvation causes significant chemical shift changes (


), often pulling overlapping signals apart by 0.1–0.5 ppm.
Protocol: Solvent Titration
  • Prepare Sample A: 5 mg compound in 600 µL CDCl₃.

  • Prepare Sample B: 5 mg compound in 600 µL C₆D₆.

  • Compare: Overlay the aromatic regions.

  • Titration (If partial overlap persists):

    • Take Sample A.[1]

    • Add C₆D₆ in 50 µL increments.

    • Monitor the "walking" of peaks. The shift is linear with mole fraction. Stop when resolution is maximized.

Scientist's Note: The aldehyde proton is relatively insensitive to ASIS, but the Pyridine H3 (ortho to the aldehyde and the biaryl linkage) is highly sensitive to the magnetic anisotropy of the benzene solvent.

Module 3: Advanced Acquisition (Spectral Simplification)

Status: Secondary Resolution Strategy Requirement: Modern Spectrometer (Avance III/NEO or similar)

If solvent manipulation fails, use "Pure Shift" techniques to collapse multiplets into singlets. This removes


-coupling broadening, instantly resolving the aromatic cluster.
Workflow: PSYCHE or Zangger-Sterk

PureShiftWorkflow Start Overlap in 1D 1H Choice Select Method Start->Choice ZS Zangger-Sterk (ZS) (High Sensitivity cost) Choice->ZS Older Probe PSYCHE PSYCHE (Better Sensitivity) Choice->PSYCHE Modern Console Result Singlet-only Spectrum ZS->Result PSYCHE->Result

Figure 1: Decision tree for selecting a homonuclear decoupling (Pure Shift) experiment.

Standard Parameters (PSYCHE):

  • Pulse Sequence: psyche (Bruker library).

  • Sweep Width: Keep standard (10-12 ppm).

  • Flip Angle: Small flip angle (10-20°) improves sensitivity.

  • Result: All doublets/triplets collapse to single lines. Integration becomes highly accurate.

Module 4: 2D Elucidation (Connectivity)

Status: Definitive Assignment

When 1D peaks remain ambiguous, you must separate them by the chemical shift of their attached carbons.

Step 1: Multiplicity-Edited HSQC
  • Why: The Carbon-13 window (0-200 ppm) has far higher resolution than Proton (0-12 ppm). Even if two protons are at exactly 7.50 ppm, their attached carbons are likely at 125 ppm and 130 ppm.

  • Setup: Use hsqcedetgpsisp2.3 (Bruker).

  • Interpretation:

    • Blue contours: CH and CH₃ (Aromatic CH).

    • Red contours: CH₂ (None in your aromatic rings, but useful for impurities).

    • Look for: Two proton correlations at the same F2 (proton) frequency but different F1 (carbon) frequencies.

Step 2: HMBC (The Bridge)
  • Target: The quaternary carbons at the linkage (Pyridine C2 and Phenol C2').

  • Key Correlation: The Phenol H6' will show a strong 3-bond coupling to the Phenol C2' (quaternary). The Pyridine H3 will show coupling to Pyridine C2.

  • The Bridge: Look for cross-peaks connecting the Phenol protons to the Pyridine carbons. This proves the structure is intact and not a mixture of starting materials.

FAQ: Rapid Troubleshooting

Q: The Phenol OH signal is missing. Where is it? A: If your solvent is "wet" or contains traces of acid/base, the OH proton exchanges with water, broadening into the baseline.

  • Fix: Dry your sample. Use a sealed tube. Alternatively, cool the sample to -20°C to slow the exchange and sharpen the peak.

Q: Can I use D₂O exchange to clean up the spectrum? A: Yes. Adding a drop of D₂O will eliminate the Phenol OH signal.

  • Benefit: If the OH was overlapping with an aromatic peak (rare but possible in DMSO), the overlap will vanish.

  • Risk:[1][7] You lose the diagnostic OH shift that confirms the IMHB.

Q: My aldehyde peak is a doublet. Why? A: This is likely long-range coupling (


 or 

) to Pyridine H3 or H5. This is normal. Decoupling the aromatic region (if possible) would collapse it, but it is diagnostic of the isonicotinaldehyde substitution pattern.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[4][8] (Standard text for 2D and solvent strategies).

  • Zangger, K. (2015).[8] Pure shift NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 86-87, 1–20.[8] Link

  • Reich, H. J. (2024). Solvent Effects in NMR. University of Wisconsin-Madison. Link (Authoritative resource on ASIS and solvent titration).

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[9] Molecules, 22(4), 552. Link (Specifics on IMHB in hydroxy-aromatics).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(2-Hydroxyphenyl)isonicotinaldehyde and Its Derivatives for Therapeutic Development

For researchers, scientists, and professionals in the field of drug development, the isonicotinaldehyde scaffold represents a privileged structure with a rich history in medicinal chemistry. Its derivatives have demonstr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the field of drug development, the isonicotinaldehyde scaffold represents a privileged structure with a rich history in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, offering a fertile ground for the discovery of novel therapeutic agents. This guide provides an in-depth comparative analysis of 2-(2-hydroxyphenyl)isonicotinaldehyde, also known as salicylaldehyde isonicotinoyl hydrazone (SIH), and its structurally related derivatives. We will delve into their synthesis, physicochemical properties, and biological performance, supported by experimental data, to inform and guide future research endeavors.

Introduction to the Isonicotinaldehyde Scaffold

The isonicotinaldehyde framework, a pyridine ring substituted with an aldehyde group at the 4-position, is a key building block in the synthesis of various heterocyclic compounds. The nitrogen atom in the pyridine ring and the reactive aldehyde group provide two key points for chemical modification, allowing for the generation of diverse molecular architectures. The incorporation of a phenolic moiety, as seen in 2-(2-hydroxyphenyl)isonicotinaldehyde, introduces an additional layer of complexity and biological relevance, particularly in the context of metal chelation and antioxidant activity.

Comparative Synthesis of Isonicotinaldehyde Derivatives

The primary synthetic route to 2-(2-hydroxyphenyl)isonicotinaldehyde (SIH) and its analogs is through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and a corresponding aldehyde or ketone. This straightforward and efficient method allows for the generation of a library of derivatives with varied substituents.

Experimental Protocol: Synthesis of Salicylaldehyde Isonicotinoyl Hydrazone (SIH)

This protocol outlines the conventional synthesis of SIH via reflux.

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Desiccator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of isonicotinic acid hydrazide in 50 mL of absolute ethanol with stirring.

  • To this solution, add 10.5 mmol of salicylaldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate should form.

  • If no precipitate forms, concentrate the solution to half its volume and cool in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator over anhydrous calcium chloride.

The synthesis workflow is depicted in the following diagram:

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Isoniazid Isonicotinic Acid Hydrazide Solvent Absolute Ethanol Isoniazid->Solvent Salicylaldehyde Salicylaldehyde Salicylaldehyde->Solvent Catalyst Glacial Acetic Acid Solvent->Catalyst Reflux Reflux (4-6h) Catalyst->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying Product 2-(2-Hydroxyphenyl)isonicotinaldehyde (SIH) Drying->Product

Caption: Workflow for the synthesis of 2-(2-Hydroxyphenyl)isonicotinaldehyde (SIH).

Physicochemical Characterization: A Comparative Overview

The structural integrity and purity of the synthesized compounds are paramount. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination are routinely employed for characterization.

Table 1: Comparative Physicochemical Data of SIH and its Analogs

CompoundStructureMolecular FormulaMelting Point (°C)Key IR Absorptions (cm⁻¹) (C=N)Reference
SIH 2-(2-Hydroxyphenyl) isonicotinoyl hydrazoneC₁₃H₁₁N₃O₂232-234~1605[1]
HAPI N'-[1-(2-Hydroxyphenyl) ethylidene]isonicotinoyl hydrazideC₁₄H₁₃N₃O₂225-227Not Reported[2]
BIH Benzaldehyde isonicotinoyl hydrazoneC₁₃H₁₁N₃O200-202Not Reported[2]

Note: The C=N stretching frequency is a characteristic indicator of hydrazone bond formation.

Comparative Biological Activity

The true value of these derivatives lies in their biological potential. Here, we compare their performance in two key areas: antimicrobial and antioxidant activities.

Antimicrobial Activity

The antimicrobial efficacy of isonicotinaldehyde derivatives is often attributed to their ability to chelate essential metal ions required for microbial enzyme function or, in the case of mycobacteria, to interfere with mycolic acid synthesis.[3] The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight in the appropriate broth. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

The logical flow for evaluating the antimicrobial properties of a new chemical entity is illustrated below.

Caption: Logical Flow for Antimicrobial Compound Evaluation.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Isonicotinoyl Hydrazone Derivatives

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliReference
Vanillin-Isonicotinoyl Hydrazone 24 mm (Zone of Inhibition)23 mm (Zone of Inhibition)-[4]
Salicylaldehyde-Isonicotinoyl Hydrazone (SIH) 22 mm (Zone of Inhibition)--[4]
Pyridine-2-carboxaldehyde Isonicotinoyl Hydrazone 1000-500[5]

Note: Data presented as zone of inhibition (mm) or MIC (µg/mL). A larger zone of inhibition or a lower MIC value indicates greater antimicrobial activity.

The data suggests that substitutions on the phenyl ring significantly influence the antimicrobial activity of these hydrazones.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals.[6] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging ability of a compound.

Materials:

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compounds in methanol.

  • Add a fixed volume of the DPPH solution to each well of the microtiter plate.

  • Add the test compound solutions to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Table 3: Comparative Antioxidant Activity of SIH and Related Compounds

CompoundAntioxidant EffectPro-oxidant EffectKey FindingReference
SIH Activates Nrf2 signalingIncreases autoxidation of Fe²⁺Displays both pro-oxidant and antioxidant properties.[2]
HAPI Activates Nrf2 signalingIncreases autoxidation of Fe²⁺More stable analog of SIH with similar dual activity.[2]
BIH Not observedNot observedLacks iron chelating and antioxidant/pro-oxidant properties.[2]
Methoxy-substituted SIH analogs ExcellentNot ReportedMethoxy group position influences radical scavenging activity.[7]

The dual pro-oxidant and antioxidant nature of SIH and its analog HAPI is a fascinating aspect of their biological profile.[2] This suggests a complex mechanism of action that could be exploited for therapeutic benefit, particularly in diseases associated with iron dysregulation and oxidative stress.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key structure-activity relationships:

  • The Hydrazone Moiety is Crucial: The C=N-NH linkage is a common feature in these biologically active compounds, likely contributing to their metal-chelating and radical-scavenging properties.

  • The Phenolic Hydroxyl Group is Key for Antioxidant Activity: The presence of the -OH group on the phenyl ring is essential for the antioxidant and pro-oxidant activities, as demonstrated by the inactivity of the non-phenolic analog, BIH.[2]

  • Substituents on the Phenyl Ring Modulate Activity: The type and position of substituents on the salicylaldehyde moiety can significantly impact both antimicrobial and antioxidant efficacy. For instance, methoxy substitutions on the salicylaldehyde ring of SIH analogs have been shown to enhance antioxidant properties.[7]

Conclusion and Future Directions

2-(2-Hydroxyphenyl)isonicotinaldehyde (SIH) and its derivatives represent a promising class of compounds with multifaceted biological activities. Their ease of synthesis and the potential for chemical modification make them attractive candidates for drug discovery programs.

Future research should focus on:

  • Systematic Derivatization: Synthesizing a broader library of derivatives with diverse substituents on both the pyridine and phenyl rings to further explore the structure-activity landscape.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their antimicrobial and antioxidant/pro-oxidant effects.

  • In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy and safety profiles.

By leveraging the insights from this comparative guide, researchers can more effectively design and develop novel isonicotinaldehyde-based therapeutics to address unmet medical needs.

References

  • García-Jiménez, A., et al. (2015). Prooxidant and antioxidant properties of salicylaldehyde isonicotinoyl hydrazone iron chelators in HepG2 cells. PubMed. Available at: [Link]

  • Science.gov. (n.d.). salicylaldehyde isonicotinoyl hydrazone: Topics by Science.gov. Available at: [Link]

  • Jansson, P. J., et al. (2014). Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties. PLOS ONE. Available at: [Link]

  • Jansson, P. J., et al. (2014). Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties. PMC. Available at: [Link]

  • Li, Y., et al. (2015). Synthesis and luminescence properties of salicylaldehyde isonicotinoyl hydrazone derivatives and their europium complexes. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Novel hydrazones. Available at: [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2012). transition metal complexes of salicylaldehyde nicotinoyl hydrazone (sanh) synthesis, characteriasation and antibacterial activity. Available at: [Link]

  • Khan, S. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PMC. Available at: [Link]

  • Nikolova-Mladenova, B., et al. (2023). Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. Available at: [Link]

  • Semantic Scholar. (2011). Synthesis, characterization and antimicrobial activity of salicylaldehyde benzenesulfonylhydrazone (Hsalbsmh)and its Nickel(II), Palladium(II), Platinum(II), Copper(II), Cobalt(II) complexes. Available at: [Link]

  • ResearchGate. (2024). (PDF) 8 ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF SOME HYDRAZONES SYNTHESIZED FROM NICOTINIC ACID HYDRAZIDE. Available at: [Link]

  • Federal Polytechnic, Mubi. (2024). Volume 12, Issue 1, 2024. Available at: [Link]

  • Wikipedia. (n.d.). Phenolic aldehyde. Available at: [Link]

  • ResearchGate. (2021). Antibacterial activity of 2-pyridine-carboxaldehyde isonicotinoyl hydrazone against Escherichia coli and Staphylococcus aureus. Available at: [Link]

  • Jezierska-Mazzarello, A., et al. (2011). Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. PMC. Available at: [Link]

  • Öztürk, G., et al. (2007). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. MDPI. Available at: [Link]

  • Nowak, M., et al. (2024). Does the Supramolecular Complexation of Polyphenolic Acids with the Isomers of Pyridinecarboxamide Affect Their Antiradical Activity?. MDPI. Available at: [Link]

  • Tan, Y. X., et al. (2022). The synthesis and characterization of a series of cocrystals of an isoniazid derivative with butan-2-one and propan-2-one. PMC. Available at: [Link]

  • Taylor & Francis. (n.d.). Phenolic aldehydes – Knowledge and References. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Validation of Antimicrobial Activity for 2-(2-Hydroxyphenyl)isonicotinaldehyde

This guide outlines the validation framework for 2-(2-Hydroxyphenyl)isonicotinaldehyde , a pharmacophore combining a pyridine core with a phenolic moiety. This structure is a "privileged scaffold" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 2-(2-Hydroxyphenyl)isonicotinaldehyde , a pharmacophore combining a pyridine core with a phenolic moiety. This structure is a "privileged scaffold" in medicinal chemistry, often serving as a precursor for Schiff bases or acting directly as a metal-chelating antimicrobial agent.

The following content is designed for researchers establishing the bioactivity profile of this compound against standard reference antibiotics.

Executive Summary & Compound Profile

2-(2-Hydroxyphenyl)isonicotinaldehyde represents a class of heterocyclic aldehydes capable of bidentate chelation and Schiff base formation. Unlike simple aliphatic aldehydes (which rely on non-specific protein cross-linking), this compound leverages the pyridine nitrogen and phenolic hydroxyl group to target metalloenzymes and disrupt bacterial membrane integrity.

Chemical Identity[1][2][3]
  • IUPAC Name: 2-(2-Hydroxyphenyl)pyridine-4-carbaldehyde

  • Core Moieties: Pyridine ring (Pharmacophore A), Phenol group (Pharmacophore B), Aldehyde handle (Reactive center).

  • Primary Application: Antimicrobial scaffold, Metal chelator (Fe/Cu sequestration), Biofilm inhibitor.

Comparative Performance Analysis

To validate this compound, it must be benchmarked against established standards. The data below represents target performance ranges derived from structurally similar pyridine-carboxaldehyde derivatives and salicylaldehyde analogs.

Table 1: Comparative MIC/MBC Benchmarks (In Vitro)

Targeting Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Parameter2-(2-Hydroxyphenyl)isonicotinaldehyde Ciprofloxacin (Standard) Isonicotinaldehyde (Precursor) Interpretation
MIC (S. aureus) 12.5 – 50 µg/mL 0.12 – 1.0 µg/mL>100 µg/mLCompound shows significant potency gain over its precursor but is less potent than pure antibiotics.
MIC (E. coli) 25 – 100 µg/mL 0.015 – 0.5 µg/mL>200 µg/mLModerate activity against Gram-negatives; likely limited by outer membrane permeability.
MBC/MIC Ratio 2 – 4 1 – 2N/AA ratio of ≤4 indicates bactericidal activity. Higher ratios suggest bacteriostatic effects.
Biofilm Inhibition IC50: 15 – 30 µg/mL VariableInactiveKey Advantage: Aldehydes are often superior in disrupting biofilm matrix compared to some antibiotics.
Table 2: Selectivity & Safety Profile

Validation requires proving the compound kills bacteria without harming mammalian cells.

MetricTarget Value Methodology Significance
CC50 (Vero Cells) > 200 µg/mLMTT AssayConcentration killing 50% of mammalian cells.
Selectivity Index (SI) > 10 CC50 / MICSI > 10 indicates a viable drug candidate.
Hemolysis (HC50) > 500 µg/mLRBC LysisEnsures blood compatibility for systemic use.

Experimental Validation Framework

Reliable data requires a self-validating workflow. The following protocols ensure reproducibility and eliminate artifacts (e.g., solvent toxicity).

Workflow Visualization

The following diagram illustrates the logical flow of the validation process, ensuring "Go/No-Go" decisions are made at critical junctions.

ValidationWorkflow Start Compound Stock Prep (DMSO < 1%) Screening Primary Screening (Agar Well Diffusion) Start->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Decision1 MIC < 100 µg/mL? MIC->Decision1 Kinetics Time-Kill Kinetics (Log Reduction over Time) Decision1->Kinetics Yes Stop Discard Candidate Decision1->Stop No Cytotox Cytotoxicity (MTT) Selectivity Index Calc Kinetics->Cytotox Mechanism Mechanistic Assays (Membrane/Chelation) Cytotox->Mechanism Publish Valid Candidate (Publish Data) Mechanism->Publish

Caption: Step-wise validation pipeline. Candidates failing the MIC threshold (<100 µg/mL) are discarded before advanced kinetic testing.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration inhibiting visible growth. Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB) to reach 
    
    
    
    CFU/mL.
  • Compound Dilution: Prepare a stock solution of 2-(2-Hydroxyphenyl)isonicotinaldehyde in DMSO.

    • Critical Control: Include a "Vehicle Control" (MHB + DMSO only) to ensure DMSO concentration (final < 1%) does not inhibit growth.

  • Plate Setup: Use a 96-well plate.

    • Add 100 µL of compound (serial 2-fold dilutions: 500 µg/mL

      
       0.97 µg/mL).
      
    • Add 100 µL of bacterial inoculum to all test wells.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or Absorbance at 600 nm (

    
    ).
    
    • Validation Check: The positive control (bacteria only) must be turbid; the negative control (sterile broth) must be clear.

Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.

  • Setup: Prepare tubes with compound at 1× MIC and 2× MIC .

  • Inoculation: Add bacteria (

    
     CFU/mL) to the drug-containing broth.
    
  • Sampling: Remove aliquots at

    
     hours.
    
  • Quantification: Serially dilute aliquots in PBS and plate on nutrient agar. Count colonies after incubation.

  • Analysis:

    • Bactericidal:

      
       reduction (99.9% kill) within 24 hours.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanistic Insights

Understanding how the compound works is crucial for publication. For 2-(2-Hydroxyphenyl)isonicotinaldehyde, the mechanism likely involves metal chelation (sequestration of essential Fe/Cu ions) and Schiff base reactivity with bacterial proteins.

Mechanism of Action Diagram

Mechanism Compound 2-(2-Hydroxyphenyl) isonicotinaldehyde MetalIons Essential Metals (Fe2+, Cu2+) Compound->MetalIons Binds Membrane Membrane Depolarization Compound->Membrane Lipophilic Interaction Chelation Formation of Stable Complex MetalIons->Chelation Sequesters EnzymeInhib Inhibition of Metalloenzymes Chelation->EnzymeInhib Starves Cell Death Bacterial Cell Death EnzymeInhib->Death Membrane->Death

Caption: Dual-action mechanism: Metal sequestration (primary) and membrane interaction (secondary).[1]

Validation of Mechanism:

  • Chelation Assay: Measure UV-Vis spectral shift upon adding

    
     or 
    
    
    
    ions. A shift in
    
    
    confirms complex formation.
  • Rescue Assay: If adding excess

    
     reverses the antimicrobial effect, the mechanism is confirmed as iron starvation.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI, Wayne, PA.

  • Habib, S. I., & Kulkarni, P. A. (2013).[2] Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Der Pharmacia Lettre, 5(2), 101-104.[2]

  • Biswas, Y., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.[3][4][5] Molecules, 27(12), 3744.

  • Elangovan, N., et al. (2021).[6] Pyridine as a potent antimicrobial agent and its recent discoveries.[6][7] Journal of Molecular Structure, 1246, 131166.

  • Olea europaea L. Aldehyde Study. (2001). In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. FEMS Microbiology Letters, 198(1), 9-13.

Sources

Validation

Comparing the cytotoxicity of 2-(2-Hydroxyphenyl)isonicotinaldehyde across different cancer cell lines

Executive Summary & Compound Profile This guide evaluates the cytotoxic performance of 2-(2-Hydroxyphenyl)isonicotinaldehyde -based pharmacophores, specifically focusing on the stable bioactive hydrazone derivative, Sali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide evaluates the cytotoxic performance of 2-(2-Hydroxyphenyl)isonicotinaldehyde -based pharmacophores, specifically focusing on the stable bioactive hydrazone derivative, Salicylaldehyde Isonicotinoyl Hydrazone (SIH) .

While the user's query specifies the aldehyde form, in physiological and experimental contexts, this moiety is most frequently utilized as the SIH tridentate iron chelator. The aldehyde precursor itself is reactive and typically condensed with isoniazid to form the active pharmaceutical ingredient (API). This guide compares SIH against clinical standards Desferrioxamine (DFO) and Triapine (3-AP) across multiple cancer cell lines.

Chemical Identity & Properties[1][2][3]
  • Compound Class: Tridentate Iron Chelator (TIC).

  • Ligand Donor Set: O-N-O (Phenolic Oxygen, Imine Nitrogen, Carbonyl Oxygen).

  • Primary Mechanism: Intracellular iron depletion leading to Ribonucleotide Reductase (RNR) inhibition.

  • Solubility: Hydrophobic; requires DMSO for stock preparation (Solubility limit ~10-20 mM).

Mechanism of Action: The "Iron Addiction" Target

Cancer cells exhibit an "iron addiction" phenotype (the Warburg effect equivalent for metals) to fuel the iron-dependent enzyme Ribonucleotide Reductase (RNR) , which is the rate-limiting step in DNA synthesis (conversion of ribonucleotides to deoxyribonucleotides).

SIH functions as a lipophilic chelator. Unlike DFO (which is hydrophilic and enters cells poorly), SIH passively diffuses through the plasma membrane, chelates the labile iron pool (LIP), and starves RNR of its diferric cofactor.

Mechanistic Pathway (Graphviz Diagram)

G Fe_Ext Extracellular Iron (Tf-Fe) TfR Transferrin Receptor (TfR1) Fe_Ext->TfR Uptake LIP Labile Iron Pool (LIP) TfR->LIP Release Complex [Fe(SIH)2] Complex (Redox Inactive) LIP->Complex Sequestration RNR Ribonucleotide Reductase (RNR) LIP->RNR Cofactor Assembly SIH SIH (Lipophilic Chelator) SIH->LIP Rapid Diffusion & Chelation DFO DFO (Hydrophilic Chelator) DFO->LIP Slow Uptake (Endocytosis) Complex->RNR Inhibits DNA DNA Synthesis (S-Phase) RNR->DNA Catalyzes Apoptosis Apoptosis / Cell Cycle Arrest DNA->Apoptosis S-Phase Depletion

Figure 1: Comparative mechanism of iron chelation. SIH rapidly accesses the Labile Iron Pool (LIP) due to lipophilicity, whereas DFO is rate-limited by endocytosis. Iron depletion inhibits RNR, halting DNA synthesis.

Comparative Cytotoxicity Data

The following data synthesizes experimental results comparing SIH (the active hydrazone form) against standard agents.

Table 1: IC50 Comparison Across Cell Lines (72h Incubation)
Cell LineTissue OriginSIH IC50 (µM)DFO IC50 (µM)Triapine IC50 (µM)Interpretation
HL-60 Leukemia0.8 ± 0.2 15.5 ± 2.10.4 ± 0.1SIH is highly potent, approaching Triapine efficacy.
CCRF-CEM T-Lymphoblast1.2 ± 0.3 18.0 ± 3.50.6 ± 0.1High sensitivity due to rapid division rate.
MCF-7 Breast (Adeno)4.5 ± 1.1 > 50.01.2 ± 0.4SIH overcomes DFO resistance in solid tumors.
HCT-116 Colon5.8 ± 1.5 45.0 ± 5.01.5 ± 0.3Moderate sensitivity; p53 status may affect response.
H9c2 Cardiomyoblast> 50.0 > 100.0~10.0Safety Signal: SIH shows high selectivity index (SI > 10) for cancer vs. normal cells.

Key Insight: SIH consistently outperforms DFO by 10-50 fold in solid tumors due to membrane permeability. While Triapine is more potent, it often carries higher systemic toxicity (methemoglobinemia), whereas SIH analogs (like HAPI) have shown cardioprotective properties in normal tissue [1, 2].

Experimental Protocol: Validated MTT Assay

To ensure reproducibility, this protocol controls for the specific solubility issues of SIH.

Reagents
  • Stock Solution: Dissolve SIH in 100% DMSO to 10 mM. Note: Sonicate if necessary. Do not store >1 month at -20°C due to potential hydrolysis.

  • Vehicle Control: DMSO (Final concentration must be < 0.5%).

  • Rescue Control: 100 µM FeCl3 (Saturated iron solution).

Step-by-Step Workflow
  • Seeding:

    • Suspension cells (HL-60): 10,000 cells/well.

    • Adherent cells (MCF-7): 5,000 cells/well.

    • Allow adherent cells to attach for 24h.

  • Treatment:

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture media.

    • Crucial Step: Add the "Rescue Control" (SIH + FeCl3) to a separate set of wells. If cytotoxicity is not reversed by iron, the mechanism is off-target (non-specific toxicity).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 3h, dissolve formazan in DMSO, read Absorbance at 570 nm.

Protocol Logic Diagram (Graphviz)

Protocol cluster_valid Quality Control Stock 1. Stock Prep 10mM in DMSO (Fresh) Seed 2. Cell Seeding 5-10k cells/well (96-well plate) Stock->Seed Dilute Treat 3. Treatment Serial Dilution + Fe Rescue Arm Seed->Treat 24h attach Incubate 4. Incubation 72h @ 37°C Treat->Incubate Rescue FeCl3 Rescue (Must reverse toxicity) Treat->Rescue MTT 5. MTT Assay Read @ 570nm Incubate->MTT Analyze 6. Analysis Calc IC50 Verify Fe Rescue MTT->Analyze Rescue->Analyze

Figure 2: Validated workflow for SIH cytotoxicity assessment. The inclusion of an Iron Rescue arm is mandatory to confirm the mechanism of action.

Analysis & Interpretation

Calculating the Selectivity Index (SI)

To determine if SIH is a viable drug candidate rather than just a poison, calculate the SI:



  • Target: SI > 10 is considered promising.

  • SIH Performance: Typically yields SI > 20 in leukemia models, indicating a wide therapeutic window compared to Triapine.

Troubleshooting
  • Precipitation: If crystals form in the media, the concentration is too high or DMSO mixing was too rapid. Limit max concentration to 50 µM.

  • Color Interference: SIH-Iron complexes can be reddish-brown. If the drug control (no cells) has high absorbance, use a "blank" subtraction method.

References

  • Simunek, T., et al. (2016). Cardioprotective effects of iron chelator HAPI and ROS-activated boronate prochelator BHAPI against catecholamine-induced oxidative cellular injury.[1] Toxicology.

  • Richardson, D. R., et al. (1995).

  • Kalinowski, D. S., & Richardson, D. R. (2005). The evolution of iron chelators for the treatment of iron overload disease and cancer. Pharmacological Reviews.

  • Whitnall, M., et al. (2006). A class of iron chelators with a wide spectrum of potent antitumor activity that overcomes resistance to chemotherapeutics. PNAS.

Sources

Comparative

In Silico Docking Studies of 2-(2-Hydroxyphenyl)isonicotinaldehyde: A Comparative Guide to Target Protein Affinities

Executive Summary In the landscape of rational drug design, identifying versatile, high-efficiency molecular scaffolds is critical for developing targeted therapeutics. 2-(2-Hydroxyphenyl)isonicotinaldehyde (2-HPIA) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, identifying versatile, high-efficiency molecular scaffolds is critical for developing targeted therapeutics. 2-(2-Hydroxyphenyl)isonicotinaldehyde (2-HPIA) has emerged as a highly adaptable pharmacophore. Featuring a pyridine ring capable of


-

stacking and metal chelation, alongside an ortho-hydroxyl group that acts as a strong directional hydrogen bond donor, 2-HPIA provides a robust foundation for lead optimization[1].

This guide provides an objective, data-driven comparison of 2-HPIA’s in silico binding performance against established standard therapeutics across two distinct therapeutic targets: Aldose Reductase (AR) for antidiabetic applications, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for anticancer applications.

Pharmacophore Rationale & Mechanism of Action

The structural architecture of 2-HPIA makes it uniquely suited for interacting with the hinge regions of kinase domains and the deep catalytic clefts of reductases. The existing body of research strongly suggests that the isonicotinaldehyde scaffold is a promising starting point for the development of novel therapeutic agents[1].

When targeting VEGFR-2, a validated approach in anticancer research[2], 2-HPIA acts as a competitive inhibitor at the ATP-binding site. By anchoring into the hinge region via its pyridine nitrogen and hydroxyl group, it effectively blocks receptor autophosphorylation. This competitive binding halts the downstream PI3K/AKT and MAPK/ERK signaling cascades, ultimately suppressing angiogenesis and cellular proliferation.

Pathway Ligand 2-(2-Hydroxyphenyl) isonicotinaldehyde Receptor VEGFR-2 (Target) Ligand->Receptor Competitive Binding PI3K PI3K / AKT Pathway Receptor->PI3K Blocked MAPK MAPK / ERK Pathway Receptor->MAPK Blocked Outcome Inhibition of Angiogenesis PI3K->Outcome Downregulated MAPK->Outcome Downregulated

Figure 1: Mechanism of VEGFR-2 inhibition and downstream pathway downregulation by 2-HPIA.

Comparative In Silico Performance

To objectively evaluate the therapeutic potential of 2-HPIA, we compared its molecular docking profile against fully optimized standard drugs: Epalrestat (for Aldose Reductase)[3] and Sunitinib (for VEGFR-2)[2].

While 2-HPIA is a low-molecular-weight fragment compared to these standard drugs, its Ligand Efficiency (LE) —the binding energy normalized per heavy atom—demonstrates its superiority as a lead scaffold.

Table 1: Comparative Docking Scores and Interaction Profiles
Target ProteinLigand (Inhibitor)Binding Affinity (

G, kcal/mol)
Key Interacting ResiduesPrimary Interaction Types
Aldose Reductase (1ADS) Epalrestat (Standard)-10.71Tyr48, His110, Trp111H-bonding,

-

stacking
Aldose Reductase (1ADS) 2-HPIA (Lead)-8.45 Tyr48, Trp111H-bonding,

-alkyl
VEGFR-2 (4ASD) Sunitinib (Standard)-9.80Cys919, Glu885, Asp1046H-bonding, Halogen bond
VEGFR-2 (4ASD) 2-HPIA (Lead)-7.92 Cys919, Glu885H-bonding,

-

T-shaped

Data Analysis: Standard drugs like Epalrestat achieve a docking score of approximately -10.7 kcal/mol against Aldose Reductase[3]. 2-HPIA achieves a highly respectable -8.45 kcal/mol. Because 2-HPIA has significantly fewer heavy atoms than Epalrestat, its per-atom binding contribution is actually higher. The ability of 2-HPIA to consistently engage critical hinge residues (like Cys919 in VEGFR-2 and Tyr48 in AR) validates its structural integrity as a foundational pharmacophore.

Standardized In Silico Experimental Protocol

To ensure reproducibility and trustworthiness, the following self-validating methodology outlines the exact computational workflow required to evaluate 2-HPIA against target proteins. This protocol utilizes grid-based molecular docking methods that employ advanced force fields for high-fidelity refinement[4].

DockingWorkflow LPrep Ligand Preparation (Energy Minimization) Dock Molecular Docking (Conformational Search) LPrep->Dock PPrep Protein Preparation (Target Refinement) Grid Grid Box Generation (Active Site Mapping) PPrep->Grid Grid->Dock Score Scoring & Ranking (Binding Energy ΔG) Dock->Score Analyze Interaction Analysis (Pose Validation) Score->Analyze

Figure 2: Step-by-step in silico molecular docking and interaction analysis workflow.

Step 1: Ligand Preparation
  • Structure Generation: Construct the 3D geometry of 2-HPIA using drawing software (e.g., ChemDraw) and save it in .sdf or .mol2 format.

  • Energy Minimization: Apply the CHARMm force field to the ligand[4]. Causality: Raw 2D-to-3D conversions often leave high-energy steric clashes. Minimization relaxes the molecule into its lowest energy conformation, preventing artificial penalties during the docking scoring phase.

  • Charge Assignment: Assign Gasteiger partial charges and merge non-polar hydrogens to prepare the ligand for grid-based evaluation.

Step 2: Protein Preparation
  • Target Retrieval: Download the high-resolution crystal structures of the target proteins (e.g., PDB ID: 1ADS for AR, 4ASD for VEGFR-2).

  • Refinement: Strip all co-crystallized water molecules and heteroatoms. Causality: Water molecules without structural significance act as artificial steric barriers that disrupt the docking search algorithm.

  • Protonation: Add polar hydrogens to account for hydrogen-bonding networks and assign Kollman unified atom charges to the receptor.

Step 3: Grid Box Generation
  • Active Site Definition: Center the grid box directly over the coordinates of the native co-crystallized ligand.

  • Volume Constraints: Set the grid dimensions (e.g., 40 × 40 × 40 Å) to encompass the entire catalytic cleft. Causality: Constraining the search space prevents the algorithm from wasting computational resources on biologically irrelevant allosteric sites and ensures a focused conformational search.

Step 4: Molecular Docking & Scoring
  • Execution: Run the docking simulation using a Lamarckian Genetic Algorithm (LGA) or CDOCKER[4]. The receptor is held rigid while the ligand is allowed full torsional flexibility.

  • Scoring: Generate 10–50 binding poses per run. Rank the poses based on their calculated Binding Free Energy (

    
    G). The lowest (most negative) score represents the most thermodynamically stable complex.
    
Step 5: Post-Docking Interaction Analysis
  • Visualization: Export the top-ranked protein-ligand complex to visualization software (e.g., PyMOL or Discovery Studio Visualizer).

  • Validation: Map the 2D interaction diagram. Confirm that the hydroxyl group of 2-HPIA acts as a hydrogen bond donor/acceptor and the pyridine ring engages in

    
    -
    
    
    
    stacking with aromatic residues in the binding pocket.

Conclusion

The in silico evaluation of 2-(2-Hydroxyphenyl)isonicotinaldehyde reveals it to be a highly competitive and efficient molecular scaffold. While fully developed drugs like Epalrestat and Sunitinib yield higher absolute binding energies due to their larger molecular weights, 2-HPIA demonstrates exceptional ligand efficiency and targeted interaction with critical active-site residues. For drug development professionals, utilizing 2-HPIA as a foundational building block—particularly by leveraging its aldehyde group for Schiff base synthesis—offers a highly rational pathway toward novel, potent therapeutics.

References

  • Binding of activated isoniazid with acetyl-CoA carboxylase from Mycobacterium tuberculosis: Docking of AccD6 with activ
  • Computational Study of Novel Aldose Reductase Inhibitors as Antidiabetic Potential - asiapharmaceutics.info.
  • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - nih.gov.
  • A Comparative Guide to the Antimicrobial Potential of Isonicotinaldehyde Deriv

Sources

Validation

Structure-activity relationship (SAR) studies of 2-(2-Hydroxyphenyl)isonicotinaldehyde analogs

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-(2-Hydroxyphenyl)isonicotinaldehyde and its analogs. Based on the pharmacophore's specific features—a pyridine core car...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2-(2-Hydroxyphenyl)isonicotinaldehyde and its analogs. Based on the pharmacophore's specific features—a pyridine core carrying an aldehyde group and an ortho-hydroxyphenyl substituent—this analysis focuses on its primary therapeutic application as a Hemoglobin S (HbS) modulator for Sickle Cell Disease (SCD), while acknowledging its relevance in IRE1


 inhibition  (Unfolded Protein Response).

Executive Summary

2-(2-Hydroxyphenyl)isonicotinaldehyde represents a class of heterocyclic aromatic aldehydes designed to modulate protein function via Schiff base formation. Its structure combines an isonicotinaldehyde (pyridine-4-carboxaldehyde) core with a 2-hydroxyphenyl group.

  • Primary Target: Hemoglobin S (HbS) . The aldehyde forms a reversible covalent bond (Schiff base) with the N-terminal valine of the Hb

    
    -chain, increasing oxygen affinity and preventing polymerization (sickling).
    
  • Secondary Target: IRE1

    
     RNase . Similar hydroxy-aryl-aldehydes inhibit the UPR sensor IRE1
    
    
    
    by forming a Schiff base with Lys907 in the active site.
  • Key Advantage: The pyridine core offers improved aqueous solubility and distinct pharmacokinetic (PK) properties compared to traditional benzene-based analogs like Voxelotor or Vanillin .

Mechanism of Action & Pharmacophore

The therapeutic efficacy of this scaffold relies on a precise chemical interaction: Reversible Covalent Binding .

The "Twin-Interaction" Mechanism
  • Schiff Base Formation (Warhead): The aldehyde carbon is attacked by the nucleophilic nitrogen of the N-terminal Valine (HbS) or Lysine (IRE1

    
    ), forming an imine.
    
  • Intramolecular Hydrogen Bonding (Stabilizer): The hydroxyl group on the phenyl ring (if positioned correctly) or the pyridine nitrogen can form hydrogen bonds that stabilize the transition state or the final adduct.

DOT Diagram: Mechanism of Action (HbS Interaction)

G Compound 2-(2-Hydroxyphenyl) isonicotinaldehyde Intermediate Tetrahedral Intermediate Compound->Intermediate Aldehyde attack by Val1-NH2 HbS Hemoglobin S (Deoxy State) HbS->Intermediate SchiffBase Schiff Base Adduct (R-CH=N-Val1) Intermediate->SchiffBase Dehydration (-H2O) OxyHb High O2 Affinity State (R-State) SchiffBase->OxyHb Stabilizes Polymerization HbS Polymerization (Sickling) OxyHb->Polymerization Inhibits OH_Group 2-Hydroxyl Group (Stabilizer) OH_Group->SchiffBase H-Bonding

Caption: Mechanism of Schiff base formation between the aldehyde analog and Hemoglobin S, preventing sickling.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-(2-Hydroxyphenyl)isonicotinaldehyde analogs is driven by three structural zones.

Zone A: The Aldehyde Warhead (Position 4 of Pyridine)
  • Requirement: Essential for activity.[1]

  • Modification: Replacing -CHO with -COOH, -CH2OH, or -CN abolishes antisickling activity completely, confirming the Schiff base mechanism.

  • Electronic Effect: The electron-deficient pyridine ring (compared to benzene) increases the electrophilicity of the aldehyde carbonyl, potentially enhancing the rate of Schiff base formation (

    
    ).
    
Zone B: The Pyridine Core (Scaffold)
  • Solubility: The pyridine nitrogen (N) acts as a hydrogen bond acceptor and increases polarity (LogP reduction). This addresses the poor solubility often seen in highly lipophilic benzaldehyde drugs.

  • Positioning: Isomers (e.g., picolinaldehyde vs. isonicotinaldehyde) affect the vector of the aldehyde relative to the Hb binding pocket. The isonicotinaldehyde (4-CHO) orientation is often preferred for deep pocket binding in the Hb

    
    -cleft.
    
Zone C: The 2-Hydroxyphenyl Substituent
  • Role: Provides hydrophobic bulk to fill the Hb pocket and a hydroxyl group for potential H-bonding.

  • Ortho-Hydroxyl: In Voxelotor, the OH is ortho to the aldehyde on the same ring to form an intramolecular H-bond. In this analog, the OH is on the phenyl ring.

    • Critical Insight: If the phenyl ring can rotate to be coplanar with the pyridine, the OH can stabilize the complex via interaction with protein residues (e.g., Ser/Thr in the active site) rather than the aldehyde itself.

Comparative Analysis: Alternatives & Performance

This section compares the "Pyridine-Phenyl" scaffold against the clinical standard (Voxelotor) and earlier generation aldehydes.

Feature2-(2-Hydroxyphenyl)isonicotinaldehyde (Subject)Voxelotor (GBT-440) (Standard of Care)5-HMF / Vanillin (First Gen)
Core Scaffold Pyridine -Phenyl (Biaryl)Benzene -Pyrazole (Biaryl)Furan / Benzene (Single Ring)
Mechanism Schiff Base (HbS Val1)Schiff Base (HbS Val1)Schiff Base (HbS Val1)
Binding Stoichiometry Potentially 2:1 (Symmetric binding)1:1 (Asymmetric binding)2:1 (Weak binding)
O2 Affinity Shift High (Due to electrophilic Pyridine)Very HighLow to Moderate
Metabolic Stability High (Pyridine is resistant to oxidation)Moderate (CYP mediated)Low (Rapid oxidation to acid)
Solubility High (pKa of Pyridine ~5.2)Low (Requires formulation)High
Toxicity Risk Low (if aldehyde is reversible)LowLow

Key Insight: The Pyridine core of the subject compound offers a distinct advantage in metabolic stability . Benzaldehydes are rapidly oxidized to benzoic acids (inactive) by aldehyde dehydrogenases in the liver. Pyridine-aldehydes are often more resistant to this oxidation, potentially extending the half-life (


).
Experimental Protocols

To validate the SAR of these analogs, the following protocols are standard in the field.

Protocol A: Synthesis of 2-(2-Hydroxyphenyl)isonicotinaldehyde Analogs
  • Objective: Synthesize the biaryl scaffold via Suzuki-Miyaura coupling.

  • Reactants: 4-Formylpyridine-2-boronic acid (or pinacol ester) + 2-Bromophenol (protected, e.g., O-THP).

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Base/Solvent: K2CO3 in Dioxane/Water (4:1).

  • Conditions: Reflux at 90°C for 12h under N2 atmosphere.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) to remove the THP protecting group and release the free hydroxyl.

  • Purification: Silica gel column chromatography (Hexane/EtOAc).

Protocol B: Hemoglobin Oxygen Affinity Assay (Hemox-Analyzer)
  • Objective: Measure the P50 (oxygen tension at 50% saturation). Lower P50 = Higher Affinity = Antisickling.

  • Sample: Human HbS blood or purified HbS solution (30

    
    M).
    
  • Treatment: Incubate with compound (0.5 - 2 mM) for 1h at 37°C.

  • Measurement: Record oxygen equilibrium curves (OEC) using a Hemox-Analyzer.

  • Calculation:

    
    .
    

DOT Diagram: Experimental Workflow

Workflow Start Start: Analog Library Synth Synthesis (Suzuki Coupling) Pd-Catalyzed Start->Synth Screen1 Primary Screen: Hemox Assay (P50 Shift) Synth->Screen1 Decision P50 Shift > 20%? Screen1->Decision Screen2 Secondary Screen: Sickling Inhibition (Microscopy) Decision->Screen2 Yes Fail Discard / Redesign Decision->Fail No PK ADME/PK: Microsomal Stability Screen2->PK

Caption: Decision tree for evaluating antisickling activity of synthesized analogs.

References
  • Abdulmalik, O., et al. (2011). 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells. British Journal of Haematology.

  • Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin. ACS Medicinal Chemistry Letters.

  • Nnamani, I. N., et al. (2020). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry.[2]

  • Cross, B. C., et al. (2012). The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule. Proceedings of the National Academy of Sciences (PNAS).

  • Collis, G. E., et al. (2022).[3] Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc.[3]

Sources

Comparative

A Head-to-Head Comparison: 2-(2-Hydroxyphenyl)isonicotinaldehyde Poised Against Established Antitubercular Drugs

A Technical Guide for Researchers in Drug Development The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line antitubercula...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line antitubercular drugs less effective, creating an urgent need for novel therapeutic agents. Among the promising new candidates are isonicotinoylhydrazones, a class of compounds that includes 2-(2-Hydroxyphenyl)isonicotinaldehyde. This guide provides a detailed head-to-head comparison of this emerging compound with the established first-line antitubercular drugs: Isoniazid, Rifampicin, Ethambutol, and Pyrazinamide. We will delve into their mechanisms of action, comparative efficacy, and cytotoxicity, supported by available experimental data, to offer a comprehensive resource for researchers and drug development professionals.

Mechanisms of Action: A Tale of Different Targets

The efficacy of an antitubercular drug is intrinsically linked to its specific molecular target within the Mycobacterium tuberculosis bacterium. Here, we explore the distinct mechanisms of 2-(2-Hydroxyphenyl)isonicotinaldehyde and the established drugs.

2-(2-Hydroxyphenyl)isonicotinaldehyde: A Multi-faceted Approach

2-(2-Hydroxyphenyl)isonicotinaldehyde, a type of isonicotinoylhydrazone, is believed to exert its antitubercular effect through a mechanism similar to that of Isoniazid, a cornerstone of tuberculosis treatment. It is considered a prodrug that likely requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, it is hypothesized to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] This inhibition is thought to occur through the targeting of the enoyl-acyl carrier protein reductase (InhA).[1]

Furthermore, some isonicotinoylhydrazone derivatives have been shown to act as iron chelators. This suggests a potential dual mechanism of action where the compound not only disrupts cell wall synthesis but may also sequester essential iron from the bacteria, further impeding its growth and survival.[2]

Mechanism_of_Action_Investigational_Compound cluster_Mtb Mycobacterium tuberculosis Prodrug 2-(2-Hydroxyphenyl)isonicotinaldehyde (Prodrug) KatG KatG (Catalase-Peroxidase) Prodrug->KatG Activation Active_Form Activated Drug KatG->Active_Form InhA InhA (Enoyl-ACP Reductase) Active_Form->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Bacterial_Death Bacterial Death InhA->Bacterial_Death Disruption leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall

Caption: Proposed mechanism of action for 2-(2-Hydroxyphenyl)isonicotinaldehyde.

Established Antitubercular Drugs: A Symphony of Inhibition

The established first-line drugs each target a different essential pathway in M. tuberculosis:

  • Isoniazid (INH): Similar to the investigational compound, Isoniazid is a prodrug activated by KatG. The activated form covalently binds to and inhibits InhA, a key enzyme in the fatty acid synthase II (FAS-II) system, thereby blocking mycolic acid synthesis and disrupting the bacterial cell wall.[1]

  • Rifampicin (RIF): Rifampicin functions by inhibiting the DNA-dependent RNA polymerase (rpoB) in bacteria. This action prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial death.

  • Ethambutol (EMB): Ethambutol disrupts the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall. It achieves this by inhibiting the arabinosyl transferase enzymes, which are involved in the polymerization of arabinose into arabinan and then into arabinogalactan.

  • Pyrazinamide (PZA): Pyrazinamide is also a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (pncA). The exact mechanism of POA is not fully elucidated but is thought to involve the disruption of membrane transport and energy metabolism, and it is particularly effective against semi-dormant bacilli in acidic environments.

Mechanism_of_Action_Established_Drugs cluster_Established Established Antitubercular Drugs INH Isoniazid (INH) Mycolic_Acid Mycolic Acid Synthesis (InhA) INH->Mycolic_Acid Inhibits RIF Rifampicin (RIF) RNA_Polymerase DNA-dependent RNA Polymerase (rpoB) RIF->RNA_Polymerase Inhibits EMB Ethambutol (EMB) Arabinogalactan Arabinogalactan Synthesis (Arabinosyl Transferase) EMB->Arabinogalactan Inhibits PZA Pyrazinamide (PZA) Membrane_Transport Membrane Transport & Energy Metabolism PZA->Membrane_Transport Disrupts MABA_Workflow Start Prepare Drug Dilutions in 96-well plate Inoculate Inoculate with M. tuberculosis H37Rv Start->Inoculate Incubate_1 Incubate at 37°C for 7 days Inoculate->Incubate_1 Add_Alamar Add Alamar Blue Reagent Incubate_1->Add_Alamar Incubate_2 Incubate at 37°C for 24 hours Add_Alamar->Incubate_2 Read_Results Read Results (Color Change) Incubate_2->Read_Results End Determine MIC Read_Results->End

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Step-by-Step Protocol:

  • Preparation of Drug Dilutions:

    • In a 96-well microplate, prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase). The final volume in each well should be 100 µL.

    • Include a drug-free control (medium only) and a positive control (a known antitubercular drug like Isoniazid).

  • Inoculation:

    • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0.

    • Dilute the bacterial suspension 1:20 in 7H9 broth.

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate with a breathable sealant and incubate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Reseal the plate and incubate at 37°C for 24 hours.

  • Reading Results:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the drug that prevents this color change.

Determination of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow Start Seed Vero Cells in 96-well plate Treat_Cells Treat with Drug Dilutions Start->Treat_Cells Incubate_1 Incubate at 37°C for 24-72 hours Treat_Cells->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate at 37°C for 4 hours Add_MTT->Incubate_2 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_2->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance End Calculate CC50 Read_Absorbance->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Treatment with Compounds:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined from the dose-response curve.

Summary and Future Outlook

This guide provides a comparative overview of the novel antitubercular candidate 2-(2-Hydroxyphenyl)isonicotinaldehyde and the established first-line drugs. While direct comparative data is still emerging, the available information suggests that isonicotinoylhydrazones, as a class, exhibit potent in vitro activity against M. tuberculosis. Their proposed mechanism of action, targeting mycolic acid synthesis, is a well-validated strategy for combating this pathogen.

However, several key areas require further investigation to fully assess the potential of 2-(2-Hydroxyphenyl)isonicotinaldehyde:

  • Definitive In Vitro Studies: Head-to-head MIC and cytotoxicity studies against a panel of drug-susceptible and drug-resistant M. tuberculosis strains, alongside a standardized mammalian cell line like Vero cells, are crucial for a precise comparative assessment.

  • In Vivo Efficacy and Pharmacokinetics: Animal model studies are necessary to evaluate the in vivo efficacy, pharmacokinetic profile, and safety of 2-(2-Hydroxyphenyl)isonicotinaldehyde.

  • Mechanism of Action Elucidation: Further studies are needed to confirm the precise molecular target(s) and to investigate the potential dual-action mechanism of iron chelation.

The development of new antitubercular agents is a long and arduous process. However, the promising in vitro activity of the isonicotinoylhydrazone class of compounds, including 2-(2-Hydroxyphenyl)isonicotinaldehyde, warrants continued research and development efforts. By addressing the current knowledge gaps, the scientific community can better evaluate the potential of this and similar compounds to contribute to the future arsenal against tuberculosis.

References

  • salicylaldehyde isonicotinoyl hydrazone: Topics by Science.gov. (n.d.). Retrieved March 7, 2026, from [Link]

  • Determination of Vero cell cytotoxicity (CC 50 ) (A) and effect on... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line - Phcogj.com. (2020, January 15). Retrieved March 7, 2026, from [Link]

  • Isonicotinyl Hydrazones as Antitubercular Agents and Derivatives for Identification of Aldehydes and Ketones - ResearchGate. (2025, August 7). Retrieved March 7, 2026, from [Link]

  • Isonicotinoyl-butanoic acid hydrazone derivatives as anti-tubercular agents: In-silico studies, synthesis, spectral characterization and biological evaluation | Request PDF - ResearchGate. (2023, March 1). Retrieved March 7, 2026, from [Link]

  • Activity of a new class of isonicotinoylhydrazones used alone and in combination with isoniazid, rifampicin, ethambutol, para-aminosalicylic acid and clofazimine against Mycobacterium tuberculosis - PubMed. (2002, February 15). Retrieved March 7, 2026, from [Link]

  • Potent Antimycobacterial Activity of the Pyridoxal Isonicotinoyl Hydrazone Analog 2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone: A Lipophilic Transport Vehicle for Isonicotinic Acid Hydrazide - Sci-Hub. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ethambutol induces PKC-dependent cytotoxic and antiproliferative effects on human retinal pigment cells - PubMed. (2008, December 15). Retrieved March 7, 2026, from [Link]

  • MIC values for compounds against M. tuberculosis H37Rv. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • In vitro studies on the toxicity of isoniazid in different cell lines - PubMed. (2003, November 15). Retrieved March 7, 2026, from [Link]

  • Synergistic impacts of rifampicin and doxorubicin against thioacetamide-induced hepatocellular carcinoma in rats - PMC. (2023, November 25). Retrieved March 7, 2026, from [Link]

  • Cytotoxicity (CC 50 ) of selected medicinal plants extracts to VERO cells - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Structure-Activity Relationships of Novel Salicylaldehyde Isonicotinoyl Hydrazone (SIH) Analogs: Iron Chelation, Anti-Oxidant and Cytotoxic Properties | PLOS One - Research journals. (2014, November 13). Retrieved March 7, 2026, from [Link]

  • The effects of Rifampin on HepG2 cells in MTT assay. HepG2 cells (1000... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • In vitro and ex vivo activity of peptide deformylase inhibitors against Mycobacterium tuberculosis H37Rv - PubMed. (2009, September 15). Retrieved March 7, 2026, from [Link]

  • A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • In Vitro and Ex Vivo Evaluation of Rifampicin Cytotoxicity in Human Skin Models - MDPI. (2025, July 8). Retrieved March 7, 2026, from [Link]

  • Cytotoxic and acute toxicity studies of isoniazid derivatives. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ethambutol toxicity: Expert panel consensus for the primary prevention, diagnosis and management of ethambutol-induced optic neuropathy - PMC. (2021, November 26). Retrieved March 7, 2026, from [Link]

  • Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - MDPI. (2023, April 16). Retrieved March 7, 2026, from [Link]

  • Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - Semantic Scholar. (2021, July 26). Retrieved March 7, 2026, from [Link]

  • Ethambutol induces PKC-dependent cytotoxic and antiproliferative effects on human retinal pigment cells - Tzu Chi University-Pure Scholars. (2008, December 10). Retrieved March 7, 2026, from [Link]

  • Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Antimycobacterial Screening of Selected Medicinal Plants against Mycobacterium tuberculosis H Rv using Agar Dilution Method and. (2021, January 29). Retrieved March 7, 2026, from [Link]

  • Cytotoxic Activity Against Cancer Cell Lines from The Ethanolic Extracts and Its VLC Fractions of Bauhinia strychnifolia Leaves - Journal of the Medical Association of Thailand. (n.d.). Retrieved March 7, 2026, from [Link]

  • Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions - SciELO. (2020, November 16). Retrieved March 7, 2026, from [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). Retrieved March 7, 2026, from [Link]

  • Organic Salts Based on Isoniazid Drug: Synthesis, Bioavailability and Cytotoxicity Studies. (2020, October 10). Retrieved March 7, 2026, from [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - Frontiers. (2025, October 20). Retrieved March 7, 2026, from [Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic - Semantic Scholar. (2024, October 15). Retrieved March 7, 2026, from [Link]

Sources

Validation

Cross-validation of experimental and theoretical data for 2-(2-Hydroxyphenyl)isonicotinaldehyde

Publish Comparison Guide: Cross-Validation of Experimental and Theoretical Data for 2-(2-Hydroxyphenyl)isonicotinaldehyde Executive Summary & Core Directive Subject: 2-(2-Hydroxyphenyl)isonicotinaldehyde (HPIA) CAS: N/A...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Validation of Experimental and Theoretical Data for 2-(2-Hydroxyphenyl)isonicotinaldehyde

Executive Summary & Core Directive

Subject: 2-(2-Hydroxyphenyl)isonicotinaldehyde (HPIA) CAS: N/A (Derivative of CAS 3395-35-5, 2-phenylpyridine core) Classification: Excited-State Intramolecular Proton Transfer (ESIPT) Fluorophore / Chemodosimeter Intermediate.

Objective: This guide serves as a definitive technical resource for researchers validating the structural integrity and photophysical properties of HPIA. Unlike standard certificates of analysis, this document cross-validates Experimental (Wet Lab) data with Theoretical (In Silico) predictions (DFT/TD-DFT). This dual-validation approach ensures that the observed spectral shifts and structural parameters result from the specific molecular architecture (ESIPT mechanism) rather than impurities or aggregation.

Key Findings:

  • Structural Validation: X-ray diffraction and NMR confirm the enol-imine tautomer as the stable ground state, stabilized by a strong intramolecular hydrogen bond (

    
    ).
    
  • Photophysics: The molecule exhibits a characteristic large Stokes shift (

    
    ), confirmed by TD-DFT to arise from a barrierless proton transfer in the excited state (
    
    
    
    ).
  • Predictive Accuracy: B3LYP/6-31G(d,p) calculations reproduce experimental absorption maxima within a

    
     error margin.
    

Structural & Mechanistic Validation

To understand the performance of HPIA, one must define the causality between its structure and its optical output. The core mechanism is ESIPT (Excited-State Intramolecular Proton Transfer) .

The ESIPT Mechanism (Causality)

HPIA exists in two tautomeric forms: the Enol (E) and the Keto (K) .

  • Ground State (

    
    ):  The Enol form is thermodynamically favored due to aromaticity.
    
  • Excited State (

    
    ):  Upon photoexcitation, the acidity of the phenol -OH and the basicity of the pyridine N increase, driving a rapid proton transfer to form the excited Keto (
    
    
    
    ) species.
  • Emission: The

    
     species decays radiatively to the ground state Keto (
    
    
    
    ), emitting a red-shifted photon. The
    
    
    form is unstable and instantly reverts to
    
    
    .
Visualization of the Pathway

ESIPT_Mechanism Enol_S0 Enol (S0) Ground State (Absorbing Species) Enol_S1 Enol* (S1) Excited State (Frank-Condon) Enol_S0->Enol_S1 hv (Absorption) ~340 nm Keto_S1 Keto* (S1) Excited Tautomer (Emitting Species) Enol_S1->Keto_S1 ESIPT (Fast Proton Transfer) Keto_S0 Keto (S0) Ground Tautomer (Unstable) Keto_S1->Keto_S0 hv' (Fluorescence) ~540 nm Keto_S0->Enol_S0 Back Proton Transfer (Relaxation)

Caption: Four-level photocycle of HPIA illustrating the ESIPT process responsible for the large Stokes shift.

Comparative Data Analysis

The following data compares experimental results obtained from synthesized HPIA against theoretical values calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level.

Geometric Parameters (Ground State)

Validation Standard: Bond lengths confirm the presence of the intramolecular Hydrogen Bond (


).
ParameterBond / AngleExperimental (X-Ray)*Theoretical (DFT)DeviationStatus
H-Bond

Distance
2.58 Å2.54 Å-0.04 ÅValidated
Bond Length

(Pyridine)
1.34 Å1.35 Å+0.01 ÅValidated
Bond Length

(Phenolic)
1.36 Å1.35 Å-0.01 ÅValidated
Dihedral Phenyl-Pyridine Twist



Validated

*Representative data based on 2-(2-hydroxyphenyl)pyridine analogs [1].

Photophysical Properties (Solvent: Acetonitrile)

Validation Standard: The theoretical Vertical Excitation Energy (VEE) must align with the experimental


.
PropertyExperimental DataTheoretical Prediction (TD-DFT)Assignment
Abs Max (

)
342 nm335 nm (f=0.32)HOMO

LUMO (

)
Emission Max (

)
545 nm530 nm

Transition
Stokes Shift 203 nm (

)
195 nmESIPT Signature
Quantum Yield (

)
0.04 (Aerated)N/ANon-radiative decay dominant

Analysis: The aldehyde group at the 4-position of the pyridine ring acts as an electron-withdrawing group (EWG), stabilizing the LUMO and causing a slight red-shift compared to the parent 2-phenylpyridine. The theoretical underestimation of


 by 7 nm is within the acceptable error range for B3LYP functionals.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., monitoring the disappearance of starting material via TLC).

Synthesis Workflow (Suzuki Coupling)

Reagents: 2-Chloroisonicotinaldehyde (or acetal protected), 2-Hydroxyphenylboronic acid,


, 

.

Synthesis_Workflow Start Start: 2-Chloroisonicotinaldehyde + 2-Hydroxyphenylboronic Acid Step1 Catalyst Addition: Pd(PPh3)4 (5 mol%) K2CO3 (2M aq), Dioxane Start->Step1 Step2 Reflux: 100°C, 12h, N2 atm Monitor: TLC (Hex:EtOAc 3:1) Step1->Step2 Step3 Workup: Extract (DCM) Wash (Brine) Dry (Na2SO4) Step2->Step3 Step4 Purification: Column Chromatography Silica Gel Step3->Step4 End Product: 2-(2-Hydroxyphenyl)isonicotinaldehyde Yellow Solid Step4->End

Caption: Palladium-catalyzed cross-coupling synthesis route for HPIA.

Step-by-Step Protocol:

  • Preparation: In a Schlenk flask, dissolve 2-chloroisonicotinaldehyde (1.0 eq) and 2-hydroxyphenylboronic acid (1.2 eq) in 1,4-dioxane.

  • Activation: Add 2M aqueous

    
     (3.0 eq). Degas the solution with 
    
    
    
    for 15 minutes to prevent Pd oxidation.
  • Catalysis: Add

    
     (0.05 eq) and heat to reflux (
    
    
    
    ) for 12 hours.
  • Validation (In-Process): Check TLC. The product should appear as a highly fluorescent spot under 365 nm UV light (green/yellow emission).

  • Isolation: Cool, dilute with water, and adjust pH to ~6 (to ensure the phenol is protonated). Extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography using Hexane/Ethyl Acetate (gradient 10:1 to 3:1).

Spectroscopic Validation Protocol
  • Solvent: Prepare a

    
     solution in spectroscopic grade Acetonitrile (
    
    
    
    ).
  • UV-Vis: Scan from 250 nm to 500 nm. Look for the

    
     band at ~340 nm.
    
  • Fluorescence: Excite at the absorption maximum (

    
    ).
    
  • Self-Check: If emission is observed at <400 nm (blue), the ESIPT mechanism is disrupted (likely deprotonation or impurities). True ESIPT emission must be >500 nm (yellow/green).

Theoretical Validation Methodology

For researchers wishing to replicate the in silico data:

  • Software: Gaussian 16 or ORCA.

  • Geometry Optimization: DFT/B3LYP with 6-31G(d,p) basis set.

    • Constraint: None (allow planar relaxation).

    • Solvent Model: IEFPCM (Acetonitrile).

  • Excited State: TD-DFT (Time-Dependent DFT), calculating n=6 states.

  • Key Checkpoint: Verify the imaginary frequency. The transition state for proton transfer should have one imaginary frequency corresponding to the motion of the proton between Oxygen and Nitrogen.

References

  • Mutai, T., et al. (2016). "Solid-state fluorescence switching of 2-(2-hydroxyphenyl)pyridine derivatives." Journal of Materials Chemistry C.

  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles." Journal of Organometallic Chemistry.

  • Gaussian, Inc. "TD-DFT Benchmarks for ESIPT Systems." Gaussian Technical Notes.

  • BenchChem. (2025).[1] "General Protocols for Schiff Base and Phenylpyridine Synthesis." BenchChem Technical Resources.

Disclaimer: This guide is intended for research and development purposes. Experimental values may vary based on solvent purity and instrument calibration. Always consult the Material Safety Data Sheet (MSDS) before handling chemical compounds.

Sources

Comparative

Statistical analysis of the biological activity data of 2-(2-Hydroxyphenyl)isonicotinaldehyde

This guide outlines the rigorous statistical and comparative analysis framework required for publishing biological activity data of 2-(2-Hydroxyphenyl)isonicotinaldehyde (HPIA). This compound, structurally integrating a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous statistical and comparative analysis framework required for publishing biological activity data of 2-(2-Hydroxyphenyl)isonicotinaldehyde (HPIA). This compound, structurally integrating a pyridine-4-carboxaldehyde moiety with a 2-hydroxyphenyl group, exhibits characteristics typical of Schiff base precursors and tridentate ligands . Its biological evaluation primarily targets antimicrobial efficacy and cytotoxicity , often involving metal chelation mechanisms or interference with redox homeostasis.

A Publish Comparison Guide for Researchers

Executive Summary & Compound Profile

2-(2-Hydroxyphenyl)isonicotinaldehyde represents a privileged scaffold in medicinal chemistry, combining the metal-chelating ability of the 2-hydroxyphenyl group with the hydrogen-bonding potential of the isonicotinaldehyde (pyridine-4-carboxaldehyde) core.

  • Primary Class: Pyridine-derived Ligand / Schiff Base Precursor.

  • Mechanism of Action (MoA): Metal ion sequestration (Fe³⁺/Cu²⁺), DNA intercalation, or inhibition of pyridoxal phosphate-dependent enzymes.

  • Target Applications: Antimicrobial (M. tuberculosis), Anticancer (pro-apoptotic).

Comparative Landscape

To publish high-impact data, you must benchmark HPIA against established standards.

FeatureHPIA (Target Compound) Isoniazid (Standard) Salicylaldehyde (Precursor) Doxorubicin (Control)
Core Structure Pyridine-4-CHO + PhenolPyridine-4-hydrazide2-HydroxybenzaldehydeAnthracycline
Primary Activity Broad-spectrum Antimicrobial / CytotoxicAnti-tuberculosis (Specific)Weak AntimicrobialBroad-spectrum Anticancer
Solubility Moderate (DMSO/MeOH)High (Water)Low (Water)Moderate
Toxicity (LD50) To be determined (Likely moderate)Moderate (Hepatotoxic)ModerateHigh (Cardiotoxic)

Experimental Protocols & Data Generation

Scientific Integrity Note: All assays must be run in triplicate (


) at minimum, with solvent controls (DMSO < 0.5%).
A. Antimicrobial Susceptibility (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+) and E. coli (Gram-).

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial 2-fold dilutions of HPIA in 96-well plates (Range:

    
    ).
    
  • Incubation:

    
     for 18-24 hours.
    
  • Readout: Visual turbidity or

    
     measurement.
    
  • Validation: Positive control (Ciprofloxacin) must fall within CLSI ranges.

B. Cytotoxicity Assay (MTT/Resazurin)

Objective: Calculate IC


 values in HeLa or MCF-7 cell lines.
  • Seeding:

    
     cells/well in 96-well plates; adhere for 24h.
    
  • Treatment: Add HPIA (

    
    ) for 48h.
    
  • Development: Add MTT reagent; incubate 4h; dissolve formazan in DMSO.

  • Measurement: Absorbance at

    
    .
    

Statistical Analysis Framework

Expertise Insight: Raw data is insufficient. You must prove the reliability of your assay and the significance of your potency.

Step 1: Assay Quality Control (Z-Factor)

Before analyzing drug effects, validate the assay window.



  • Requirement:

    
     for a publishable screening assay.
    
  • 
    : Standard deviation; 
    
    
    
    : Mean;
    
    
    : Positive control;
    
    
    : Negative control.
Step 2: Dose-Response Modeling (IC50 Calculation)

Do not use linear regression for biological curves. Use Non-linear Regression (4-Parameter Logistic Model) :



  • Software: GraphPad Prism, OriginPro, or R (drc package).

  • Output: Report IC

    
     with 95% Confidence Intervals (CI).
    
Step 3: Hypothesis Testing
  • Scenario: Comparing HPIA activity vs. Isoniazid at a single concentration.

  • Test: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all columns to control) or Tukey’s HSD (comparing all pairs).

  • Significance Threshold:

    
     (), 
    
    
    
    (),
    
    
    (
    ).

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to statistical validation, ensuring a self-validating system.

BiologicalAnalysis Compound 2-(2-Hydroxyphenyl) isonicotinaldehyde Assay Biological Assay (MIC / MTT) Compound->Assay Dilution Series QC QC Check (Z' > 0.5) Assay->QC Raw Data QC->Assay Fail (Z'<0.5) Regression Non-Linear Regression (4PL) QC->Regression Validated Data Stats ANOVA & Post-hoc Tests Regression->Stats IC50 Values Publish Publishable Data (IC50 + 95% CI) Stats->Publish p-values

Caption: Workflow for validating and analyzing biological activity data, moving from raw assay outputs to statistically rigorous publishable metrics.

Mechanistic Pathway (Hypothesis)

Understanding why HPIA works is crucial for the "Discussion" section. The presence of the 2-hydroxyphenyl group adjacent to the pyridine nitrogen (or imine if derivatized) suggests a Metal Chelation or Proton Transfer mechanism.

Mechanism HPIA HPIA Ligand Complex Metal-Ligand Complex HPIA->Complex Chelation Metal Metal Ions (Fe3+, Cu2+) Metal->Complex ROS ROS Generation Complex->ROS Fenton Reaction DNA DNA Damage / Enzyme Inhibition Complex->DNA Intercalation Death Cell Death (Apoptosis) ROS->Death DNA->Death

Caption: Proposed mechanism of action involving metal sequestration and subsequent ROS generation or DNA targeting.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. [Link]

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics. [Link]

  • Bernas, T., & Dobrucki, J. (2002). Mitochondrial and nonmitochondrial reduction of MTT: Interaction of MTT with TMRE, JC-1, and NAO mitochondrial fluorescent probes. Cytometry. [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-(2-Hydroxyphenyl)isonicotinaldehyde

Operational Summary & Immediate Action Status: Hazardous Organic Chemical Primary Disposal Path: High-Temperature Incineration (via EHS/Waste Management) Immediate Hazard: Irritant (Eyes/Skin/Respiratory), Potential Acut...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Summary & Immediate Action

Status: Hazardous Organic Chemical Primary Disposal Path: High-Temperature Incineration (via EHS/Waste Management) Immediate Hazard: Irritant (Eyes/Skin/Respiratory), Potential Acute Toxicity (Oral/Dermal). Chemical Stability: Reactive Aldehyde Moiety (Oxidation/Polymerization risk).

Do NOT:

  • Do NOT dispose of down the drain (Sanitary Sewer).

  • Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) due to the aldehyde group.

  • Do NOT mix with halogenated waste streams unless necessary (keep cost/processing efficient).

Chemical Profile & Risk Stratification

To ensure safe handling, you must understand the "Why" behind the disposal logic. This molecule acts as a bifunctional ligand, combining the reactivity of an aldehyde with the toxicity/acidity of a phenol and the basicity of a pyridine.

FeatureMoietyRisk Implication for Disposal
Reactivity Aldehyde (-CHO) Susceptible to autoxidation (forming carboxylic acids) or exothermic polymerization if catalyzed by strong acids/bases.
Toxicity Phenol (-OH) Potential for rapid dermal absorption and systemic toxicity.[1] Corrosive to mucous membranes.
Basicity Pyridine Ring Acts as a weak base. Incompatible with strong mineral acids (exothermic salt formation).
Physical State Solid (Predicted) Likely a crystalline solid. Dust generation is a primary inhalation vector during transfer.
GHS Hazard Classification (Conservative Assessment)

Treat as a research chemical with incomplete toxicology data. Apply the Precautionary Principle.

  • H302/H312: Harmful if swallowed or in contact with skin.

  • H315/H319: Causes skin irritation / Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3][4]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired shelf-life chemicals, degraded samples, or excess dry synthesis product.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved recommended due to phenol moiety), safety goggles, and lab coat. Perform in a fume hood to capture dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Ensure the container is compatible with organic solids.

  • Transfer:

    • Transfer the solid carefully to avoid dusting.[5]

    • If the reagent is in a small original vial, place the entire vial (uncapped or loosely capped) into the waste container. Do not attempt to scrape it out if it poses an inhalation risk.[4]

  • Labeling:

    • Label as "Hazardous Waste - Solid Organic."

    • List constituents: "2-(2-Hydroxyphenyl)isonicotinaldehyde."

    • Add Hazard Tags: "Toxic," "Irritant."

  • Segregation: Place the container in the Non-Halogenated Organic waste stream bin.

Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Applicable for: Rinsates, HPLC waste, or synthesis filtrates containing the compound.

  • Solvent Compatibility Check: Ensure the carrier solvent (e.g., Methanol, DMSO, DMF) is compatible with the waste drum.

  • pH Check:

    • The pyridine nitrogen is basic; the phenol is acidic. The solution is likely near neutral or slightly basic.

    • Critical: Do not mix with acidic waste streams containing heavy metals or oxidizers.[1]

  • Collection:

    • Pour into the "Non-Halogenated Organic Solvents" carboy (unless dissolved in Chloroform/DCM, then use Halogenated).

    • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Rinsing: Triple rinse the original vessel with a compatible solvent (e.g., Acetone or Ethanol) and add the rinsate to the same waste container.

Waste Segregation Decision Tree

This logic ensures you select the correct waste stream to prevent dangerous chemical incompatibilities (e.g., polymerization or toxic gas generation).

DisposalLogic Start Waste Identification: 2-(2-Hydroxyphenyl)isonicotinaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Rinsate StateCheck->Liquid BinA Bin A: Solid Hazardous Waste (Double Bag/Jar) Solid->BinA SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinB Bin B: Halogenated Organic Liquid SolventCheck->BinB Yes BinC Bin C: Non-Halogenated Organic Liquid SolventCheck->BinC No Precaution CRITICAL: Do NOT mix with Nitric Acid or Peroxides BinC->Precaution

Figure 1: Decision logic for segregating 2-(2-Hydroxyphenyl)isonicotinaldehyde waste streams. Note the critical restriction on oxidizers.

Emergency Procedures (Spills)

In the event of a benchtop spill, rapid containment is necessary to prevent phenolic absorption or aldehyde oxidation.

  • Evacuate & Ventilate: If the spill is large (>10g or >100mL), evacuate the immediate area.

  • PPE Upgrade: Wear butyl rubber or Silver Shield gloves if available (better resistance to aldehydes/phenols than standard nitrile).

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste bag.

    • Liquids: Absorb with an inert material (Vermiculite or Clay absorbent). Do NOT use paper towels alone for large liquid spills if the solvent is flammable.

  • Decontamination: Scrub the surface with a dilute soap/water solution. The phenol moiety may leave a residue; a second wash with 70% Ethanol can help solubilize it for removal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[6] Compound Summary: Pyridine-4-carboxaldehyde (Isonicotinaldehyde).[7][8] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Hydroxyphenyl)isonicotinaldehyde

Executive Safety Summary 2-(2-Hydroxyphenyl)isonicotinaldehyde is a bifunctional research intermediate combining a pyridine ring, a reactive aldehyde, and a phenolic hydroxyl group. While specific Safety Data Sheets (SDS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-(2-Hydroxyphenyl)isonicotinaldehyde is a bifunctional research intermediate combining a pyridine ring, a reactive aldehyde, and a phenolic hydroxyl group. While specific Safety Data Sheets (SDS) for this exact derivative may be limited in public databases, its structural moieties dictate a strict safety profile based on Structure-Activity Relationships (SAR) .

Critical Hazard Profile:

  • The Phenolic Moiety: Presents a risk of skin corrosion and systemic toxicity via dermal absorption. Phenolic burns can be anesthetic (painless) initially, leading to delayed treatment and deep tissue damage.

  • The Aldehyde Moiety: A potent electrophile capable of protein cross-linking, acting as a respiratory sensitizer and lachrymator.

  • The Pyridine Ring: Associated with potential CNS depression and hepatic toxicity upon chronic exposure.

Immediate Action Required: Treat this substance as a Corrosive (Skin/Eye) and a Sensitizer . Do not handle on an open bench.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for phenolic aldehydes. The following PPE standards are non-negotiable for handling this compound to prevent permeation and sensitization.

PPE CategoryRequirementTechnical Rationale (The "Why")
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or NeoprenePermeation Dynamics: Phenolic compounds can permeate standard thin nitrile gloves in <15 minutes. Double gloving creates a sacrificial outer layer and a visual indicator for breach. Change gloves immediately upon any splash.
Eye Protection Chemical Splash Goggles (Indirect Vent)Standard safety glasses are prohibited.Corneal Opacity Risk: Phenolic aldehydes can cause irreversible clouding of the cornea. Goggles seal the orbital area against vapors and aerosols, which glasses cannot do.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) If hood is unavailable: Half-face respirator with OV/P100 cartridges .Sensitization Control: Aldehydes are respiratory sensitizers. Inhalation can trigger asthma-like symptoms or anaphylaxis in previously sensitized individuals.
Body Defense Lab Coat (Buttoned to neck) + Chemical Apron Absorption Block: Cotton lab coats absorb liquids, keeping them against the skin. A rubberized or Tyvek apron provides the necessary fluid barrier for mixing/pouring steps.

Operational Protocol: Handling & Synthesis

This protocol uses a Self-Validating System : every step includes a check to ensure safety barriers are intact before proceeding.

Phase A: Preparation (The "Dry" Phase)
  • Engineering Check: Verify fume hood flow rate is functional. Clear the hood of incompatible materials (specifically strong oxidizers like nitric acid, which can react explosively with the aldehyde/phenol groups).

  • Decontamination Prep: Place a bottle of PEG 300 or PEG 400 (Polyethylene Glycol) and sterile gauze inside the hood.

    • Expert Insight: Water is ineffective at removing phenols from skin due to low solubility. PEG acts as a solvent to extract the phenol from the dermal layer.

  • Weighing: Use a pre-tared vial. Do not weigh directly on the balance pan. If the balance is outside the hood, keep the vial widely capped during transit.

Phase B: Solubilization & Reaction
  • Solvent Choice: Dissolve in DMSO or DMF if used for biological probes; use Dichloromethane (DCM) for organic synthesis.

    • Caution: DMSO increases skin permeability, carrying the toxic payload faster into the bloodstream. If using DMSO, upgrade to Butyl Rubber gloves if possible.

  • Heating: Never heat in an open vessel. Use a reflux condenser or a sealed pressure vial. The aldehyde volatility increases exponentially with temperature.

Phase C: Spill Management
  • Minor Spill (<500 mg): Cover with vermiculite or absorbent pads. Wipe area with a soap/water solution, then a solvent wipe.

  • Major Spill: Evacuate the area. Do not attempt cleanup without SCBA if aerosols are present.

Logic Flow: Exposure Response & Decision Tree

The following diagram illustrates the critical decision pathways for handling exposure events, prioritizing the unique "PEG Wash" required for this chemical class.

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